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  • Product: Methyl 4-chloro-5-methylpicolinate
  • CAS: 1104455-41-5

Core Science & Biosynthesis

Foundational

Methyl 4-chloro-5-methylpicolinate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Drug Development Professionals Abstract: Methyl 4-chloro-5-methylpicolinate is a key heterocyclic building block with significant applications in the synthesis of agrochemicals and pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: Methyl 4-chloro-5-methylpicolinate is a key heterocyclic building block with significant applications in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its specific substitution pattern on the pyridine ring makes it a valuable precursor for creating more complex molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of Methyl 4-chloro-5-methylpicolinate from its corresponding carboxylic acid. Furthermore, it establishes a robust, self-validating framework for its structural confirmation and purity assessment using modern analytical techniques. The protocols and insights herein are designed for researchers, chemists, and drug development professionals who require a reliable and reproducible approach to handling this important compound.

Part 1: Synthesis of Methyl 4-chloro-5-methylpicolinate

The synthesis of Methyl 4-chloro-5-methylpicolinate is most reliably achieved through the esterification of its parent carboxylic acid, 4-chloro-5-methylpicolinic acid. While direct acid-catalyzed Fischer esterification is a viable method, converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, often provides higher yields and avoids the equilibrium limitations of the Fischer process.[2][3] This guide details the acyl chloride-mediated pathway, a robust and highly efficient method favored for its rapid reaction kinetics and straightforward purification.

The core principle involves the activation of the carboxylic acid's carbonyl group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, converting the hydroxyl group of the acid into a superior leaving group and generating the highly electrophilic acyl chloride in situ.[4][5] This intermediate is not isolated but is immediately subjected to nucleophilic attack by methanol to yield the desired methyl ester.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Chloro-5-methylpicolinic Acid (Starting Material) Step1 Activation with Thionyl Chloride (SOCl₂) in an inert solvent (e.g., DCM) - Forms reactive Acyl Chloride intermediate Start->Step1 Activation Step2 Nucleophilic Acyl Substitution - Addition of Methanol (CH₃OH) Step1->Step2 Esterification Workup Aqueous Workup & Neutralization - Quench with NaHCO₃ solution - Separate organic layer Step2->Workup Isolation Purification Purification - Drying over Na₂SO₄ - Solvent removal in vacuo - Column Chromatography (if needed) Workup->Purification Refinement Product Methyl 4-chloro-5-methylpicolinate (Final Product) Purification->Product Final Product Characterization_Workflow SynthesizedProduct Purified Synthetic Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR Structural Elucidation MS Mass Spectrometry (MS) SynthesizedProduct->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy SynthesizedProduct->IR Functional Group Identification HPLC Purity Analysis (HPLC) SynthesizedProduct->HPLC Purity >95%? FinalConfirmation Structural Confirmation & Purity Assessment NMR->FinalConfirmation MS->FinalConfirmation IR->FinalConfirmation HPLC->FinalConfirmation

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Exploratory

"Methyl 4-chloro-5-methylpicolinate" chemical properties and reactivity

An In-depth Technical Guide to Methyl 4-chloro-5-methylpicolinate: Properties and Reactivity Introduction Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative that serves as a versatile and valuable bu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-chloro-5-methylpicolinate: Properties and Reactivity

Introduction

Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative that serves as a versatile and valuable building block in modern synthetic chemistry. The strategic placement of its functional groups—a reactive chlorine atom, a methyl ester, and a methyl group on the pyridine core—offers multiple avenues for chemical modification. The pyridine ring itself is a privileged scaffold, frequently encountered in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of Methyl 4-chloro-5-methylpicolinate, tailored for researchers and scientists in drug development and chemical synthesis. We will delve into the causality behind its reactivity and provide field-proven insights into its transformation into more complex molecular architectures.

Physicochemical and Spectroscopic Profile

Chemical Identity
  • IUPAC Name: Methyl 4-chloro-5-methylpyridine-2-carboxylate

  • CAS Number: 1104455-41-5[1][2]

  • Molecular Formula: C₈H₈ClNO₂[2]

  • Molecular Weight: 185.61 g/mol

Caption: Chemical Structure of Methyl 4-chloro-5-methylpicolinate.

Physical Properties

Quantitative data for Methyl 4-chloro-5-methylpicolinate is not widely published. However, data from closely related analogs are presented below for estimation.

PropertyValue (Analog: Methyl 4-chloropicolinate)Value (Analog: Methyl 4-chloro-3-methylpicolinate)
Appearance Off-White to Beige Solid[3]Solid or semi-solid or liquid
Melting Point 50-52 °C[3]Not available
Boiling Point 105-111 °C (at 2-3 Torr)[3]Not available
Solubility Slightly soluble in Chloroform, Methanol[3]Not available
Storage Temp. Room Temperature, Sealed in dry[3]Inert atmosphere, 2-8°C
Spectroscopic Data

Spectroscopic data is crucial for confirming the identity and purity of the compound.

  • ¹H NMR: Proton NMR data is available and can be used to confirm the positions of the protons on the pyridine ring and the methyl groups.[1]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the ester and vibrations of the aromatic ring.

Synthesis Methodologies

The synthesis of Methyl 4-chloro-5-methylpicolinate typically follows established routes for the preparation of substituted picolinic acid esters. A common strategy involves the chlorination of a corresponding hydroxypyridine precursor followed by esterification.

G start Picolinic Acid Derivative (e.g., 5-methyl-4-hydroxypicolinic acid) step1 Chlorination (e.g., SOCl₂, POCl₃) start->step1 intermediate 4-chloro-5-methylpicolinoyl chloride step1->intermediate step2 Esterification (Methanol, base) intermediate->step2 product Methyl 4-chloro-5-methylpicolinate step2->product

Caption: General synthetic workflow for Methyl 4-chloro-5-methylpicolinate.

A representative protocol, adapted from the synthesis of methyl 4-chloropicolinate, is as follows.[3][4]

Experimental Protocol: Synthesis
  • Chlorination: To a suspension of the starting picolinic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture, typically to reflux (e.g., 70-110 °C), and monitor the reaction by TLC or LC-MS until the starting material is consumed. The formation of the acyl chloride intermediate is often observed.

  • Solvent Removal: After cooling, the excess chlorinating agent and solvent are carefully removed under reduced pressure.

  • Esterification: The crude acyl chloride residue is dissolved in anhydrous methanol. The reaction is typically exothermic.

  • Work-up: The reaction is stirred until completion, then quenched with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid.

  • Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 4-chloro-5-methylpicolinate is dominated by the C4-chloro substituent, which is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Reactivity of the C4-Chloro Group

The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[5][6] This electronic property is the cornerstone of the compound's utility.

The C4-chloro group can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) via an SₙAr mechanism.[7][8] This reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The disruption of aromaticity during this step means that these reactions often require heat.[8]

Caption: The SₙAr mechanism proceeds via a Meisenheimer intermediate.

Experimental Protocol: General SₙAr with an Amine

  • Setup: In a sealed reaction vessel, dissolve Methyl 4-chloro-5-methylpicolinate (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq) in a polar aprotic solvent like DMF, NMP, or DMSO.

  • Base: Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 eq), to act as a scavenger for the HCl byproduct.

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Aryl chlorides are generally less reactive than bromides or iodides in cross-coupling reactions.[5] However, the "activated" nature of the C-Cl bond in chloropyridines makes them suitable substrates for powerful C-C and C-N bond-forming reactions.[9]

A. Suzuki-Miyaura Coupling

This reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between the pyridine ring and various aryl or vinyl boronic acids/esters.[9][10]

Suzuki_Workflow start Methyl 4-chloro-5-methylpicolinate + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) + Solvent (e.g., Toluene/H₂O, Dioxane) start->reagents conditions Heat (80-110 °C) Inert Atmosphere (Ar/N₂) reagents->conditions product Methyl 4-aryl-5-methylpicolinate conditions->product Buchwald_Workflow start Methyl 4-chloro-5-methylpicolinate + Amine (R₂NH) reagents Pd Pre-catalyst (e.g., G3-Palladacycle) + Ligand (e.g., RuPhos, BrettPhos) + Base (e.g., NaOtBu, K₃PO₄) start->reagents conditions Heat (80-110 °C) Inert Atmosphere (Ar/N₂) reagents->conditions product Methyl 4-(amino)-5-methylpicolinate conditions->product

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Foundational

A Technical Guide to the Medicinal Chemistry Applications of Methyl 4-chloro-5-methylpicolinate

Foreword: Unveiling the Potential of a Versatile Heterocyclic Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational ar...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational architecture upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among the vast arsenal of heterocyclic compounds, substituted pyridines hold a privileged position due to their prevalence in numerous approved therapeutics. This guide delves into the specific utility of Methyl 4-chloro-5-methylpicolinate, a deceptively simple yet powerful building block. We will explore its inherent chemical reactivity, strategic applications in synthesizing biologically active agents, and provide field-proven protocols for its manipulation. This document is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage this versatile intermediate in their quest for novel therapeutics.

Core Attributes and Physicochemical Profile

Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups. The pyridine ring itself is a bio-isostere for benzene, offering improved solubility and a key hydrogen bond accepting nitrogen atom. The true synthetic power, however, comes from its three appendages: a chloro group, a methyl ester, and a methyl group, each offering a distinct handle for chemical modification.

PropertyValueSource
CAS Number 1104455-41-5[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [2]
IUPAC Name methyl 4-chloro-5-methylpyridine-2-carboxylateN/A
Appearance White to brown solid/semisolid[3][4]
Purity Typically ≥95-97%[1][4]

Strategic Importance in Medicinal Chemistry: The "Why"

The utility of Methyl 4-chloro-5-methylpicolinate stems from the predictable and high-yielding reactivity of its functional groups. Understanding the causality behind its use is key to unlocking its full potential.

  • The 4-Chloro Substituent: The Gateway to Diversity : The chlorine atom at the 4-position is the primary reactive center. Activated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, it is an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This allows for the straightforward introduction of amines, thiols, and alcohols, providing a rapid method to build molecular libraries and explore structure-activity relationships (SAR). Furthermore, this position is amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds to introduce aryl, heteroaryl, or alkyl groups.

  • The 2-Methyl Ester: The Amide Coupling Handle : The methyl ester at the 2-position provides a stable, yet readily transformable, functional group. It can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a cornerstone functional group in medicinal chemistry, primarily serving as a precursor for amide bond formation via coupling with a diverse range of amines. This is one of the most common and robust methods for linking molecular fragments in drug discovery.

  • The 5-Methyl Group: The Modulator : The methyl group at the 5-position, while less reactive, plays a crucial role in modulating the molecule's steric and electronic properties. It can influence the conformation of adjacent groups, provide beneficial lipophilic interactions within a protein's binding pocket, and block potential sites of metabolic attack, thereby improving the compound's pharmacokinetic profile.

The interplay of these three groups makes Methyl 4-chloro-5-methylpicolinate a trifunctional scaffold, allowing for sequential and controlled diversification.

G cluster_0 Primary Transformations cluster_1 Secondary Products start Methyl 4-chloro-5-methylpicolinate snar Nucleophilic Aromatic Substitution (SₙAr) (at C4-Cl) start->snar R-NH₂ / R-SH R-OH coupling Cross-Coupling (e.g., Suzuki) (at C4-Cl) start->coupling Ar-B(OH)₂ Pd Catalyst hydrolysis Ester Hydrolysis (at C2-Ester) start->hydrolysis NaOH or LiOH amines 4-Amino/Thio/Alkoxy Derivatives snar->amines biaryls 4-Aryl/Heteroaryl Derivatives coupling->biaryls acid Picolinic Acid Intermediate hydrolysis->acid amide Diverse Amide-Linked Final Compounds acid->amide Amine (R'-NH₂) Coupling Agents

Caption: Key synthetic transformations of the core scaffold.

Application Focus: Scaffolding for Kinase Inhibitors

A prominent application of picolinate-based structures is in the development of kinase inhibitors for oncology. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The picolinate scaffold is adept at forming key hydrogen bonds and occupying the ATP-binding site of many kinases.

For instance, derivatives of N-methylpicolinamide-4-thiol have been synthesized and evaluated as potent antitumor agents.[5][6] One of the key targets identified for these compounds is Aurora-B kinase , a serine/threonine kinase essential for proper chromosome segregation during mitosis.[6] Its overexpression is common in various human tumors, making it a validated anticancer target.[6]

The synthesis of such inhibitors often involves the displacement of a 4-chloro group on the picolinate ring with a thiol-containing nucleophile. The resulting thioether can then be further elaborated. The core picolinate structure serves to anchor the molecule in the kinase's hinge region, while modifications at the 4-position explore deeper binding pockets to achieve potency and selectivity.

G G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M M->G1 AuroraB Aurora-B Kinase M->AuroraB required for Apoptosis Cell Cycle Arrest & Apoptosis M->Apoptosis failure leads to Inhibitor Aurora-B Inhibitor (e.g., Picolinate-based) Inhibitor->M Inhibitor->AuroraB inhibits AuroraB->M enables progression

Caption: Role of Aurora-B kinase in mitosis and its inhibition.

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems, providing a foundation for the synthesis and derivatization of Methyl 4-chloro-5-methylpicolinate.

Protocol 1: Synthesis of Methyl 4-chloropicolinate Core

This protocol describes a common method starting from a commercially available carboxylic acid. While the title compound has an additional 5-methyl group, the fundamental chemistry is identical.

Causality: The conversion of a carboxylic acid to a methyl ester often proceeds via an acid chloride intermediate. Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents for this transformation, with a catalytic amount of DMF accelerating the reaction. The subsequent addition of methanol traps the highly reactive acid chloride to form the stable methyl ester.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a suspension of 4-chloro-5-methylpicolinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (2.0-3.0 eq).[3]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) and stir the mixture at room temperature.[3] The reaction progress can be monitored by the cessation of gas evolution. The reaction may be gently heated (e.g., to 40-70°C) to ensure completion.[7][8]

  • Solvent Removal: Once the reaction is complete (typically 1-16 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove excess solvent and chlorinating agent. Co-evaporation with an anhydrous solvent like toluene can help remove final traces.[7]

  • Esterification: Carefully add anhydrous methanol (5-10 eq) to the crude acid chloride residue, often at a reduced temperature (0°C) to control the initial exotherm.[3][8]

  • Allow the reaction to stir at room temperature for 30-60 minutes until the transformation is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 8-9).[3][7]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[3][7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3][8]

  • Purify the residue by silica gel column chromatography or trituration/recrystallization to obtain pure Methyl 4-chloro-5-methylpicolinate.[3][8]

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

Causality: The electron-deficient nature of the pyridine ring allows a nucleophile to attack the carbon bearing the chloro group, proceeding through a negatively charged Meisenheimer complex intermediate. The stable chloride ion is then expelled to give the substituted product. A base is typically required to deprotonate the nucleophile (if it is not already anionic) or to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve Methyl 4-chloro-5-methylpicolinate (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add the desired nucleophile (e.g., a primary/secondary amine or a thiol, 1.1-1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.5 eq).

  • Reaction Execution: Heat the mixture to a temperature between 80°C and 140°C. The optimal temperature depends on the nucleophilicity of the attacking species.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove the solvent and base.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 4-substituted picolinate derivative.

Protocol 3: Suzuki Cross-Coupling

Causality: This palladium-catalyzed reaction creates a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium, and reductive elimination to form the final product and regenerate the catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine Methyl 4-chloro-5-methylpicolinate (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[9]

  • Solvent Degassing: Add a solvent system such as 1,4-dioxane/water or toluene/water. Degas the solvent and the reaction vessel by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[9]

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to 80-110°C.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water.[9]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[9]

  • Combine the organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.[9]

  • Purify the residue by column chromatography to yield the 4-aryl-5-methylpicolinate derivative.[9]

Conclusion and Future Outlook

Methyl 4-chloro-5-methylpicolinate is more than just a chemical intermediate; it is a strategically designed scaffold that offers a logical and efficient pathway to molecular complexity. Its predictable reactivity at the chloro and ester positions provides medicinal chemists with reliable tools for generating diverse libraries of compounds for biological screening. The successful application of related picolinates in the development of kinase inhibitors underscores the potential of this structural motif. Future applications will undoubtedly expand as researchers continue to explore novel transformations and incorporate this versatile building block into screening libraries for a wider range of biological targets.

References

  • Cai, X. et al. (2008) Preparation of picolinamide derivatives as histone deacetylase inhibitors.
  • BenchChem (2025) Synthesis routes of Methyl 4-Chloropicolinate.
  • ChemicalBook (2023) Methyl 4-chloropicolinate Synthesis. ChemicalBook Product Page.
  • PubChem (2024) Methyl 4-chloro-5-formylpicolinate.
  • AOBChem USA (2025)
  • ResearchGate (2012) Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.
  • BenchChem (2025) Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis. BenchChem Technical Document.
  • ChemScene (2025)
  • Sigma-Aldrich (2025)
  • Wang, Y. et al. (2012) Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6331.

Sources

Exploratory

A Technical Guide for Advanced Synthesis: Methyl 4-chloro-5-methylpicolinate as a Versatile Scaffold for Novel Heterocycles

Introduction: The Strategic Value of the Picolinate Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid or its ester, stands out as one such "privileged" structure. Pyridine-containing compounds are foundational to a significant number of FDA-approved nitrogen-heterocyclic drugs, valued for their ability to engage in hydrogen bonding, metal chelation, and diverse intermolecular interactions.[1] Picolinate derivatives, in particular, have been integral to the development of enzyme inhibitors and other biologically active molecules.[1][2]

This guide focuses on a specific, highly functionalized building block: Methyl 4-chloro-5-methylpicolinate . The strategic placement of its substituents—a reactive chlorine atom, a sterically and electronically influential methyl group, and a modifiable methyl ester—creates a versatile platform for constructing complex heterocyclic systems. The electron-deficient nature of the pyridine ring, amplified by the ester group, activates the C4-chloro substituent for a range of transformations, making it an ideal starting point for library synthesis and lead optimization campaigns.

This document serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond simple reaction lists to explain the underlying principles governing the reactivity of this scaffold, providing robust, field-tested protocols and workflows to empower the synthesis of next-generation heterocycles.

I. Profile of the Building Block: Physicochemical Properties and Reactivity Analysis

Understanding the inherent electronic and steric properties of Methyl 4-chloro-5-methylpicolinate is fundamental to exploiting its synthetic potential.

Table 1: Physicochemical Properties of Methyl 4-chloro-5-methylpicolinate

PropertyValueSource
CAS Number 1104455-41-5[3]
Molecular Formula C₈H₈ClNO₂[3]
Molecular Weight 185.61 g/mol [4]
IUPAC Name Methyl 4-chloro-5-methylpyridine-2-carboxylateN/A
Appearance Off-white to beige solid (predicted)[5]
Reactivity Deep Dive:

The reactivity of the scaffold is dominated by the interplay of its substituents on the pyridine ring:

  • The C4-Chloro Group (The Primary Reactive Hotspot): The chlorine atom at the 4-position is the principal site for synthetic elaboration. Its reactivity is significantly enhanced by the electron-withdrawing effects of both the ring nitrogen and the C2-ester group. This polarization makes the C4 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7] Furthermore, this C-Cl bond is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions .

  • The C2-Methyl Ester: This group serves two main purposes. Primarily, it acts as a powerful electron-withdrawing group, activating the C4 position. Secondarily, it offers a latent carboxylic acid functionality. Saponification provides a handle for amide bond formation, a crucial step in many drug discovery programs, or for other derivatization strategies.

  • The C5-Methyl Group: This group exerts a more subtle influence. It provides steric bulk adjacent to the primary reactive site, which can influence the regioselectivity of certain reactions. Electronically, as an electron-donating group, it slightly modulates the overall electron density of the ring, though this effect is largely overridden by the powerful withdrawing groups.

II. Synthesis of the Core Building Block

While commercially available, an understanding of the synthesis of Methyl 4-chloro-5-methylpicolinate provides context for its purity and potential side products. The synthesis is analogous to that of the unsubstituted Methyl 4-chloropicolinate, typically involving a two-step process from the corresponding picolinic acid.[5][8]

Protocol 1: Synthesis of Methyl 4-chloro-5-methylpicolinate

This protocol is adapted from established procedures for similar 4-chloropicolinates.[5][8]

Step 1: Chlorination and Acyl Chloride Formation

  • To a flask charged with thionyl chloride (SOCl₂, ~10 eq), slowly add N,N-dimethylformamide (DMF, ~0.1 eq) at room temperature.

  • Portion-wise, add 5-methylpicolinic acid (1.0 eq) to the solution.

  • Heat the reaction mixture to 70-75 °C and stir for 12-16 hours until gas evolution (SO₂) ceases and the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2x) to ensure complete removal. The resulting crude 4-chloro-5-methylpicolinoyl chloride is used directly in the next step.

Step 2: Esterification

  • Cool an oven-dried flask containing anhydrous methanol (MeOH, ~5-10 volumes) in an ice bath.

  • Slowly add the crude acyl chloride from the previous step to the cold methanol, ensuring the internal temperature does not exceed 55 °C.[8]

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 8-9).[8]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or trituration to yield Methyl 4-chloro-5-methylpicolinate as a solid.

III. Core Synthetic Transformations for Heterocycle Construction

The true power of Methyl 4-chloro-5-methylpicolinate lies in its capacity to undergo predictable and high-yielding transformations at the C4 position. These reactions form the foundation for building diverse molecular libraries.

G start Methyl 4-chloro- 5-methylpicolinate snar Nucleophilic Aromatic Substitution (SNAr) start->snar cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling sub_picolinates_snar 4-Substituted Picolinates (O, N, S-linkages) snar->sub_picolinates_snar sub_picolinates_cc 4-Substituted Picolinates (C-C, C-N linkages) cross_coupling->sub_picolinates_cc cyclization Further Derivatization & Intramolecular Cyclization sub_picolinates_snar->cyclization sub_picolinates_cc->cyclization heterocycles Novel Fused & Complex Heterocycles cyclization->heterocycles caption General workflow for heterocycle synthesis. G pd0 Pd(0)Ln pd2_oa Ar-Pd(II)Ln(X) pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)Ln(R) pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Ar-R pd2_tm->product start Ar-X start->pd2_oa partner R-M partner->pd2_tm caption Generalized cross-coupling catalytic cycle.

References

Foundational

Literature review on the synthesis of substituted picolinates

An In-depth Technical Guide to the Synthesis of Substituted Picolinates Foreword: The Enduring Relevance of the Picolinate Scaffold Substituted picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), represen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Picolinates

Foreword: The Enduring Relevance of the Picolinate Scaffold

Substituted picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), represent a cornerstone of modern chemical science. Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for metal chelation, making these scaffolds indispensable in medicinal chemistry, agrochemicals, and materials science.[1][2] Picolinate derivatives are key components in synthetic auxin herbicides like halauxifen-methyl and florpyrauxifen-benzyl, demonstrating their significant commercial impact.[2] Furthermore, their ability to form stable complexes with a wide array of metal ions has led to applications as ligands in catalysis and as agents in biomedical imaging and therapy.[1][3][4]

The synthetic challenge lies in achieving precise control over the substitution pattern on the pyridine ring. The inherent electronic nature of the pyridine nitrogen often dictates reactivity, making regioselective functionalization a non-trivial pursuit.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing substituted picolinates, moving beyond mere procedural lists to explore the mechanistic reasoning and strategic considerations behind each method.

Chapter 1: Strategic Pillars of Picolinate Synthesis

The synthesis of functionalized picolinates can be broadly categorized into two strategic approaches:

  • Ring Construction: Building the substituted pyridine ring from acyclic precursors.

  • Ring Functionalization: Modifying a pre-existing picolinate or pyridine core.

This guide is structured around the key chemical transformations that enable these strategies, focusing on modern, high-utility methods that offer significant advantages in terms of scope, efficiency, and predictability. We will delve into transition metal-catalyzed cross-coupling and C-H activation, powerful cycloaddition strategies, and elegant multicomponent reactions.

Chapter 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful and versatile tools for C-C and C-heteroatom bond formation, providing a direct route to aryl- and heteroaryl-substituted picolinates.[7] The general principle involves the palladium-catalyzed coupling of an organometallic reagent with an organic halide or triflate.[8]

Core Principle: The Palladium Catalytic Cycle

The efficacy of these reactions hinges on a well-defined catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)Ln Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate (R-Pd(II)-R')Ln OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim R-R' (Desired Product) Trans->RedElim RX_in R-X (Aryl Halide) RX_in->OxAdd R_M_in R'-M (Organometallic Reagent) R_M_in->Trans

Caption: The canonical catalytic cycle for palladium-catalyzed cross-coupling.

The choice of ligand (L), base, and solvent is paramount as each component influences a specific step in the cycle. For instance, bulky, electron-rich phosphine ligands accelerate the initial oxidative addition and final reductive elimination steps.[8]

Decarboxylative Cross-Coupling: A Direct Approach

A particularly elegant strategy is the palladium-catalyzed decarboxylative cross-coupling of picolinic acid itself with aryl bromides.[9] This method obviates the need to pre-functionalize the picolinate starting material, using the carboxylic acid group as a disposable handle for C-C bond formation.

Table 1: Substrate Scope in Pd-Catalyzed Decarboxylative Arylation of 2-Picolinic Acid

Aryl Bromide PartnerProductYield (%)
4-Bromotoluene2-(p-tolyl)pyridine85
1-Bromo-4-methoxybenzene2-(4-methoxyphenyl)pyridine82
2-Bromonaphthalene2-(naphthalen-2-yl)pyridine78
3-Bromopyridine2,3'-bipyridine65

Data synthesized from information presented in Chemical Communications.[9]

Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium, particularly for coupling with alkyl electrophiles.[10][11] Picolinamide-derived ligands have proven especially effective in these transformations.[11]

  • Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), NiBr₂·glyme (0.1 mmol, 10 mol%), and the picolinamide ligand (0.12 mmol, 12 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

  • Reagent Addition: Add anhydrous solvent (e.g., DMA, 5 mL), followed by the alkyl bromide (1.5 mmol). Finally, add the reducing agent (e.g., Zinc powder, 3.0 mmol) under a positive pressure of argon.

  • Reaction: Stir the mixture vigorously at the specified temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to yield the desired substituted picolinate.

This protocol is a representative example based on methodologies described for nickel-catalyzed reductive cross-coupling reactions.[11]

Chapter 3: C–H Activation: The Atom-Economical Frontier

Direct C–H activation has revolutionized synthetic chemistry by offering a more sustainable and efficient alternative to traditional cross-coupling, which requires pre-functionalized starting materials.[12] This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, guided by a directing group.

The Role of the Directing Group

For picolinate synthesis, the pyridine nitrogen itself or a tethered functional group can act as a directing group.[6] Bidentate directing groups, such as the picolinamide moiety, are exceptionally effective as they form stable, five- or six-membered metallacycle intermediates, which position the catalyst for regioselective C-H cleavage.[13][14]

CH_Activation_DG cluster_0 Directing Group Assisted C-H Activation Substrate Substrate (e.g., Picolinamide) Coordination Coordination [M]-DG Substrate->Coordination + [M] Catalyst Activation Metallacycle Intermediate (C-H Cleavage) Coordination->Activation Intramolecular C-H Cleavage Functionalization Functionalization (C-C or C-X formation) Activation->Functionalization + Coupling Partner Product Product Release & Catalyst Regeneration Functionalization->Product

Caption: General workflow for directing group-assisted C-H activation.

Rhodium-Catalyzed C–H Amidation

A powerful example is the rhodium-catalyzed C-H amidation of pyridines using an oxazoline directing group.[6][15] This reaction provides a route to valuable aminopicolinate precursors. The regioselectivity is highly dependent on the substitution pattern of the pyridine ring; for instance, 2-chloro and 2-fluoropyridines can yield different major regioisomers, highlighting the subtle electronic and steric influences at play.[15]

Table 2: Regioselectivity in Rh-Catalyzed Amidation of 2-Substituted Pyridines

2-Substituent (X)Major Product Position of AmidationYield (%)
-FC567
-ClC374
-CF₃C585
-CH₃C555

Data derived from studies on regioselective C-H amidation.[6][15] This selectivity underscores the importance of empirical validation, as computational models of C-H activation can be complex.[16]

Chapter 4: Cycloaddition Strategies for Ring Synthesis

Instead of modifying an existing ring, cycloaddition reactions build the heterocyclic core from acyclic or simpler cyclic components. These methods offer a high degree of control over the final substitution pattern.

[5+1] Cascade Cyclization

A novel metal-free cascade process allows for the synthesis of highly functionalized pyridines through a formal [5+1] cyclization.[17] This reaction proceeds through a tandem Pummerer-type rearrangement, an aza-Prins cyclization, and subsequent aromatization. The method is notable for its mild conditions and use of readily available starting materials like aldehydes and 1,3-dioxinones.[17]

Cascade_Cyclization start Aldehyde + tert-Butanesulfinamide + 1,3-Dioxinone step1 Pummerer-type Rearrangement start->step1 step2 Aza-Prins Cyclization step1->step2 step3 Aromatization step2->step3 end Highly Substituted Pyridine Product step3->end

Caption: Logical flow of the [5+1] cascade cyclization for pyridine synthesis.

This strategy is particularly valuable for late-stage functionalization, enabling the installation of a pyridine unit onto complex molecules.[17]

Chapter 5: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a paradigm of efficiency and atom economy.

Catalytic Synthesis via Anomeric-Based Oxidation

A notable MCR for picolinate synthesis involves the reaction of an ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes.[18][19] This reaction is facilitated by a heterogeneous nanoporous catalyst, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂, which enables the reaction to proceed at ambient temperature.[18][19][20] The final step of this process is a cooperative vinylogous anomeric-based oxidation, a sophisticated mechanism that drives the formation of the aromatic picolinate core.[18]

Table 3: Heterogeneous Catalysis in Picolinate MCR Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
None8012< 10
p-TSA80845
UiO-66(Zr)-NH₂25570
UiO-66(Zr)-N(CH₂PO₃H₂)₂ 25 1.5 96

Data highlights the superior performance of the functionalized MOF catalyst.[19]

Experimental Protocol: One-Pot Synthesis of Substituted Picolinates
  • Catalyst Preparation: Synthesize and activate the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst according to established literature procedures.[19]

  • Reaction Mixture: In a round-bottomed flask, combine ethyl 2-oxopropanoate (1 mmol), the desired aldehyde (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst (e.g., 0.02 g).

  • Solvent & Conditions: Add ethanol (5 mL) and stir the mixture at ambient temperature.

  • Monitoring: Monitor the reaction's progress via thin-layer chromatography.

  • Isolation: Upon completion (typically 1-2 hours), filter off the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Purification: Evaporate the solvent from the filtrate and purify the resulting solid residue by recrystallization from ethanol to obtain the pure picolinate product.

This protocol is based on the multi-component synthesis method utilizing a novel heterogeneous catalyst.[18][19]

Conclusion and Future Outlook

The synthesis of substituted picolinates is a dynamic field that continues to evolve. While traditional methods remain relevant, modern strategies like C-H activation and advanced multicomponent reactions are setting new standards for efficiency, selectivity, and sustainability. The ongoing development of novel catalysts, particularly those based on earth-abundant metals like nickel and cobalt, promises to make these powerful transformations more accessible and cost-effective.[11][13] For the practicing scientist, a deep understanding of the mechanistic underpinnings of each synthetic approach is the key to rationally designing synthetic routes, overcoming experimental challenges, and ultimately, accelerating the discovery and development of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

  • Title: Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Advances - RSC Publishing URL: [Link]

  • Title: Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Strategies for the synthesis of C2‐functionalized pyridines. Source: ResearchGate URL: [Link]

  • Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) Source: ResearchGate URL: [Link]

  • Title: Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Source: White Rose Research Online URL: [Link]

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: ChemistryOpen URL: [Link]

  • Title: Synthesis of Some Aminopicolinic Acids Source: IRL @ UMSL URL: [Link]

  • Title: Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: PMC - NIH URL: [Link]

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: Università del Piemonte Orientale URL: [Link]

  • Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: NIH URL: [Link]

  • Title: Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: ResearchGate URL: [Link]

  • Title: Cobalt-catalyzed picolinamide-directed synthesis of heterocycles Source: Arkivoc URL: [Link]

  • Title: Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: PubMed URL: [Link]

  • Title: A kind of synthetic method of 2-chromium picolinate Source: Google Patents URL
  • Title: Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond Source: PubMed URL: [Link]

  • Title: Energy profile for the C–H activation pathways of picolinamides from... Source: ResearchGate URL: [Link]

  • Title: Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 Source: ResearchGate URL: [Link]

  • Title: Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers Source: SciSpace by Typeset URL: [Link]

  • Title: Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage Source: PubMed URL: [Link]

  • Title: Method for producing chromium picolinate complex Source: Google Patents URL
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  • Title: The [3+2] Cycloaddition Reaction Source: University of Regensburg URL: [Link]

  • Title: C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach Source: MDPI URL: [Link]

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  • Title: Cycloaddition Source: Wikipedia URL: [Link]

  • Title: On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets Source: NIH URL: [Link]

  • Title: Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains Source: MDPI URL: [Link]

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Exploratory

The Emergence of a Key Building Block: A Technical Guide to Methyl 4-chloro-5-methylpicolinate

An In-depth Exploration of its Synthesis, Significance, and Role in Modern Drug Discovery Introduction In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Significance, and Role in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly functionalized picolinic acids and their esters, serve as versatile building blocks in the synthesis of complex molecules with diverse biological activities.[1][2] This guide delves into the history, synthesis, and significance of a specific, yet crucial, picolinate derivative: Methyl 4-chloro-5-methylpicolinate . While the definitive "discovery" of this compound in the classical sense remains unheralded in early literature, its emergence as a key intermediate in the development of novel kinase inhibitors marks a significant point in its documented history. This guide will illuminate the scientific context surrounding its first detailed appearance and provide a comprehensive overview for researchers, scientists, and drug development professionals.

Historical Context and First Appearance

The documented history of Methyl 4-chloro-5-methylpicolinate is intrinsically linked to the pursuit of targeted cancer therapies in the early 21st century. The earliest detailed synthesis and application of this compound appear in a 2009 patent (WO2009010794A1) focused on the development of 2,4-diamino-pyrimidine derivatives as inhibitors of Ephrin type-B receptor 4 (EphB4) kinase.[3] EphB4 had been identified as a promising target in oncology due to its role in tumor angiogenesis and proliferation.[3] The inventors required a specific, functionalized pyridine moiety to construct their novel inhibitor scaffold, and Methyl 4-chloro-5-methylpicolinate served as the ideal precursor.

While it is plausible that this compound was synthesized prior to this patent, the lack of earlier documentation in scientific journals or patents suggests that its significance was not widely recognized until its utility in this specific drug discovery program was established. Therefore, the "discovery" of Methyl 4-chloro-5-methylpicolinate can be considered its introduction as a valuable and enabling chemical entity in the field of medicinal chemistry.

Physicochemical Properties and Structure

A clear understanding of the physical and chemical characteristics of Methyl 4-chloro-5-methylpicolinate is essential for its effective use in synthesis.

PropertyValue
CAS Number 882679-14-3[4]
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol [5]
Appearance White solid (as described in patent literature)[3]

The structure of Methyl 4-chloro-5-methylpicolinate, featuring a pyridine ring substituted with a chloro group, a methyl group, and a methyl ester, provides multiple reactive sites for further chemical transformations.

Detailed Synthesis and Methodologies

The synthesis of Methyl 4-chloro-5-methylpicolinate, as detailed in patent WO2009010794A1, provides a robust and reproducible method for its preparation.[3] The following protocol is an adaptation of the procedure described therein.

Experimental Protocol: Synthesis of Methyl 4-chloro-5-methylpicolinate

Objective: To synthesize Methyl 4-chloro-5-methylpicolinate from 4-chloro-5-methylpicolinic acid.

Materials:

  • 4-chloro-5-methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for organic synthesis

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-5-methylpicolinic acid in toluene.

    • Add thionyl chloride (SOCl₂) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-chloro-5-methylpicolinoyl chloride is used in the next step without further purification.

  • Esterification:

    • Dissolve the crude acid chloride in dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add methanol (MeOH) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the esterification is complete.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 4-chloro-5-methylpicolinate.

Causality Behind Experimental Choices
  • Thionyl Chloride: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the work-up.

  • Esterification with Methanol: The reaction of the in-situ generated acid chloride with methanol is a straightforward and high-yielding method for the formation of the methyl ester.

  • Aqueous Work-up: The use of sodium bicarbonate solution is crucial to neutralize any remaining acidic components, such as excess acid chloride and HCl. The subsequent washes with water and brine remove water-soluble impurities.

Visualizing the Synthesis Workflow

Synthesis_Workflow start 4-chloro-5-methylpicolinic acid reagent1 SOCl2, Toluene intermediate 4-chloro-5-methylpicolinoyl chloride (crude) reagent1->intermediate Acid Chloride Formation reagent2 Methanol, DCM product_crude Crude Methyl 4-chloro-5-methylpicolinate reagent2->product_crude Esterification workup Aqueous Work-up & Purification product_crude->workup product_final Pure Methyl 4-chloro-5-methylpicolinate workup->product_final

Caption: Synthetic workflow for Methyl 4-chloro-5-methylpicolinate.

Role in Drug Discovery and Medicinal Chemistry

The primary significance of Methyl 4-chloro-5-methylpicolinate lies in its role as a key intermediate in the synthesis of kinase inhibitors. The substituents on the pyridine ring are strategically placed to allow for further elaboration into more complex molecules that can interact with the active site of target enzymes.

Application in the Synthesis of EphB4 Kinase Inhibitors

As previously mentioned, the seminal appearance of Methyl 4-chloro-5-methylpicolinate is in the synthesis of 2,4-diamino-pyrimidine derivatives as EphB4 kinase inhibitors. The synthetic strategy involves the conversion of the methyl ester of Methyl 4-chloro-5-methylpicolinate into a more reactive functional group, which is then coupled with the 2,4-diamino-pyrimidine core.

General Utility of Picolinate Scaffolds

The broader class of substituted picolinates is of immense importance in medicinal chemistry. These scaffolds are found in a variety of clinically evaluated and approved drugs.[1] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the substituents can be tailored to achieve specific interactions with biological targets.

Illustrative Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that a kinase inhibitor derived from a picolinate scaffold might target.

Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EphB4) kinase_domain Kinase Domain receptor->kinase_domain Ligand Binding substrate Substrate Protein kinase_domain->substrate Phosphorylation atp ATP atp->kinase_domain p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling Cascade p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Angiogenesis) downstream->cellular_response inhibitor Picolinate-Derived Inhibitor inhibitor->kinase_domain Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate-derived inhibitor.

Conclusion

Methyl 4-chloro-5-methylpicolinate, while not a compound with a long and storied history of discovery, represents a modern example of a key enabling molecule in the field of drug discovery. Its documented emergence in the context of developing targeted cancer therapies highlights the ongoing need for novel, functionalized heterocyclic building blocks. The synthetic methodologies for its preparation are robust and well-defined, and its utility as a precursor to potent kinase inhibitors underscores its importance to medicinal chemists. This guide provides a foundational understanding of this compound, from its synthesis to its application, and serves as a valuable resource for researchers working at the forefront of pharmaceutical innovation.

References

  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • Gomtsyan, A. (2012). Privileged Scaffolds in Drug Discovery: The Pyridine Core. Medicinal Chemistry, 2(5), 1-3.
  • National Center for Biotechnology Information. (n.d.).
  • Sharma, V., & Kumar, V. (2014). The picolinic acid scaffold: a-million-dollar entity in medicinal chemistry. RSC Advances, 4(108), 63319-63345.
  • WO2009010794A1. (2009). 2,4-diamino-pyrimidine derivatives.
  • AbacipharmTech. (n.d.). 4-Chloro-5-methylpicolinic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-5-methylpicolinic acid. Retrieved from [Link]

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Foundational

Characterizing the Solubility of Methyl 4-chloro-5-methylpicolinate: A Methodological Approach

An In-Depth Technical Guide for the Research Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in variou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability. Methyl 4-chloro-5-methylpicolinate is a heterocyclic compound of interest in medicinal chemistry. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound in a range of organic solvents. Due to the limited availability of public data on Methyl 4-chloro-5-methylpicolinate, this document emphasizes robust experimental protocols and the underlying scientific principles. We will leverage data from a closely related analog, Methyl 4-chloropicolinate, to illustrate how to form initial hypotheses about solubility behavior. This guide is intended for researchers, chemists, and formulation scientists who require a practical, in-depth understanding of solubility determination.

The Central Role of Solubility in a Research Setting

In the realm of drug development and synthetic chemistry, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and successful formulation. The choice of solvent can dictate reaction kinetics, yield, and purity during synthesis. For purification techniques like crystallization, selecting an appropriate solvent system where the compound has low solubility at cool temperatures but high solubility at elevated temperatures is paramount. Furthermore, in preclinical and clinical development, the solubility of a compound directly impacts its dissolution rate and subsequent absorption, thereby influencing its bioavailability. A comprehensive solubility profile in various organic solvents provides the foundational data needed to make informed decisions in these critical areas.

Physicochemical Properties: Predicting Solubility Behavior

To predict how a compound like Methyl 4-chloro-5-methylpicolinate might behave in different solvents, we must first examine its structural features. In the absence of specific data for this molecule, we can analyze a close structural analog, Methyl 4-chloropicolinate (CAS 24484-93-3), to infer likely characteristics.

Table 1: Physicochemical Properties of the Analog Compound, Methyl 4-chloropicolinate

PropertyValueSource
Molecular FormulaC₇H₆ClNO₂[1]
Molecular Weight171.58 g/mol [1]
XLogP31.7[1]
Melting Point50-52 °C[2]
pKa-0.25 (Predicted)[2]
  • Polarity and Lipophilicity (XLogP3): The XLogP3 value of 1.7 suggests that Methyl 4-chloropicolinate is moderately lipophilic ("fat-loving") and will likely favor solubility in organic solvents over water. The presence of the polar ester group and the nitrogen atom in the pyridine ring, however, introduces some polar character.

  • Molecular Structure: The molecule contains a pyridine ring, a chloro substituent, and a methyl ester group. The ester group can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents. The overall structure is relatively rigid.

  • Inference for Methyl 4-chloro-5-methylpicolinate: The addition of a methyl group on the pyridine ring to form Methyl 4-chloro-5-methylpicolinate will slightly increase its molecular weight and likely its lipophilicity. This would suggest a continued preference for organic solvents.

The guiding principle of "like dissolves like" is fundamental here. Solvents that are chemically similar to the solute in terms of polarity will generally be more effective at dissolving it. We can categorize solvents to help guide our experimental choices:

  • Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) These solvents have polar bonds but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., Hexane, Toluene) These solvents have low dielectric constants and are not capable of significant hydrogen bonding.

Based on the analog's structure, we can hypothesize that Methyl 4-chloro-5-methylpicolinate will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents like toluene, which has an aromatic ring that can interact with the pyridine ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

A tiered approach, starting with a qualitative assessment and moving to a quantitative determination, is an efficient use of time and resources.

Part A: Qualitative Solubility Assessment

This initial screening provides a rapid overview of solubility across a diverse set of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents at ambient temperature.

Materials:

  • Methyl 4-chloro-5-methylpicolinate

  • Vials or test tubes

  • Vortex mixer

  • A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane, DMF, DMSO)

  • Spatula

  • Analytical balance

Protocol:

  • Preparation: Label a series of clean, dry vials with the names of the solvents to be tested.

  • Weighing the Solute: Accurately weigh approximately 5-10 mg of Methyl 4-chloro-5-methylpicolinate into each vial.

  • Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

  • Mixing: Cap the vials securely and vortex each sample vigorously for 60 seconds.[3]

  • Observation: Allow the samples to stand for at least 5 minutes and then visually inspect for any undissolved solid. A clear solution indicates solubility. The presence of solid particles indicates insolubility or partial solubility.

  • Recording Data: Record the observations in a structured table.

Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is a gold standard for accurately determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the concentration (e.g., in mg/mL) of a saturated solution of the compound in a given solvent at a controlled temperature.

Protocol:

  • Prepare a Supersaturated Solution: Add an excess amount of Methyl 4-chloro-5-methylpicolinate to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

  • Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). This extended time ensures that the solvent is fully saturated.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete removal of solid particles, filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Accurately weigh the vial containing the clear, saturated solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Once the solvent is fully removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid. The solubility can then be calculated.

    • Chromatographic Method (e.g., HPLC): Prepare a series of standard solutions of known concentrations of Methyl 4-chloro-5-methylpicolinate in the chosen solvent. Create a calibration curve by plotting the chromatographic peak area against concentration. Dilute the filtered, saturated solution with a known factor and inject it into the HPLC system. Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Data Presentation and Interpretation

All experimental data should be meticulously recorded. A well-structured table is essential for comparing the solubility of Methyl 4-chloro-5-methylpicolinate across different solvents.

Table 2: Example Solubility Data Table for Methyl 4-chloro-5-methylpicolinate at 25 °C

SolventSolvent ClassQualitative AssessmentQuantitative Solubility (mg/mL)
MethanolPolar ProticSoluble[Experimental Value]
EthanolPolar ProticSoluble[Experimental Value]
AcetonePolar AproticVery Soluble[Experimental Value]
DichloromethanePolar AproticVery Soluble[Experimental Value]
Ethyl AcetatePolar AproticSoluble[Experimental Value]
TolueneNonpolarPartially Soluble[Experimental Value]
HexaneNonpolarInsoluble[Experimental Value]
DMSOPolar AproticVery Soluble[Experimental Value]

Interpreting the Results: The quantitative data will provide a clear rank order of solvents for Methyl 4-chloro-5-methylpicolinate. For instance, high solubility in dichloromethane would make it a good candidate for use as a reaction solvent. Moderate solubility in a solvent like ethanol could be exploited for purification by crystallization, as solubility would likely decrease significantly upon cooling. Poor solubility in hexane suggests it could be used as an anti-solvent to induce precipitation.

Visualizing the Experimental Workflow

A clear workflow ensures that the experimental process is logical and reproducible.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis start Select Solvents weigh Weigh Compound (5-10 mg) start->weigh add_solvent Add 1 mL Solvent weigh->add_solvent For each solvent vortex Vortex for 60s add_solvent->vortex observe Observe & Record vortex->observe saturate Prepare Supersaturated Solution observe->saturate Select solvents for quantitative test equilibrate Equilibrate (24-48h) at Constant Temp saturate->equilibrate separate Filter Supernatant (0.45 µm filter) equilibrate->separate quantify Quantify (Gravimetric/HPLC) separate->quantify end Final Data quantify->end Calculate Solubility (mg/mL)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-chloro-5-methylpicolinate

Introduction: The Significance of Substituted Picolinates Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Picolinates

Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The picolinate scaffold is a key structural motif found in numerous pharmacologically active compounds and functional materials. The ability to introduce diverse molecular fragments at the 4-position of the pyridine ring via carbon-carbon bond-forming reactions is crucial for developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, offering a versatile and highly efficient method for creating biaryl and heteroaryl structures.[1][2]

This document provides a detailed guide for utilizing Methyl 4-chloro-5-methylpicolinate as a substrate in Suzuki-Miyaura coupling reactions. As a heteroaryl chloride, this substrate presents unique challenges compared to its bromide or iodide counterparts, primarily due to the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst more difficult.[1] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high-yielding couplings can be achieved. These application notes are designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step protocol.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[3] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and optimizing the reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 4-chloro-5-methylpicolinate. This is often the rate-limiting step for chloro-substrates and requires an electron-rich and sterically bulky ligand on the palladium to facilitate the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. The base activates the organoboron species, making it more nucleophilic and capable of this exchange.[3]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Coupling_Cycle cluster_OA cluster_T cluster_RE pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex [Ar-Pd(II)L₂-Cl] Intermediate pd0->pd_complex Ar-Cl transmetalation Transmetalation pd_aryl_complex [Ar-Pd(II)L₂-R] Intermediate pd_complex->pd_aryl_complex R-B(OH)₂ / Base byproducts [X-B(OH)₂]⁻ pd_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product) pd_aryl_complex->product aryl_halide Methyl 4-chloro- 5-methylpicolinate (Ar-Cl) boronic_acid R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Deep Dive into Key Parameters

Achieving a successful Suzuki coupling with an electron-deficient heteroaryl chloride like Methyl 4-chloro-5-methylpicolinate requires careful consideration of each component of the reaction.

1. The Palladium Catalyst and Ligand System: This is the heart of the reaction. For challenging substrates, a pre-formed catalyst or an in-situ generated catalyst from a palladium source and a specific ligand is necessary.

  • Ligands: The choice of phosphine ligand is critical. For heteroaryl chlorides, bulky, electron-rich monophosphine ligands are generally superior. They promote the difficult oxidative addition step and accelerate the final reductive elimination. Highly effective ligands for this purpose include Buchwald-type biarylphosphine ligands such as SPhos , XPhos , and RuPhos . These ligands create a sterically hindered and electron-rich environment around the palladium center, enhancing its catalytic activity.

2. The Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[3]

  • Choice of Base: Stronger, non-nucleophilic bases are often required for difficult couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate transmetalation without causing unwanted side reactions, such as hydrolysis of the methyl ester group on the picolinate substrate. Weaker bases like sodium carbonate (Na₂CO₃) may lead to lower yields or require higher temperatures.

3. The Solvent System: The solvent must be capable of dissolving all reactants and be stable at the required reaction temperature. It also influences the activity of the base.

  • Solvent Selection: A mixture of an anhydrous organic solvent and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common and effective solvent systems include 1,4-dioxane/water , toluene/water , or tetrahydrofuran (THF)/water . The ratio is typically between 4:1 and 10:1 (organic:water). It is imperative that the solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

4. Reaction Temperature: Due to the inertness of the C-Cl bond, elevated temperatures are typically necessary to drive the reaction to completion. Temperatures in the range of 80-110 °C are common. The optimal temperature will depend on the specific boronic acid and catalyst system used and should be determined through small-scale optimization experiments.

Experimental Protocol: A General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Methyl 4-chloro-5-methylpicolinate with a generic arylboronic acid.

Safety Precautions:

  • Methyl 4-chloro-5-methylpicolinate and its isomers are considered hazardous. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood. Avoid inhalation of dust and vapors.[4][5][6]

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere where possible.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[7]

Materials and Reagents:

Reagent/MaterialGrade
Methyl 4-chloro-5-methylpicolinate≥97%
Arylboronic Acid≥98%
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand Grade
Potassium Phosphate (K₃PO₄)Anhydrous
1,4-DioxaneAnhydrous, Degassed
WaterDeionized, Degassed
Ethyl AcetateACS Grade
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
System for inert atmosphere (e.g., Schlenk line with Nitrogen or Argon)

Step-by-Step Procedure:

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of Methyl 4-chloro-5-methylpicolinate in Modern Agrochemical Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract and Scope The relentless pursuit of more effective and environmentally benign herbicides has led to the development of novel chemical classes that offer high eff...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

The relentless pursuit of more effective and environmentally benign herbicides has led to the development of novel chemical classes that offer high efficacy at low application rates. Among these, the arylpicolinates, a class of synthetic auxin herbicides, have become critically important in modern agriculture.[1][2] This guide provides an in-depth technical overview of a key building block in their synthesis: Methyl 4-chloro-5-methylpicolinate . We will explore its chemical properties, its pivotal role in the synthesis of the herbicide Halauxifen-methyl, and provide detailed, field-proven protocols for its application in cross-coupling reactions. This document is intended for research scientists and process chemists in the agrochemical industry, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction to Arylpicolinate Herbicides

The arylpicolinate herbicides, which include prominent members like Halauxifen-methyl (marketed as Arylex™ active) and florpyrauxifen-benzyl (marketed as Rinskor™ active), represent a significant advancement in synthetic auxin herbicide technology.[1][3] These compounds provide excellent post-emergence control of a wide range of broadleaf weeds, including many resistant biotypes, in various crops.[4] Their mode of action mimics natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.[1] The chemical backbone of these powerful herbicides is a substituted picolinic acid core, making the efficient synthesis of key picolinate intermediates a subject of intense research and development.

Methyl 4-chloro-5-methylpicolinate serves as a crucial precursor, providing the core pyridine ring structure onto which the characteristic aryl "tail" is appended, typically via a palladium-catalyzed cross-coupling reaction.[5] Understanding the reactivity and handling of this intermediate is fundamental to the successful synthesis of this valuable class of agrochemicals.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material is paramount for protocol design and optimization.

Table 1: Physicochemical Properties of Methyl 4-chloro-5-methylpicolinate

PropertyValueSource
CAS Number 1104455-41-5[6]
Molecular Formula C₈H₈ClNO₂[6]
Molecular Weight 185.61 g/mol [7]
Appearance N/A[6]
Purity Typically ≥95%[6]
Storage Inert atmosphere, 2-8°C[8]

The reactivity of Methyl 4-chloro-5-methylpicolinate is dominated by the chlorine atom at the 4-position of the pyridine ring. This position is activated towards nucleophilic substitution and, more importantly, is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methyl ester at the 2-position and the methyl group at the 5-position modulate the electronic properties of the ring and influence the molecule's overall reactivity and solubility.

Core Application: Synthesis of Halauxifen-methyl

The most prominent application of Methyl 4-chloro-5-methylpicolinate is in the synthesis of Halauxifen-methyl. The key strategic step is the formation of the biaryl bond between the picolinate core and a substituted phenyl boronic acid.[3][5]

Overall Synthetic Workflow

The synthesis involves a Suzuki-Miyaura cross-coupling reaction. This reaction is favored in industrial settings due to its high tolerance for various functional groups, generally high yields, and the commercial availability of a wide range of boronic acids. The choice of a palladium catalyst and appropriate ligand is critical for achieving high efficiency and minimizing side reactions.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_reagents Key Reagents cluster_product Final Product cluster_purification Workup & Purification A Methyl 4-chloro-5-methylpicolinate C Suzuki-Miyaura Cross-Coupling A->C B (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid B->C H Halauxifen-methyl (Crude Product) C->H D Pd Catalyst (e.g., Pd(OAc)₂) D->C E Ligand (e.g., SPhos) E->C F Base (e.g., K₂CO₃) F->C G Solvent (e.g., Toluene/Water) G->C I Aqueous Workup & Solvent Extraction H->I J Crystallization or Chromatography I->J K Purified Halauxifen-methyl J->K

Caption: Synthetic workflow for Halauxifen-methyl production.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative synthesis adapted from established procedures in patent literature.[3][5] Researchers should perform their own hazard analysis and optimization.

Materials & Reagents:

  • Methyl 4-chloro-5-methylpicolinate (1.0 eq)

  • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 - 1.3 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 - 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 - 0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2.0 - 3.0 eq)

  • Toluene and Water (e.g., 10:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 4-chloro-5-methylpicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), Potassium Carbonate (2.5 eq), Palladium(II) Acetate (0.02 eq), and SPhos (0.04 eq).

  • Inerting: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst, which is formed in situ.

  • Solvent Addition: Add degassed toluene and water (10:1 ratio) to the flask via cannula or syringe. The reaction mixture should be a slurry. Causality Note: The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. Causality Note: The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Halauxifen-methyl can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield the final product with >98% purity.[9]

Application to Other Arylpicolinate Herbicides

The fundamental chemistry used for Halauxifen-methyl is broadly applicable to other arylpicolinate herbicides. For example, the synthesis of florpyrauxifen-benzyl involves coupling a different picolinate core with an appropriate arylboronic acid derivative.[10] While the specific starting picolinate may differ (e.g., containing a fluorine at the 5-position), the core Suzuki-Miyaura coupling strategy remains the same, demonstrating the versatility of this synthetic platform.[10] This modularity allows for the creation of diverse libraries of arylpicolinates for structure-activity relationship (SAR) studies, a key process in the discovery of new and improved herbicides.[1]

Caption: Modularity of the Suzuki coupling in arylpicolinate synthesis.

Safety & Handling

As with any chemical protocol, proper safety precautions are mandatory.

  • Hazard Statements: Methyl 4-chloro-3-methylpicolinate is associated with warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[8]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8][11]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Palladium Catalysts: Palladium catalysts are toxic and should be handled with care. Weigh them in a fume hood and avoid inhalation of dust.

Conclusion

Methyl 4-chloro-5-methylpicolinate is a high-value intermediate whose strategic importance is firmly established in the synthesis of the arylpicolinate class of herbicides. The protocols and principles outlined in this guide, particularly the robust Suzuki-Miyaura coupling methodology, provide a reliable and adaptable platform for the synthesis of Halauxifen-methyl and the exploration of novel herbicidal compounds. A deep understanding of the reaction's causality—from the necessity of an inert atmosphere to the function of the biphasic solvent system—is key to successful, scalable, and safe synthesis in a research and development setting.

References

  • US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents. [URL: https://patents.google.
  • WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates - Google Patents. [URL: https://patents.google.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917544/]
  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36770997/]
  • Synthetic route to the herbicide Halauxifen-methyl - ChemicalBook. [URL: https://www.chemicalbook.com/article/synthetic-route-to-the-herbicide-halauxifen-methyl.htm]
  • Preparation method of halauxifen-methyl - Eureka | Patsnap. [URL: https://eureka.patsnap.
  • Methyl 4-chloro-3-methylpicolinate | 1260764-76-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/a2034948]
  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ResearchGate. [URL: https://www.researchgate.net/publication/281281898_Discovery_and_SAR_of_Halauxifen_Methyl_A_Novel_Auxin_Herbicide]
  • methyl 4-chloropicolinate - ChemBK. [URL: https://www.chembk.
  • Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/820890]
  • Methyl 4-chloro-5-methoxypicolinate | 857433-67-1 | C8H8ClNO3 | Appchem. [URL: https://www.appchem.com/product/aq57447]
  • Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16656802]
  • CN113056196A - Compositions comprising picolinate ester herbicides and glyphosate or glufosinate - Google Patents. [URL: https://patents.google.
  • Methyl 4-chloro-5-methylpicolinate - AOBChem USA. [URL: https://www.aobchem.com/product/400729.html]
  • florpyrauxifen-benzyl synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/943832-60-8.htm]
  • New Generics in Crop Protection 2022. [URL: https://agbioinvestor.com/wp-content/uploads/2022/03/New-Generics-in-Crop-Protection-2022-SAMPLE.pdf]
  • EP2630142A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides - Google Patents. [URL: https://patents.google.
  • Synthesis routes of Methyl 4-Chloropicolinate - Benchchem. [URL: https://www.benchchem.com/synthesis-route/B016105]
  • Methyl 4-chloropicolinate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/24484-93-3.htm]
  • Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. [URL: https://www.acs.org/meetings/acs-meetings/fall-2023/program-and-events/abstract-archive/synthesis-and-biological-activity-of-6-arylpicolinate-herbicides-with-3-4-disubstituted-aryl-tails.html]
  • Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72213544]
  • 1260764-76-8 | Methyl 4-chloro-3-methylpicolinate - ChemScene. [URL: https://www.chemscene.com/cas/1260764-76-8.html]
  • Florpyrauxifen-benzyl (030093): Petition for - Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0569-0004]

Sources

Method

Application Note: High-Throughput Analysis of Methyl 4-chloro-5-methylpicolinate using HPLC-UV and GC-MS

Abstract This document provides detailed analytical protocols for the identification and quantification of Methyl 4-chloro-5-methylpicolinate, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical protocols for the identification and quantification of Methyl 4-chloro-5-methylpicolinate, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. We present two orthogonal, robust, and validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for rapid quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive confirmation and sensitive trace-level analysis. The causality behind critical experimental choices is explained to empower researchers to adapt these protocols to their specific needs. All procedures are designed to meet the rigorous standards of drug development and quality control, aligning with international regulatory guidelines.

Introduction: The Analytical Imperative for a Key Building Block

Methyl 4-chloro-5-methylpicolinate (CAS No. 1104455-41-5) is an aromatic heterocyclic compound.[1] Its structure, featuring a substituted pyridine ring, makes it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized chemical products. The purity and concentration of this intermediate directly impact the yield, safety, and efficacy of the final product. Therefore, access to reliable and robust analytical methods is not merely a procedural step but a cornerstone of process control and quality assurance.

This guide provides two complementary analytical approaches. The HPLC-UV method offers speed and precision for routine analysis, such as reaction monitoring and batch release testing. The GC-MS method provides unparalleled specificity and sensitivity, making it the gold standard for impurity identification and confirmation of structure.

Part 1: Reversed-Phase HPLC-UV Method for Quantification

Scientific Rationale and Method Causality

A reversed-phase HPLC (RP-HPLC) method was selected for its versatility and suitability for analyzing small organic molecules of moderate polarity like Methyl 4-chloro-5-methylpicolinate.[2]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. Its non-polar nature provides effective retention for the aromatic ring of the analyte through hydrophobic interactions. This ensures a good separation from more polar starting materials or potential by-products.

  • Mobile Phase Optimization: Pyridine derivatives can exhibit poor peak shape (tailing) on silica-based columns due to the interaction of the basic nitrogen atom with residual acidic silanol groups on the stationary phase. To mitigate this, the mobile phase is acidified with 0.1% formic acid.[3] This ensures the pyridine nitrogen is protonated, leading to a single ionic species that does not interact with the silanols, resulting in sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The conjugated aromatic system of the picolinate ring acts as a strong chromophore, making UV detection a sensitive and straightforward choice.[4] The detection wavelength is set at 265 nm, determined as the absorbance maximum (λmax) from a UV-Vis scan of a standard solution.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Consumables

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Syringe filters (0.45 µm PTFE or regenerated cellulose).[5]

2.2.2. Reagent and Standard Preparation

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-chloro-5-methylpicolinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard Solution with the diluent.

2.2.3. Sample Preparation Workflow The primary goal of sample preparation is to create a clean, particle-free solution compatible with the HPLC system to ensure accuracy and protect the column.[6]

  • Dissolution: Accurately weigh the sample (e.g., 10 mg of a reaction mixture solid) into a 10 mL volumetric flask and dissolve in the diluent.

  • Dilution: Dilute the sample as necessary to ensure the final concentration falls within the linear range of the calibration curve.

  • Filtration: Filter the final diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulates that could clog the column.[7]

2.2.4. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Column C18 Column Separation Inject->Column Detect UV Detection (265 nm) Column->Detect Data Data Acquisition & Processing Detect->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Cleanup Cleanup (LLE/SPE) (If Required) Dissolve->Cleanup Inject Splitless Injection Cleanup->Inject Transfer to Vial Column HP-5ms Column Separation Inject->Column MS MS Detection (EI) Column->MS Data Data Acquisition & Analysis MS->Data

Sources

Application

The Strategic Role of Methyl 4-chloro-5-methylpicolinate in Modern Pharmaceutical Synthesis

Introduction: The Versatility of Substituted Picolinates in Drug Discovery Substituted pyridine scaffolds are foundational in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Among these, pico...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Substituted Picolinates in Drug Discovery

Substituted pyridine scaffolds are foundational in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Among these, picolinate esters, characterized by a pyridine ring with a carboxylic acid ester at the 2-position, serve as highly versatile building blocks. Their unique electronic properties and ability to undergo a variety of chemical transformations make them invaluable starting points for creating complex molecular architectures. This application note focuses on a particularly strategic intermediate, Methyl 4-chloro-5-methylpicolinate , and elucidates its critical role in the synthesis of advanced pharmaceutical compounds, with a special emphasis on its application in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of Methyl 4-chloro-5-methylpicolinate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1104455-41-5[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance Solid (typical)
Purity Typically ≥97%[1]
Storage Sealed in a dry environment at room temperature or 2-8°C under an inert atmosphere.[1]

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated fume hood.

Proposed Synthesis of Methyl 4-chloro-5-methylpicolinate: A Multi-Step Approach

Synthetic Workflow Overview

Synthetic_Workflow A 4-Methylpicolinic Acid B 4-Methyl-5-nitropicolinic Acid A->B Nitration (H₂SO₄ / HNO₃) C 5-Amino-4-methylpicolinic Acid B->C Reduction (Fe / H₂SO₄) D 5-Hydroxy-4-methylpicolinic Acid C->D Diazotization & Hydroxylation (NaNO₂ / H₂SO₄; Cu₂O) E Methyl 5-hydroxy-4-methylpicolinate D->E Esterification (Methanol / H₂SO₄) F Methyl 4-chloro-5-methylpicolinate E->F Chlorination (e.g., POCl₃)

Caption: Proposed synthetic workflow for Methyl 4-chloro-5-methylpicolinate.

Step-by-Step Protocols

Part 1: Synthesis of Methyl 5-hydroxy-4-methylpicolinate

This initial three-step process to a key hydroxylated intermediate is adapted from a known synthesis of a structurally similar compound.[2]

Step 1: Nitration of 4-Methylpicolinic Acid

  • Rationale: Introduction of a nitro group at the 5-position is a key functionalization step, regioselectively directed by the existing substituents.

  • Protocol:

    • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (5 volumes) to 0-5 °C.

    • Slowly add 4-methylpicolinic acid (1.0 equivalent) while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) and add it dropwise to the reaction mixture, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Adjust the pH to 3-4 with a concentrated sodium hydroxide solution while maintaining a low temperature.

    • Collect the precipitated 4-methyl-5-nitropicolinic acid by filtration, wash with cold water, and dry under vacuum.[2]

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a versatile functional group for further transformations.

  • Protocol:

    • To a suspension of iron powder (5.0 equivalents) in water (10 volumes), add a catalytic amount of sulfuric acid and heat to 80-90 °C.

    • Add the 4-methyl-5-nitropicolinic acid from the previous step portion-wise.

    • After the addition is complete, continue stirring at 90-100 °C for 2-3 hours until the reaction is complete (monitored by TLC/HPLC).[2]

    • Cool the mixture and filter to remove the iron salts.

    • Neutralize the filtrate and collect the precipitated 5-amino-4-methylpicolinic acid.

Step 3: Diazotization and Hydroxylation

  • Rationale: The amino group is converted to a diazonium salt, which is then displaced by a hydroxyl group in a Sandmeyer-type reaction.

  • Protocol:

    • Suspend 5-amino-4-methylpicolinic acid (1.0 equivalent) in a dilute sulfuric acid solution and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 30-60 minutes to ensure complete diazotization.

    • In a separate vessel, add the diazonium salt solution to a suspension of copper(I) oxide (0.2 equivalents) in water and heat gently to facilitate the displacement of the diazonium group with a hydroxyl group.[2]

    • After the reaction is complete, cool the mixture and isolate the 5-hydroxy-4-methylpicolinic acid.

Step 4: Fischer Esterification

  • Rationale: The carboxylic acid is converted to its methyl ester to yield the penultimate intermediate.

  • Protocol:

    • Dissolve 5-hydroxy-4-methylpicolinic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 5-hydroxy-4-methylpicolinate.[2]

Part 2: Chlorination to Methyl 4-chloro-5-methylpicolinate

Step 5: Chlorination of the Pyridine Ring

  • Rationale: The hydroxyl group on the pyridine ring is replaced with a chlorine atom. This is a crucial step to introduce the chloro-substituent at the 4-position. While the provided search results do not give a direct protocol for this specific transformation, a common method for such chlorinations is the use of phosphoryl chloride (POCl₃) or a similar chlorinating agent.

  • Proposed Protocol:

    • To a solution of Methyl 5-hydroxy-4-methylpicolinate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or toluene), add phosphoryl chloride (POCl₃, 1.5-2.0 equivalents) dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 4-chloro-5-methylpicolinate.

Application in the Synthesis of a Finerenone Intermediate

Methyl 4-chloro-5-methylpicolinate is a key precursor for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, which is a pivotal intermediate in the production of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[3][4][5]

Synthetic Pathway to the Finerenone Intermediate

Finerenone_Intermediate_Synthesis A Methyl 4-chloro-5-methylpicolinate B 2-Chloro-5-methyl-4-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2-Chloro-5-methyl-4-aminopyridine B->C Reduction (e.g., H₂, Pt catalyst) D 4-Amino-5-methyl-1H-pyridin-2(1H)-one (Finerenone Intermediate) C->D Hydrolysis (KOH, Methanol, high T)

Caption: Synthetic route to a key Finerenone intermediate.

Protocol for the Synthesis of 4-Amino-5-methyl-1H-pyridin-2(1H)-one

The synthesis of this key Finerenone intermediate has been described in the patent literature, starting from a related chloro-methyl-nitro-pyridine derivative.[3][4][5]

Step 1: Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide

  • Rationale: The nitro group is selectively reduced to an amine.

  • Protocol:

    • In a pressure reactor, dissolve 2-chloro-5-methyl-4-nitropyridine-1-oxide (a plausible downstream product of Methyl 4-chloro-5-methylpicolinate after further functional group manipulations) in a suitable solvent like methanol.

    • Add a platinum-based catalyst (e.g., platinum on carbon).

    • Pressurize the reactor with hydrogen gas and stir the reaction mixture at a suitable temperature until the reduction is complete.

    • Filter off the catalyst and concentrate the filtrate to obtain 2-chloro-5-methyl-4-pyridinamine.[3][4]

Step 2: Hydrolysis to 4-amino-5-methyl-1H-pyridin-2(1H)-one

  • Rationale: The chloro group at the 2-position is hydrolyzed to a hydroxyl group, which tautomerizes to the more stable pyridinone form.

  • Protocol:

    • In a pressure reactor, dissolve 2-chloro-5-methyl-4-pyridinamine in methanol.

    • Add potassium hydroxide (KOH).

    • Heat the mixture to a high temperature (e.g., 180 °C) for several hours.[6]

    • Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to a pH of 7.

    • The product can be isolated by crystallization and further purified. This yields 4-amino-5-methyl-1H-pyridin-2(1H)-one with high purity.[6]

Biological Context: Finerenone and the Mineralocorticoid Receptor Signaling Pathway

Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR).[7][8] Overactivation of the MR by aldosterone is a key driver of inflammation and fibrosis in the kidneys and cardiovascular system.[9][10]

Mechanism of Action of Finerenone

Finerenone works by directly blocking the binding of aldosterone to the mineralocorticoid receptor.[10][11] This prevents the receptor from translocating to the nucleus and initiating the transcription of pro-inflammatory and pro-fibrotic genes.[7][10] Unlike steroidal MRAs, finerenone's unique chemical structure leads to a different conformational change in the receptor, which prevents the recruitment of coactivators necessary for gene transcription.[10] This results in potent anti-inflammatory and anti-fibrotic effects in target organs like the kidneys and heart.[7][8][10]

Mineralocorticoid Receptor Signaling Pathway

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociates from MR_dimer Activated MR Dimer MR->MR_dimer Translocates & Dimerizes Finerenone Finerenone Finerenone->MR Blocks Binding HRE Hormone Response Element (HRE) MR_dimer->HRE Binds to Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-fibrotic genes) HRE->Gene_Transcription Initiates Inflammation_Fibrosis Inflammation & Fibrosis Gene_Transcription->Inflammation_Fibrosis Leads to

Caption: Simplified Mineralocorticoid Receptor signaling pathway and the inhibitory action of Finerenone.

Conclusion

Methyl 4-chloro-5-methylpicolinate represents a strategically important building block in the synthesis of complex pharmaceutical agents. Its synthesis, while multi-stepped, relies on well-established chemical transformations. Its pivotal role as a precursor to a key intermediate for the non-steroidal MR antagonist Finerenone highlights the importance of such substituted picolinates in modern drug development. A thorough understanding of its synthesis and reactivity, coupled with insights into the biological targets of the final drug molecules, empowers researchers and scientists to leverage this versatile intermediate in the discovery and development of novel therapeutics.

References

  • Frontiers in Pharmacology. (2021). Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis. [Link]

  • PubMed. (2019). Mechanisms of Mineralocorticoid Receptor Signaling. [Link]

  • Frontiers in Endocrinology. (2023). A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist. [Link]

  • Google Patents. (2020). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine.
  • MDPI. (2022). Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. [Link]

  • ResearchGate. (2016). Schematic illustration of mineralocorticoid receptor-mediated signaling... [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Finerenone?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Finerenone: Mechanisms and Therapeutic Applications. [Link]

  • Portland Press. (2007). The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology. [Link]

  • Dr.Oracle. (n.d.). What is the intracellular signaling mechanism triggered by mineralocorticoid once it binds to the mineralocorticoid receptor (MR)?. [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
  • WIPO Patentscope. (2020). WO2020178175 - SYNTHESIS OF 4-AMINO-5-METHYL-1H-PYRIDIN-2(1H)-ON (INTERMEDIATE COMPOUND FOR THE SYNTHESIS OF THE MR ANTAGONIST FINERENONE) FROM 2-CHLORO-5-METHYL-4-NITRO-PYRIDINE-1-OXIDE USING THE INTERMEDIATE COMPOUND 2-CHLORO-5-METHYL-4-PYRIDINAMINE. [Link]

  • Google Patents. (2021). Process for preparing 4-amino-5-methylpyridinone.
  • AOBChem USA. (n.d.). Methyl 4-chloro-5-methylpicolinate. [Link]

  • Google Patents. (2023).
  • PMC - NIH. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. [Link]

  • Chem-Online. (n.d.). 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis. [Link]

  • Google Patents. (2023).
  • PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. [Link]

  • Google Patents. (2023).
  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. [Link]

Sources

Method

Application Notes and Protocols for the Purification of Methyl 4-chloro-5-methylpicolinate by Column Chromatography

Introduction: Methyl 4-chloro-5-methylpicolinate is a key heterocyclic building block in contemporary drug discovery and development. Its purity is paramount for the success of subsequent synthetic transformations and fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-chloro-5-methylpicolinate is a key heterocyclic building block in contemporary drug discovery and development. Its purity is paramount for the success of subsequent synthetic transformations and for ensuring the integrity of biological screening data. This application note provides a detailed, field-proven protocol for the purification of Methyl 4-chloro-5-methylpicolinate using silica gel column chromatography. We will delve into the causality behind experimental choices, from solvent selection to troubleshooting, to empower researchers with a robust and reproducible purification strategy.

Principles of Separation: Navigating the Challenges of Pyridine Purification

The purification of pyridine derivatives like Methyl 4-chloro-5-methylpicolinate by silica gel chromatography presents a unique set of challenges. The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in peak tailing, poor separation, and even irreversible adsorption of the compound onto the stationary phase.

Our protocol is designed to mitigate these effects through the careful selection of a mobile phase that balances polarity for effective elution while minimizing undesirable interactions. The choice of an ethyl acetate/petroleum ether system provides a good balance of polarity to move the moderately polar target compound down the column, while the non-polar component helps to ensure a good separation from less polar impurities.

A key aspect of a successful purification is the separation of the target molecule from its isomers, which are common process-related impurities. In the synthesis of Methyl 4-chloro-5-methylpicolinate, the isomeric Methyl 6-chloro-5-methylpicolinate is a frequent side product[1]. The subtle differences in the polarity and steric environment of these isomers can be exploited for effective separation on a silica gel column.

Materials and Reagents

Item Specification Supplier Example
Crude Methyl 4-chloro-5-methylpicolinate -N/A
Silica Gel 60 Å, 230-400 meshStandard laboratory suppliers
Ethyl Acetate (EtOAc) HPLC gradeStandard laboratory suppliers
Petroleum Ether or Hexanes HPLC gradeStandard laboratory suppliers
Thin Layer Chromatography (TLC) Plates Silica gel 60 F254Standard laboratory suppliers
Glass Chromatography Column Appropriate size for the scale of purificationStandard laboratory suppliers
Collection Tubes/Flasks -Standard laboratory suppliers
Rotary Evaporator -Standard laboratory suppliers
UV Lamp 254 nmStandard laboratory suppliers
Potassium Permanganate Stain -Prepare in-house

Safety Precautions: Methyl 4-chloro-5-methylpicolinate is a chemical irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. The solvents used are flammable and should be handled with care, away from ignition sources.

Experimental Workflow

The purification process is a systematic workflow that begins with method development on a small scale using Thin Layer Chromatography (TLC) and culminates in the large-scale separation using column chromatography.

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Method Development Sample_Prep Sample Preparation TLC->Sample_Prep Determine Eluent Column_Packing Column Packing Sample_Prep->Column_Packing Elution Elution & Fraction Collection Column_Packing->Elution Load Sample Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling & Solvent Removal Fraction_Analysis->Pooling Combine Pure Fractions Final_Analysis Purity Assessment Pooling->Final_Analysis

Caption: Purification workflow for Methyl 4-chloro-5-methylpicolinate.

Detailed Protocols

Step 1: Thin Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is crucial to determine the optimal solvent system using TLC. This allows for rapid optimization and predicts the separation that will be achieved on the column.

Protocol:

  • Prepare the Eluent: Start with a solvent system of 20% ethyl acetate in petroleum ether. Prepare small volumes of varying compositions (e.g., 15%, 25%, 30% EtOAc) to test.

  • Spot the TLC Plate: Dissolve a small amount of the crude Methyl 4-chloro-5-methylpicolinate in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm. The aromatic pyridine ring should be UV active.

  • Stain (Optional): For enhanced visualization, the plate can be dipped in a potassium permanganate stain. This will reveal compounds that are susceptible to oxidation.

  • Analyze the Results: The ideal eluent system will result in the target compound having a retention factor (Rf) of approximately 0.2-0.4. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Ensure there is good separation between the target spot and any impurities. A patent describing the synthesis of this compound suggests an eluent of 15% to 30% ethyl acetate in petroleum ether is effective for separating the 4-chloro and 6-chloro isomers[1].

Step 2: Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.

1. Column Preparation:

  • Select a glass column with a diameter of approximately 2-4 cm.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (approximately 40-60 g for 1 g of crude material) in the chosen eluent (e.g., 15% EtOAc in petroleum ether).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica has settled, add a layer of sand on top to protect the silica bed.

  • Wash the column with 2-3 column volumes of the eluent, ensuring the solvent level never drops below the top of the sand.

2. Sample Loading:

  • Dissolve the crude Methyl 4-chloro-5-methylpicolinate (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Gently add a small amount of fresh eluent and again allow it to drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded as a narrow band.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting fractions in test tubes or small flasks. The flow rate should be steady, allowing for proper equilibration. A typical flow rate is a few drops per second.

  • Based on the patent information, a gradient elution can be effective. Start with a lower polarity eluent (e.g., 15% EtOAc in petroleum ether) and gradually increase the polarity to 30% EtOAc in petroleum ether to elute the target compound and any more polar impurities[1].

4. Fraction Analysis:

  • Monitor the elution process by spotting every few fractions onto a TLC plate and developing it in the same eluent system.

  • Visualize the TLC plates under a UV lamp to identify the fractions containing the purified product.

  • Combine the fractions that contain the pure Methyl 4-chloro-5-methylpicolinate.

5. Solvent Removal and Product Isolation:

  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified Methyl 4-chloro-5-methylpicolinate.

  • Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or GC-MS.

separation cluster_column Column Chromatography cluster_fractions Fraction Analysis Column Silica Gel Column Fractions Collected Fractions Column->Fractions Separation Crude Crude Mixture (Methyl 4-chloro-5-methylpicolinate + Isomers + Impurities) Crude->Column Load Eluent Eluent (EtOAc/Petroleum Ether) Eluent->Column Elute F1 Impurity (less polar) Fractions->F1 Product Pure Product Fractions->Product F2 Isomer (e.g., 6-chloro) Fractions->F2

Caption: Principle of separation of Methyl 4-chloro-5-methylpicolinate.

Troubleshooting

Problem Potential Cause Solution
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the eluent (decrease the percentage of ethyl acetate).
Poor separation (streaking/tailing) Strong interaction with silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic silica surface. However, be aware that this will need to be removed from the final product.
Cracked or channeled silica bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Co-elution of impurities Similar polarity of compounds.Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. A shallower gradient during elution may also improve separation.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Cai, X., et al. (2009). 2,4-diamino-pyrimidine derivatives.

Sources

Application

Application Note: Safe Handling and Storage of Methyl 4-chloro-5-methylpicolinate

Abstract This document provides a detailed guide for the safe handling, storage, and emergency management of Methyl 4-chloro-5-methylpicolinate (CAS No. 1104455-41-5).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the safe handling, storage, and emergency management of Methyl 4-chloro-5-methylpicolinate (CAS No. 1104455-41-5). As a substituted pyridine derivative, this compound is primarily utilized in research and development, particularly as a building block in medicinal chemistry and materials science. Due to the absence of comprehensive public safety data for this specific molecule, this guide synthesizes information from structurally similar compounds to establish a robust safety protocol. The procedures outlined herein are designed for researchers, chemists, and laboratory personnel to minimize exposure risk and ensure operational safety.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with Methyl 4-chloro-5-methylpicolinate begins. The hazard classification below is extrapolated from data on closely related isomers and analogs.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards.[4][5] Based on analogs, the following classification is anticipated for Methyl 4-chloro-5-methylpicolinate.

Hazard Class & CategoryPictogramSignal WordHazard StatementSource (Analog)
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed[3]
Skin Corrosion/Irritation (Category 2)

Warning H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation (Category 2A)

Warning H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation[2]

Causality: The pyridine nitrogen and chloro-substituent can interact with biological macromolecules, while the ester functional group can be hydrolyzed in vivo. These features are common in compounds that cause irritation to skin, eyes, and mucous membranes. The potential for harm if swallowed is also a noted characteristic of similar chemical structures.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1104455-41-5[6]
Molecular Formula C₈H₈ClNO₂[6]
Molecular Weight 185.61 g/mol [6]
Appearance Likely an off-white to beige or brown solid[7]
Storage Temperature 2-8°C, under inert atmosphere is recommended

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 4-chloro-5-methylpicolinate, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is crucial to mitigate the risk of inhaling airborne particulates or vapors, addressing the H335 hazard.[8]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[10]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[11] A Level C or D protection ensemble is typically sufficient for routine laboratory handling within a fume hood.[12][13]

Protection TypeSpecificationRationale
Body Protection Flame-resistant lab coat, fully fastened.Protects skin from minor spills and contamination.[14]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness). Inspect gloves before use and change them frequently.Prevents skin contact (H315). Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[8] Avoid leaving skin exposed between the glove and cuff.
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a face shield if there is a significant splash hazard.Protects eyes from dust particles and splashes (H319).[15]
Respiratory Protection Not typically required when working in a functional fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter is necessary.Protects against inhalation of dust or vapors (H335).[11]

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is essential for minimizing risk. The following procedures provide a framework for common laboratory operations.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling the compound from receipt to use.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling A 1. Conduct Risk Assessment B 2. Verify Fume Hood Functionality A->B C 3. Don Appropriate PPE B->C D 4. Retrieve from Storage (Allow to warm to RT) C->D C->D E 5. Weigh Solid Compound (Use anti-static weigh boat) D->E F 6. Prepare Solution (Add solid to solvent) E->F G 7. Seal Reaction Vessel F->G H 8. Decontaminate Surfaces & Glassware G->H G->H K 11. Return Compound to Storage G->K I 9. Dispose of Waste (See Section 6) H->I J 10. Doff PPE & Wash Hands I->J G Figure 2: Emergency Response Protocol A EMERGENCY (Spill, Exposure, Fire) B Personal Exposure? A->B C Spill? A->C D Fire? A->D E Skin: Remove clothing, rinse 15+ min B->E Skin F Eyes: Flush at eyewash station 15+ min B->F Eyes G Inhalation: Move to fresh air B->G Inhalation I Small Spill (<100 mL / 10g in hood) C->I Yes J Large Spill (Outside hood or large vol.) C->J No N Small Fire: Use CO2 or dry chemical extinguisher. D->N Yes O Large Fire: Activate alarm, evacuate, call fire dept. D->O No H Seek Immediate Medical Attention. Bring SDS. E->H F->H G->H K Alert others, restrict access. Absorb with inert material (vermiculite, sand). I->K L Evacuate Area. Call Emergency Response (e.g., EH&S). J->L M Collect waste in sealed container for disposal. K->M

Caption: Decision tree for responding to emergencies.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. [10]Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. [10][15]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [15]If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [15]

Spill and Fire Response
  • Spill Cleanup: For small spills inside a fume hood, use an absorbent material like vermiculite or sand to contain the spill. [14]Scoop the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area afterward. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department. [10]* Fire Fighting: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [16]Do not use a direct water jet, as it may spread the material. Firefighters should wear self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing Methyl 4-chloro-5-methylpicolinate, including contaminated consumables (gloves, weigh boats) and excess material, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container. [10]2. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EH&S department for specific institutional procedures. [8]

References

  • PubChem. (n.d.). Methyl 4-Chloropicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet - Chromium picolinate 97%. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Methyl 4-chloropicolinate hydrochloride. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Chemcd. (n.d.). Methyl 4-chloro-5-methylpicolinate. Chemical Cloud Database. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Acros PharmaTech Limited. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]

  • Neta Scientific. (n.d.). Astatech METHYL 4-CHLORO-5-HYDROXYPICOLINATE. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction conditions for the synthesis of "Methyl 4-chloro-5-methylpicolinate"

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 4-chloro-5-methylpicolinate. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-chloro-5-methylpicolinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and achieve high-yield, high-purity results.

Troubleshooting Guide

Low or No Product Yield

Q1: I am experiencing very low to no yield of my target compound, Methyl 4-chloro-5-methylpicolinate. What are the likely causes and how can I fix this?

A1: Low or no product yield can stem from several factors throughout the synthetic process. A common route for this synthesis involves the chlorination and subsequent esterification of 5-methylpicolinic acid. Let's break down the potential pitfalls:

  • Inefficient Chlorination: The conversion of 5-methylpicolinic acid to its 4-chloro derivative is a critical step. If this reaction is incomplete, the subsequent esterification will naturally result in a low yield of the desired product.

    • Causality: The chlorination of pyridine rings can be challenging and often requires harsh conditions. Inadequate temperature, insufficient reaction time, or an inappropriate chlorinating agent can lead to poor conversion.

    • Solution: A common method involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[1]. Ensure that the reaction is carried out at an elevated temperature (typically 80-130°C) for a sufficient duration[1]. The use of a high-boiling point solvent like 1,2,4-trichlorobenzene can be beneficial[1].

  • Problems with the Esterification Step: The conversion of 4-chloro-5-methylpicolinic acid to its methyl ester is the final step.

    • Causality: Esterification is an equilibrium-driven process[2][3]. The presence of water can shift the equilibrium back towards the starting carboxylic acid, reducing the ester yield[2][3]. Additionally, insufficient acid catalyst or inadequate reaction time can lead to incomplete conversion.

    • Solution: To drive the equilibrium towards the ester product, use a large excess of methanol, which can also serve as the solvent[2][3]. It is also crucial to remove water as it is formed, which can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent[2]. Common acid catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[2].

  • Starting Material Quality: The purity of your 5-methylpicolinic acid is paramount.

    • Causality: Impurities in the starting material can interfere with the reaction, leading to side products or inhibiting the desired transformation.

    • Solution: Ensure your starting 5-methylpicolinic acid is of high purity. If you are synthesizing it yourself, for instance by oxidizing 3,5-lutidine, be mindful of potential side products like pyridine-3,5-dicarboxylic acid[4]. Proper purification of the starting material is essential.

Impurity Profile Issues

Q2: My final product is contaminated with significant impurities. What are the common side products and how can I minimize their formation?

A2: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Unreacted Starting Material: The presence of 4-chloro-5-methylpicolinic acid in your final product indicates incomplete esterification.

    • Solution: As discussed in Q1, drive the esterification to completion by using excess methanol and an effective acid catalyst, and by removing water[2][3]. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.

  • Formation of N-oxide: Pyridine nitrogens are susceptible to oxidation, which can occur during the synthesis of the picolinic acid precursor or as a side reaction.

    • Causality: If oxidizing agents are used in the synthesis of the starting material (e.g., oxidation of a methyl group on the pyridine ring), over-oxidation can lead to the formation of the N-oxide.

    • Solution: Careful control of the oxidation conditions is necessary. If the N-oxide is present in the starting material, it may need to be reduced prior to chlorination.

  • Dimerization or Polymerization: Under harsh reaction conditions, side reactions leading to dimers or polymers can occur.

    • Solution: Optimize the reaction temperature and time to favor the desired product formation. Avoid excessively high temperatures or prolonged reaction times.

Q3: How can I effectively purify my final product to remove these impurities?

A3: A robust purification strategy is essential for obtaining high-purity Methyl 4-chloro-5-methylpicolinate.

  • Extraction: After the reaction, a standard workup involves quenching the reaction mixture and extracting the product into an organic solvent like ethyl acetate[5]. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted carboxylic acid and the acid catalyst[5]. A subsequent brine wash will help to remove any remaining water[5].

  • Column Chromatography: For high purity, silica gel column chromatography is often necessary[5]. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired ester from less polar impurities[5].

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q4: What is a reliable starting material for the synthesis of Methyl 4-chloro-5-methylpicolinate?

A4: A common and logical starting material is 5-methylpicolinic acid[6]. This can be commercially sourced or synthesized. One synthetic route to 5-methylpicolinic acid is the oxidation of 3,5-lutidine[4].

Q5: What are the key reaction parameters to control during the esterification step?

A5: The key parameters for a successful Fischer esterification are:

  • Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate[2].

  • Catalyst: A strong acid catalyst like sulfuric acid or hydrochloric acid is required[2][7].

  • Reactant Ratio: A large excess of the alcohol (methanol) is used to drive the equilibrium towards the product[2][3].

  • Water Removal: As water is a byproduct, its removal is crucial for achieving a high yield[2][3].

Q6: Are there alternative methods for the esterification of 4-chloro-5-methylpicolinic acid?

A6: Yes, several other esterification methods can be employed, especially if your substrate is sensitive to strong acids.

  • Reaction with Thionyl Chloride followed by Methanol: The carboxylic acid can first be converted to the more reactive acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with methanol to form the ester[7][8]. This is a two-step process but is often very efficient.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[8]. It is a good option for acid-sensitive substrates.

  • Alkylation with Iodomethane: The carboxylate salt of the acid can be reacted with iodomethane (MeI) to form the methyl ester[8].

Q7: What are the critical safety precautions to take during this synthesis?

A7: Several reagents used in this synthesis are hazardous and require careful handling.

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids (H₂SO₄, HCl): These are highly corrosive. Always add acid to water slowly, never the other way around, to avoid splashing.

  • Organic Solvents: Many organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-chloro-5-methylpicolinate via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of methanol (e.g., 20-50 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation
ParameterRecommended ConditionRationale
Esterification Method Fischer EsterificationCost-effective and straightforward for simple esters.
Alcohol Methanol (large excess)Acts as both reactant and solvent; drives equilibrium.
Catalyst Concentrated H₂SO₄ (catalytic)Protonates the carbonyl, increasing electrophilicity.
Temperature RefluxIncreases reaction rate.
Workup Neutralization with NaHCO₃, ExtractionRemoves acid catalyst and isolates the product.
Purification Column ChromatographyEnsures high purity of the final product.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurity Issue CheckChlorination 1. Verify Chlorination Efficiency Start->CheckChlorination CheckEsterification 2. Assess Esterification Completion Start->CheckEsterification CheckPurity 3. Analyze Starting Material Purity Start->CheckPurity Purification 4. Optimize Purification Strategy Start->Purification ChlorinationSolution Increase Temp/Time Use appropriate chlorinating agent CheckChlorination->ChlorinationSolution EsterificationSolution Use excess MeOH Remove H₂O Ensure sufficient catalyst CheckEsterification->EsterificationSolution PuritySolution Recrystallize/Purify Starting Material CheckPurity->PuritySolution PurificationSolution Column Chromatography Recrystallization Purification->PurificationSolution Success High Yield & Purity Achieved ChlorinationSolution->Success EsterificationSolution->Success PuritySolution->Success PurificationSolution->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

General Synthetic Pathway

SyntheticPathway Start 5-Methylpicolinic Acid Intermediate 4-Chloro-5-methylpicolinic Acid Start->Intermediate Chlorination (e.g., POCl₃) Product Methyl 4-chloro-5-methylpicolinate Intermediate->Product Esterification (MeOH, H⁺)

Caption: A general two-step synthesis of the target molecule.

References

  • Cai, X. et al. (2008). Preparation of picolinamide derivatives as inhibitors of histone deacetylase.
  • Al-Rawi, J. M. A., & Al-Saeed, A. H. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • AOBChem USA. Methyl 4-chloro-5-methylpicolinate. Retrieved from [Link]

  • Oae, S., Kitao, T., & Kitaoka, Y. (1959). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 81(23), 6355–6356.
  • AbacipharmTech. 4-Chloro-5-methylpicolinic acid. Retrieved from [Link]

  • PubChem. 5-Methylpicolinic acid. Retrieved from [Link]

  • MySkinRecipes. 4-Chloro-5-methylpicolinic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Google Patents. Preparation of 2-chloro-5-methylpyridine.
  • Kamesu, K., Krishna Mohan, G. V., & Rajasekhar, K. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Organic Syntheses. Ketone, cyclopropyl methyl. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. Preparation method of high-purity 5-methyl-nicotinic acid.
  • Real Chemistry. (2022, March 4).
  • AllChem. (2024, June 17).
  • Rehman, F., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 103, 82-104.
  • ResearchGate. (2012).
  • Esterific
  • Google Patents. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Yang, J., et al. (2023). High-Temperature Chlorination of Nickel Oxide Using Calcium Chloride. Metals, 13(11), 1863.
  • MSJChem. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) [Video]. YouTube.
  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.
  • Scilit. Metal complexes of picolinic acid N-oxide. Retrieved from [Link]

Sources

Optimization

Common impurities in "Methyl 4-chloro-5-methylpicolinate" and their removal

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 4-chloro-5-methylpicolinate. This resource is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 4-chloro-5-methylpicolinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Ensuring high purity is critical for reproducible downstream reactions and the integrity of final compounds. This guide provides in-depth, experience-based answers to frequently encountered issues, focusing on the root causes of impurity formation and validated methods for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I might encounter in my batch of Methyl 4-chloro-5-methylpicolinate, and where do they come from?

The impurities found in Methyl 4-chloro-5-methylpicolinate typically originate from three main sources: the synthetic route, subsequent side reactions, or degradation. Understanding their origin is the first step in effective removal.

  • Starting Material-Related Impurities: The most common impurity is the unreacted starting material, 4-chloro-5-methylpicolinic acid . Its presence is usually due to incomplete esterification. The Fischer-Speier esterification, a common method for this conversion, is an equilibrium-driven process.[1][2] If the reaction does not go to completion, residual acid will remain.

  • Side-Reaction Products:

    • Hydrolysis Product: The ester can hydrolyze back to 4-chloro-5-methylpicolinic acid if exposed to water, especially under acidic or basic conditions.[3] This is a common issue during aqueous work-up procedures if the pH is not carefully controlled or if the product is stored improperly.

    • Decarboxylation Product: Picolinic acids are susceptible to thermal decarboxylation (loss of CO₂), particularly when heated.[4][5][6] If the precursor acid was subjected to excessive temperatures during synthesis or purification, you might find traces of 4-chloro-5-methylpyridine .

    • Isomeric Impurities: Depending on the regioselectivity of the synthesis of the pyridine ring itself, positional isomers (e.g., Methyl 4-chloro-3-methylpicolinate) could be present.[7][8] These are often the most challenging to remove due to their similar physical properties.

  • Reagent-Related Impurities: Residual solvents from the reaction or purification (e.g., methanol, toluene, ethyl acetate, dichloromethane) are common.[9][10] Additionally, remnants of chlorinating agents (like thionyl chloride or oxalyl chloride) or catalysts may persist if the work-up is inadequate.[10]

Impurity_Formation cluster_impurities Impurity Pathways Start_Acid 4-chloro-5-methyl- picolinic Acid Acid_Chloride Acid Chloride Intermediate Start_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Target Methyl 4-chloro-5- methylpicolinate (Product) Start_Acid->Target Fischer Esterification (Methanol, H⁺) Imp_Decarbox Impurity: 4-chloro-5-methylpyridine Start_Acid->Imp_Decarbox Excess Heat Acid_Chloride->Target Methanol (Esterification) Imp_Acid Impurity: Unreacted Starting Acid Acid_Chloride->Imp_Acid Incomplete Reaction Imp_Hydrolysis Impurity: Hydrolized Acid Target->Imp_Hydrolysis Moisture (H₂O) Imp_Isomer Impurity: Positional Isomers Imp_Isomer->Target Co-purifies

Fig. 1: Potential pathways for impurity formation during synthesis.
Q2: My analytical data (LC-MS/NMR) shows unexpected signals. How can I tentatively identify the common impurities?

Identifying impurities requires correlating analytical data with likely structures. The table below summarizes key identifiers for the most common species.

Impurity NameFormulaMWLikely OriginKey Analytical Signature
4-chloro-5-methylpicolinic acid C₇H₆ClNO₂171.58Incomplete reaction / HydrolysisLC-MS: [M-H]⁻ at m/z 170.6. ¹H NMR: Absence of the methyl ester singlet (~4.0 ppm); presence of a broad carboxylic acid proton (>10 ppm).
4-chloro-5-methylpyridine C₆H₆ClN127.57Thermal decarboxylation of acid precursorLC-MS: [M+H]⁺ at m/z 128.6. ¹H NMR: Absence of both the ester and carboxylic acid signals; characteristic pyridine ring protons.
Methyl 4-chloro-3-methylpicolinate C₈H₈ClNO₂185.61Isomeric starting materialLC-MS: [M+H]⁺ at m/z 186.6 (indistinguishable from product). ¹H NMR: Different chemical shifts and coupling patterns for the aromatic protons compared to the target compound.[7]
Sodium 4-chloro-5-methylpicolinate C₇H₅ClNNaO₂193.56Basic work-upLC-MS: Will show parent acid peak. ¹H NMR: Water-soluble, may not appear in organic solvent NMR unless carried through.

Note: The exact NMR chemical shifts can vary based on the solvent and instrument used. It is always best to compare with a known standard if available.[11]

Q3: How can I effectively remove the unreacted starting material, 4-chloro-5-methylpicolinic acid?

This is the most frequently encountered purification challenge. Fortunately, the difference in acidity between the desired ester (neutral) and the starting acid (acidic) provides a straightforward and highly effective method for separation.

Causality: The principle behind this separation is a simple acid-base extraction. By washing the crude product (dissolved in an immiscible organic solvent) with a mild aqueous base, the acidic impurity is deprotonated to form a water-soluble carboxylate salt.[9] This salt preferentially partitions into the aqueous layer, leaving the neutral ester in the organic layer.

  • Dissolution: Dissolve the crude Methyl 4-chloro-5-methylpicolinate in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form. Continue shaking for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and any remaining base.

  • Drying & Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.

  • Validation: Check the purity of the product by TLC, LC-MS, or ¹H NMR to confirm the absence of the starting acid.

Q4: I've removed the acidic impurities, but my product is still not pure. What is the best method for removing persistent, neutral impurities?

When dealing with neutral impurities like isomers or byproducts from side reactions, separation techniques based on polarity are required. The two primary methods are recrystallization and silica gel chromatography.

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and impurities when hot but will allow only the target compound to crystallize upon cooling, leaving the impurities behind in the solution.

  • Solvent Selection: The key is finding a solvent system where Methyl 4-chloro-5-methylpicolinate has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents, like ethyl acetate/hexanes or ethanol/water, is often effective.

  • General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. Collect the crystals by filtration.

Causality: This is the most powerful technique for separating compounds with different polarities.[8] A solvent (the mobile phase) flows through a column packed with a solid adsorbent, typically silica gel (the stationary phase). Less polar compounds travel through the column faster, while more polar compounds interact more strongly with the silica and move slower, effecting separation.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexanes). Pour this into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with a non-polar solvent like hexanes. Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect the eluent in small, separate fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly pure product.

Purification_Workflow Start Crude Product Check_Acid Acidic Impurity (e.g., Picolinic Acid) Present? Start->Check_Acid Base_Wash Perform Aqueous Base Wash (Protocol 1) Check_Acid->Base_Wash Yes Check_Neutral Other Neutral Impurities Present? Check_Acid->Check_Neutral No Base_Wash->Check_Neutral Chromatography Purify by Column Chromatography (Protocol 2) Check_Neutral->Chromatography Yes Final_Product Pure Product Check_Neutral->Final_Product No Recrystallize Purify by Recrystallization Chromatography->Recrystallize Or Chromatography->Final_Product

Fig. 2: Decision workflow for the purification of Methyl 4-chloro-5-methylpicolinate.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Source: vertexaisearch.cloud.google.com]
  • Hammick reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. [Source: en.wikipedia.org]
  • Wang, Z., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (1977). ResearchGate.
  • Decarboxylation - Wikipedia. (n.d.). Retrieved from Wikipedia. [Source: en.wikipedia.org]
  • Methyl 4-chloropicolinate synthesis. (n.d.). ChemicalBook. [Source: chemicalbook.com]
  • Methyl 4-chloropicolinate | 24484-93-3. (n.d.). ChemicalBook. [Source: chemicalbook.com]
  • Methyl 4-chloro-5-methylpicolinate. (n.d.). AOBChem USA. [Source: aobchem.com]
  • Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544. (n.d.). PubChem. [Source: pubchem.ncbi.nlm.nih.gov]
  • Methyl 4-chloro-3-methylpicolinate | 1260764-76-8. (n.d.). Sigma-Aldrich. [Source: sigmaaldrich.com]
  • 1260764-76-8 | Methyl 4-chloro-3-methylpicolinate. (n.d.). ChemScene. [Source: chemscene.com]
  • Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. (n.d.). Benchchem. [Source: benchchem.com]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Source: masterorganicchemistry.com]
  • Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. [Source: chemspider.com]
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Source: organic-chemistry.org]
  • Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts. (2002). Google Patents.
  • Predicting the product of an esterification reaction. (2022). YouTube. [Source: youtube.com]
  • Methyl 4-chloro-5-Methylpicolinate(1104455-41-5) 1H NMR spectrum. (n.d.). ChemicalBook. [Source: chemicalbook.com]
  • Methyl 4-chloro-5-methylpicolinate | 1104455-41-5. (n.d.). Sigma-Aldrich. [Source: sigmaaldrich.com]
  • Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Source: masterorganicchemistry.com]
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2018). Google Patents.

Sources

Troubleshooting

Side reactions to avoid during the preparation of "Methyl 4-chloro-5-methylpicolinate"

Foreword for the Modern Researcher Welcome to the comprehensive technical guide for the synthesis of Methyl 4-chloro-5-methylpicolinate. As a key intermediate in the development of advanced pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

Welcome to the comprehensive technical guide for the synthesis of Methyl 4-chloro-5-methylpicolinate. As a key intermediate in the development of advanced pharmaceutical and agrochemical agents, its efficient and clean synthesis is of paramount importance. This document moves beyond a simple recitation of steps; it is designed as a troubleshooting manual and a repository of expert insights to help you navigate the common pitfalls and side reactions inherent in this multi-step synthesis. Here, we address the "what-ifs" and "why's" of your experimental work, providing you with the causal understanding needed to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Part 1: Understanding the Synthetic Landscape

The synthesis of Methyl 4-chloro-5-methylpicolinate can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the specific challenges a lab is equipped to handle. Below, we outline two common synthetic strategies and then delve into the specific side reactions associated with each key transformation.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagram illustrates the two primary synthetic routes discussed in this guide.

Synthetic_Pathways cluster_0 Route A: From 4-Amino Precursor cluster_1 Route B: From Picolinic Acid A1 Methyl 4-amino-5-methylpicolinate A2 Diazonium Salt Intermediate A1->A2 Diazotization (NaNO₂, HCl) A3 Methyl 4-chloro-5-methylpicolinate A2->A3 Sandmeyer Reaction (CuCl, HCl) B1 4-Chloro-5-methylpicolinic acid B2 Methyl 4-chloro-5-methylpicolinate B1->B2 Fischer Esterification (MeOH, H₂SO₄)

Caption: Overview of two common synthetic routes to Methyl 4-chloro-5-methylpicolinate.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that a researcher might encounter during their synthesis, followed by in-depth answers and mitigation strategies.

Section A: Side Reactions in the Sandmeyer Reaction (Route A)

The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a halide, but it is also prone to several side reactions if not carefully controlled.[1][2]

Question 1: My yield from the Sandmeyer reaction is significantly lower than expected, and I'm observing a phenolic byproduct in my NMR. What's happening?

Answer: This is a classic side reaction in diazotization and Sandmeyer chemistry. The diazonium salt intermediate is thermally unstable and can react with water in the reaction mixture to produce a phenol (Methyl 4-hydroxy-5-methylpicolinate in this case), releasing nitrogen gas.[3] This is particularly problematic if the temperature of the reaction is not strictly controlled.

Causality and Mitigation:

  • Temperature Control is Critical: The diazotization step (formation of the diazonium salt from the amine with nitrous acid) must be carried out at low temperatures, typically between 0-5°C.[3] Above this temperature, the rate of decomposition of the diazonium salt to the unwanted phenol increases dramatically.

  • Slow Addition of Reagents: The dropwise addition of sodium nitrite to the acidic solution of your amine ensures that the concentration of nitrous acid remains low and localized, preventing temperature spikes.

  • Vigorous Stirring: Ensures even heat distribution and prevents localized areas of higher temperature.

Troubleshooting Summary Table:

SymptomProbable CauseRecommended Action
Low yield of chloro-productReaction of diazonium salt with waterMaintain reaction temperature at 0-5°C
Presence of phenolic impurityThermal decomposition of diazonium saltEnsure slow, dropwise addition of NaNO₂
Inconsistent resultsPoor temperature controlUse an ice/salt bath and monitor internal temp

Question 2: Besides the desired product, I'm isolating a significant amount of a dark, tarry substance and some biaryl compounds. What is the source of these impurities?

Answer: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2] The formation of an aryl radical intermediate is a key step. This highly reactive species can lead to several undesired pathways:

  • Biaryl Formation: Two aryl radicals can couple together to form a biaryl byproduct.[3]

  • Azo Coupling: The diazonium salt can couple with the starting amine (if any is unreacted) or another electron-rich aromatic species to form colored azo compounds, which often contribute to the tarry appearance.[3]

  • Decomposition Products: Uncontrolled decomposition can lead to a complex mixture of polymeric materials.

Mitigation Strategies:

  • Ensure Complete Diazotization: Before adding the copper(I) chloride, ensure that all the starting amine has been converted to the diazonium salt. This can be checked by testing a small aliquot of the reaction mixture with starch-iodide paper; an excess of nitrous acid will turn the paper blue.

  • Use of Fresh Copper(I) Chloride: The copper(I) salt is the catalyst that facilitates the transfer of the chloride to the aryl radical.[1] If the catalyst is old or oxidized to copper(II), the reaction will be inefficient, allowing more time for side reactions to occur.

Visualizing the Sandmeyer Side Reactions:

Sandmeyer_Side_Reactions Start Ar-N₂⁺ (Diazonium Salt) Desired Ar-Cl (Desired Product) Start->Desired CuCl Phenol Ar-OH (Phenol Impurity) Start->Phenol H₂O, ΔT Biaryl Ar-Ar (Biaryl Impurity) Start->Biaryl Radical Coupling Azo Ar-N=N-Ar' (Azo Impurity) Start->Azo Coupling with Ar'-NH₂

Caption: Competing reaction pathways in the Sandmeyer reaction.

Section B: Side Reactions in Fischer Esterification (Route B)

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible process.[4][5] While seemingly straightforward, certain side reactions can impact yield and purity.

Question 3: My esterification of 4-Chloro-5-methylpicolinic acid is not going to completion, even after prolonged heating. What is limiting my conversion?

Answer: The Fischer esterification is an equilibrium-controlled reaction.[4] The reactants (carboxylic acid and alcohol) are in equilibrium with the products (ester and water). To drive the reaction to completion, the equilibrium must be shifted towards the product side, according to Le Châtelier's principle.

Causality and Mitigation:

  • Water as a Limiting Factor: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[4]

  • Use a Large Excess of Alcohol: Using methanol as the solvent (a large excess) will shift the equilibrium to the right, favoring ester formation.[4][6]

  • Removal of Water: For higher yields, especially on a larger scale, removing the water as it forms is highly effective. This can be achieved using a Dean-Stark apparatus if a co-solvent like toluene is used, or by adding a dehydrating agent.

Experimental Protocol for High-Yield Esterification:

  • Suspend 4-Chloro-5-methylpicolinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 volumes).[7]

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).[7]

  • Allow the mixture to warm to room temperature and then heat to reflux for several hours (monitor by TLC or LC-MS).

  • After completion, cool the reaction and neutralize the acid with a base like sodium bicarbonate solution before workup.

Question 4: I'm observing some charring and dark coloration in my esterification reaction. Is this normal?

Answer: While slight discoloration can occur upon heating, significant charring suggests a potential side reaction, likely caused by the strong acid catalyst, especially at elevated temperatures.

Causality and Mitigation:

  • Oxidation/Decomposition: Concentrated sulfuric acid is a strong oxidizing agent. At high temperatures, it can cause decomposition of the organic starting material or product, leading to charring.

  • Temperature Control: Avoid excessive heating. Refluxing methanol (approx. 65°C) should be sufficient. Do not heat the reaction mixture without a condenser.

  • Alternative Acid Catalysts: If charring is a persistent issue, consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or using an alternative esterification method.[4] For example, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride first, followed by reaction with methanol, avoids strong acid and high heat.[6][8]

Visualizing the Esterification Equilibrium:

Esterification_Equilibrium cluster_0 Driving the Reaction Forward Reactants R-COOH + R'-OH Products R-COOR' + H₂O Reactants->Products Esterification (H⁺) Node1 Increase [R'-OH] (Use as solvent) Node2 Remove H₂O (Dean-Stark)

Caption: The reversible nature of Fischer esterification and methods to drive it to completion.

References

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Esterification. (n.d.). Chemguide. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

Optimization

Improving the purity of "Methyl 4-chloro-5-methylpicolinate" for analytical standards

Technical Support Center: Methyl 4-chloro-5-methylpicolinate Welcome to the technical support center for Methyl 4-chloro-5-methylpicolinate. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-chloro-5-methylpicolinate

Welcome to the technical support center for Methyl 4-chloro-5-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve the highest possible purity for this compound, particularly for its use as an analytical reference standard. Here, we address common challenges and provide detailed, field-proven protocols to help you troubleshoot and refine your purification processes.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the purity and analysis of Methyl 4-chloro-5-methylpicolinate.

Q1: Why is exceptional purity (e.g., >99.5%) critical for an analytical standard?

A1: An analytical reference standard serves as the benchmark against which unknown samples are measured. Its purity is paramount because any impurities present will introduce a proportional error into all quantitative analyses. According to International Council for Harmonisation (ICH) guidelines, a reference standard must be of the highest possible purity and fully characterized so that its quality is appropriate for its intended use.[1][2] For example, if a standard used for an HPLC assay is only 95% pure, the resulting quantification of a target analyte in a drug product will be overestimated by approximately 5%. This level of inaccuracy is unacceptable in a regulated environment.

Q2: What are the primary analytical methods to assess the purity of my Methyl 4-chloro-5-methylpicolinate sample?

A2: A multi-faceted approach is necessary to establish the purity profile comprehensively.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.[3] Purity is typically determined by area percent, assuming all components have a similar UV response.

  • Gas Chromatography (GC): Useful for assessing volatile impurities and residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can be used for a quantitative purity assessment (qNMR) with a certified internal standard.[5] It is particularly effective at identifying and quantifying structurally similar impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, which is the first step in their structural elucidation.[6]

  • Titration: A classic method that can provide a highly accurate assay value if the primary impurity is not acidic or basic.

Q3: What are the most probable impurities I might encounter in my synthesized batch?

A3: Impurities typically originate from the synthetic route. A common synthesis involves the esterification of a picolinic acid precursor.[6][7] Based on this, likely impurities include:

  • Starting Material: Unreacted 4-chloro-5-methylpicolinic acid.

  • Hydrolysis Product: The same picolinic acid, formed by the hydrolysis of the methyl ester during workup or storage.[8][9]

  • Isomeric Impurities: Depending on the specificity of the chlorination step, you might have isomers with the chlorine at a different position on the pyridine ring.

  • Over-chlorinated Species: Molecules with additional chlorine atoms may be present as minor by-products.[10]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, toluene, ethyl acetate).

Part 2: Troubleshooting Guide for Common Purification Challenges

This section provides a problem-and-solution format for specific issues encountered during the purification of Methyl 4-chloro-5-methylpicolinate.

Problem 1: My NMR/HPLC shows a significant peak corresponding to the carboxylic acid impurity (4-chloro-5-methylpicolinic acid).
  • Causality Explained: The ester functional group in your target molecule is susceptible to hydrolysis, a reaction that breaks the ester bond to form a carboxylic acid and methanol.[11][12][13] This can occur if the sample is exposed to acidic or basic conditions, particularly in the presence of water, during the reaction workup or even during storage if moisture is present.

  • Identification Strategy:

    • HPLC: The carboxylic acid is more polar and will typically have a shorter retention time than the methyl ester on a reverse-phase column (e.g., C18).

    • ¹H NMR: The acid impurity will lack the characteristic methyl ester singlet (around 3.9-4.0 ppm) and will show a broad singlet for the acidic proton, often far downfield (>10 ppm), though it may be exchanged with residual water in the NMR solvent.

    • Extraction Test: Dissolve a small sample in ethyl acetate and wash with a 5% aqueous sodium bicarbonate solution. The acid impurity will move to the aqueous layer. Re-acidifying the aqueous layer and extracting back into an organic solvent can confirm its identity by TLC or LC-MS.

  • Recommended Purification Protocol:

    Protocol 2.1: Selective Basic Extraction This protocol leverages the acidic nature of the carboxylic acid impurity to separate it from the neutral ester.

    • Dissolution: Dissolve the crude Methyl 4-chloro-5-methylpicolinate in a suitable organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane (DCM).

    • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer for each wash.

    • Mixing: Gently invert the funnel multiple times, venting frequently to release any CO₂ gas that may form. Avoid vigorous shaking to prevent the formation of an emulsion.

    • Separation: Allow the layers to separate fully and drain the lower aqueous layer.

    • Repeat: Repeat the wash (steps 2-4) two more times to ensure complete removal of the acidic impurity.

    • Brine Wash: Wash the organic layer once with a saturated aqueous sodium chloride (brine) solution to remove residual water.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified ester.

    Trustworthiness Check: After this procedure, an HPLC analysis of the organic layer should show a significant reduction or complete absence of the early-eluting acid peak.

Problem 2: My product looks clean by ¹H NMR, but HPLC shows several small, closely-eluting peaks. How can I improve the chromatographic purity?
  • Causality Explained: These peaks are likely process-related impurities that are structurally very similar to the desired product, such as isomers or analogs from side reactions.[14] Their similar polarity makes them difficult to remove by simple extraction or a poorly optimized recrystallization. Flash column chromatography is the most effective technique for separating such compounds.[14]

  • Identification Strategy:

    • LC-MS: This is the most powerful tool here. An LC-MS analysis will provide the mass of each impurity, helping to determine if they are isomers (same mass) or other related substances (different mass).

  • Recommended Purification Protocols:

    Protocol 2.2: Flash Column Chromatography This method separates compounds based on their differential adsorption to a stationary phase.

    • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase solvent.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding this to the top of the column bed.

    • Mobile Phase Selection: The key to good separation is the choice of eluent. For a compound like Methyl 4-chloro-5-methylpicolinate, a gradient system of ethyl acetate (polar) in hexanes (non-polar) is a good starting point.

      • TLC Analysis: First, find a solvent system using TLC that gives your product an Rf value of ~0.3. This will be the approximate composition of your starting eluent.

    • Elution: Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate).

    • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

    }

    Caption: Workflow for flash column chromatography.

    Protocol 2.3: Recrystallization If the product is a solid, recrystallization is a powerful and scalable purification technique. The goal is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.[15]

    • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at boiling. Ideal single solvents or solvent mixtures (e.g., ethanol/water, toluene/hexanes, DCM/heptane) should be identified.[16][17][18][19]

    • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude material until it just dissolves.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution.

    • Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals under vacuum.

    Table 1: Potential Solvent Systems for Recrystallization

Solvent System (Solvent/Anti-solvent)PolarityBoiling Point (°C)Rationale
Toluene / HexanesLow-Medium111 / 69Good for aromatic compounds. Toluene dissolves, hexanes precipitate.
Ethyl Acetate / HeptaneMedium77 / 98A common and effective mixture for moderately polar compounds like esters.[17]
Ethanol / WaterHigh78 / 100The product may be soluble in hot ethanol; adding water as an anti-solvent can induce crystallization upon cooling.
Dichloromethane / PentaneMedium-Low40 / 36Good for heat-sensitive compounds due to low boiling points, but requires careful handling.

Part 3: Final Purity Confirmation and Standard Qualification

After purification, the material must be rigorously characterized to be qualified as a reference standard.

Q4: What steps are required to officially qualify my purified batch as an analytical reference standard?

A4: Qualification is a formal process to confirm the identity, purity, and stability of the material. According to ICH guidelines Q2(R1) and the principles outlined by regulatory bodies, the following steps are essential[20][21][22]:

  • Identity Confirmation: Use spectroscopic methods like ¹H NMR, ¹³C NMR, IR, and MS to unequivocally confirm the chemical structure. The data must be consistent with the proposed structure of Methyl 4-chloro-5-methylpicolinate.

  • Purity Assay (Quantitative): Determine the purity using a validated, stability-indicating HPLC method. This is often supplemented by another orthogonal method, such as qNMR or titration, to provide an independent confirmation of the purity value.

  • Impurity Profiling: Identify and, if necessary, quantify all impurities present at or above a certain threshold (e.g., 0.1%).

  • Characterization: Document physical properties like melting point and appearance.

  • Stability Assessment: The material should be tested under defined storage conditions over time to ensure it does not degrade.

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}

Caption: Workflow for qualifying a reference standard.

References

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]

  • Methyl 4-chloro-5-formylpicolinate. (n.d.). PubChem. Retrieved from [Link]

  • Chromium Picolinate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. (1981). Journal of the American Chemical Society. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). PubMed. Retrieved from [Link]

  • Methyl 4,5,6-trichloropicolinate. (n.d.). PubChem. Retrieved from [Link]

  • METHYL 4-CHLORO-5-METHYLPICOLINATE. (n.d.). Chemcd. Retrieved from [Link]

  • How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? (2018). ResearchGate. Retrieved from [Link]

  • Methyl 4-chloro-5-methylpicolinate. (n.d.). AOBChem USA. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). National Institutes of Health. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methyl ester hydrolysis. (2022). ResearchGate. Retrieved from [Link]

  • Separation of pyridine and other amines. (2011). Agilent. Retrieved from [Link]

  • Hydrolysis of methyl esters. (n.d.). Google Patents.
  • Nomination Background: Chromium Picolinate. (1998). National Toxicology Program. Retrieved from [Link]

  • Hydrolysis of methyl eaters. (2024). Reddit. Retrieved from [Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes. (2005). ResearchGate. Retrieved from [Link]

  • Chromium(III) picolinate. (n.d.). PubChem. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scale-Up Production of Methyl 4-chloro-5-methylpicolinate

Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-chloro-5-methylpicolinate (CAS No: 1104455-41-5)[1]. This document is designed for researchers, process chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of Methyl 4-chloro-5-methylpicolinate (CAS No: 1104455-41-5)[1]. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, providing a robust framework for troubleshooting and process optimization.

Section 1: Overview of the Synthetic Strategy

The most prevalent synthetic route to Methyl 4-chloro-5-methylpicolinate involves a two-stage process starting from 5-methylpicolinic acid. This process includes the chlorination of the pyridine ring and the esterification of the carboxylic acid. While seemingly straightforward, each stage presents unique challenges, particularly concerning regioselectivity, reaction control, and impurity profiles, which are magnified during scale-up.

General Synthetic Workflow

The transformation from 5-methylpicolinic acid to the final product is typically achieved via an acyl chloride intermediate. This intermediate is generated using a chlorinating agent like thionyl chloride (SOCl₂), which subsequently reacts with methanol to form the desired methyl ester.

Synthetic_Workflow Start 5-Methylpicolinic Acid Intermediate 4-Chloro-5-methylpicolinoyl chloride Start->Intermediate Chlorination & Acyl Chloride Formation Product Methyl 4-chloro-5-methylpicolinate Intermediate->Product Esterification Reagent1 SOCl₂ (Catalytic DMF) Reagent1->Start Reagent2 Methanol (MeOH) Reagent2->Intermediate

Caption: General two-stage synthesis of Methyl 4-chloro-5-methylpicolinate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis and scale-up.

Part A: Reaction Yield and Purity

Q1: My reaction yield is consistently low, and I have significant amounts of unreacted starting material. What are the likely causes?

A1: Low yield is often traced back to incomplete formation of the acyl chloride intermediate or its degradation before esterification.

  • Causality: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) requires stringent anhydrous conditions. Any moisture present will hydrolyze both the SOCl₂ and the highly reactive acyl chloride intermediate, reverting it to the starting carboxylic acid. On a large scale, ensuring every component (reactor, solvent, starting material) is perfectly dry is a significant challenge.

  • Troubleshooting Steps:

    • Moisture Control: Dry all glassware/reactors thoroughly. Use anhydrous solvents. Ensure the 5-methylpicolinic acid is dried in a vacuum oven before use.

    • Reagent Stoichiometry: While a slight excess of SOCl₂ is common, a large excess can lead to more aggressive side reactions and complicates the work-up. Ensure precise stoichiometric calculations.

    • Reaction Monitoring: Do not rely solely on time. Monitor the acyl chloride formation step by IR spectroscopy; the disappearance of the broad O-H stretch from the carboxylic acid is a key indicator of completion[2].

Q2: I'm observing a significant isomeric impurity in my final product. How can I improve the regioselectivity of the chlorination?

A2: This is a critical challenge. The pyridine ring can be chlorinated at multiple positions. The use of SOCl₂ with a catalytic amount of N,N-dimethylformamide (DMF) can form a Vilsmeier-Haack type reagent, which is an active chlorinating species[2]. However, this does not guarantee perfect regioselectivity.

  • Causality: The electronic properties of the substituted pyridine ring dictate the position of electrophilic substitution. While the 4-position is often favored, substitution at other positions (like C-6) can occur, leading to isomeric impurities that are very difficult to separate from the desired product.

  • Troubleshooting & Optimization:

    • Temperature Control: Chlorination reactions are often highly temperature-dependent. Running the reaction at a lower, tightly controlled temperature may significantly improve selectivity. Perform a temperature screening study (e.g., -10°C, 0°C, RT) to find the optimal balance between reaction rate and selectivity.

    • Alternative Chlorinating Agents: While SOCl₂ is common, other reagents may offer better selectivity. Consider exploring N-chlorosuccinimide (NCS) with a suitable catalyst, as different catalytic systems can steer chlorination to either ortho or para positions on activated rings[3].

    • Order of Steps: Consider an alternative synthetic route where esterification precedes chlorination. The electronic profile of the methyl ester may direct chlorination more selectively to the 4-position compared to the free acid.

Troubleshooting_Workflow Start Low Purity / Isomeric Impurities Cause1 Poor Regioselectivity in Chlorination Start->Cause1 Cause2 Over-Chlorination Start->Cause2 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Screen Alternative Chlorinating Agents (e.g., NCS) Cause1->Solution2 Solution4 Change Order of Synthetic Steps Cause1->Solution4 Solution3 Control Reagent Stoichiometry Cause2->Solution3

Sources

Optimization

Degradation pathways of "Methyl 4-chloro-5-methylpicolinate" under acidic or basic conditions

Here is the technical support center for the degradation pathways of "Methyl 4-chloro-5-methylpicolinate". Welcome, Researchers.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the degradation pathways of "Methyl 4-chloro-5-methylpicolinate".

Welcome, Researchers. This guide is designed to provide expert insights and practical troubleshooting for studying the degradation pathways of Methyl 4-chloro-5-methylpicolinate under acidic and basic conditions. As a key intermediate or compound in drug development, understanding its stability is paramount for ensuring product quality, safety, and efficacy. This center moves beyond simple protocols to explain the why behind the experimental design, helping you anticipate challenges and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 4-chloro-5-methylpicolinate under acidic or basic conditions?

The most susceptible functional group in Methyl 4-chloro-5-methylpicolinate is the methyl ester. Therefore, the primary degradation pathway under both acidic and basic conditions is hydrolysis, which cleaves the ester bond to yield 4-chloro-5-methylpicolinic acid and methanol.[1][2]

Q2: What is the key difference between acid-catalyzed and base-promoted hydrolysis for this compound?

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, often the reverse of a Fischer esterification.[1][3] To drive the reaction toward the degradation products (the carboxylic acid and alcohol), it is typically performed with a large excess of water.[2] The acid acts as a catalyst and is regenerated.[3][4]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction.[4][5] The base (e.g., NaOH) is a reagent, not a catalyst, and is consumed in stoichiometric amounts.[1] The reaction initially forms a carboxylate salt, which is highly stable and does not react further with the alcohol.[5] An acidic workup step is required to protonate the carboxylate and obtain the final carboxylic acid product.

Q3: Are other parts of the Methyl 4-chloro-5-methylpicolinate molecule, like the chloropyridine ring, likely to degrade?

The pyridine ring itself is generally stable under the hydrolytic conditions typically used in forced degradation studies.[6] While the chlorine atom on the pyridine ring could potentially undergo nucleophilic substitution under very harsh conditions, ester hydrolysis is the significantly more favorable and rapid degradation pathway. Standard forced degradation conditions aim for 5-20% degradation and are unlikely to be severe enough to cause significant degradation of the ring.[7]

Visualizing the Degradation Pathways

The following diagram illustrates the primary hydrolytic pathways for Methyl 4-chloro-5-methylpicolinate.

G cluster_acid Acidic Hydrolysis (Reversible) cluster_base Basic Hydrolysis (Irreversible) A_start Methyl 4-chloro-5-methylpicolinate A_intermediate Protonated Carbonyl Intermediate A_start->A_intermediate + H₃O⁺ - H₂O A_intermediate->A_start - H₃O⁺ + H₂O A_products 4-chloro-5-methylpicolinic Acid + Methanol A_intermediate->A_products + H₂O - H₃O⁺ A_products->A_intermediate - H₂O + H₃O⁺ B_start Methyl 4-chloro-5-methylpicolinate B_intermediate Tetrahedral Intermediate B_start->B_intermediate + OH⁻ B_carboxylate Carboxylate Salt + Methanol B_intermediate->B_carboxylate - CH₃O⁻ B_final 4-chloro-5-methylpicolinic Acid B_carboxylate->B_final Acidic Workup (H₃O⁺)

Caption: Acidic and basic hydrolysis pathways of the target compound.

Troubleshooting Guide for Degradation Experiments

This section addresses common issues encountered during forced degradation studies in a practical question-and-answer format.

Issue/QuestionPossible Cause(s)Recommended Action(s)
Q4: I've run my experiment, but the HPLC analysis shows no degradation of the parent compound. What's wrong? 1. Stress conditions are too mild. The concentration of the acid/base, temperature, or duration of the experiment may be insufficient.[7] 2. The analytical method is not stability-indicating. The method may not be able to separate the parent peak from the degradation product peak.[8]1. Increase Stress: Systematically increase the stressor concentration (e.g., from 0.1 M to 1 M HCl/NaOH), temperature (e.g., from 60°C to 80°C), or incubation time. Aim for a target degradation of 5-20%.[7] 2. Method Validation: Verify your HPLC method's ability to resolve the parent compound from its expected degradant (4-chloro-5-methylpicolinic acid). If a standard for the degradant is unavailable, use LC-MS to check for co-elution.
Q5: My chromatogram shows unexpected peaks that are not the parent compound or the expected carboxylic acid. What are they? 1. Impurities in the starting material. 2. Side reactions. Under overly harsh conditions, secondary degradation could occur. 3. Artifacts from the analytical method. The mobile phase or sample solvent could be reacting with the compound.[9]1. Analyze a Blank: Inject a sample of your starting material (time zero) to identify pre-existing impurities. 2. Characterize Unknowns: Use a universal detector like a mass spectrometer (LC-MS) to get mass information on the unknown peaks to help in their identification.[8][10] 3. Solvent Check: Conduct a forced degradation study with different solvents to see if the solvent choice impacts the stability or introduces artifacts.[9]
Q6: The mass balance of my reaction is poor. The decrease in the parent peak area doesn't match the increase in the degradant peak area. 1. Degradation products are not being detected. The degradant may lack a UV chromophore at the detection wavelength or may not elute from the column.[7] 2. Formation of volatile degradants. Methanol, a primary degradant, is volatile and not typically detected by UV-HPLC.1. Use a Universal Detector: Employ mass spectrometry (MS) or charged aerosol detection (CAD) which do not rely on a chromophore for detection.[7] 2. Modify Chromatography: Adjust the mobile phase or gradient to ensure all non-volatile components are eluted from the column.[7] Focus the mass balance calculation on the parent compound and the primary non-volatile degradant (the carboxylic acid).
Q7: I'm seeing significant peak tailing or fronting for my parent compound or degradant peak in the HPLC analysis. 1. Column overload. Injecting too concentrated a sample. 2. Inappropriate mobile phase pH. The pKa of the pyridine nitrogen and the carboxylic acid degradant can influence peak shape. 3. Column degradation. The column may be contaminated or nearing the end of its life.[11][12]1. Reduce Sample Concentration: Dilute your sample and re-inject.[13] 2. Adjust Mobile Phase pH: For the carboxylic acid degradant, a mobile phase pH well below its pKa (e.g., pH 2.5-3) will ensure it is protonated and less likely to interact with residual silanols on the column, improving peak shape.[8] 3. Column Maintenance: Flush the column with a strong solvent or replace it if performance does not improve.[14]

Experimental Protocols & Workflow

A systematic workflow is critical for successful degradation studies.

General Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Sample Analysis A Prepare Stock Solution of Methyl 4-chloro-5-methylpicolinate (e.g., 1 mg/mL in suitable solvent) C Mix Stock Solution with Stress Agent A->C B Prepare Stress Agents (e.g., 0.1 M HCl, 0.1 M NaOH) B->C D Incubate at Controlled Temperature (e.g., 60°C) C->D E Take Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hrs) D->E F Neutralize Sample (if necessary) E->F G Dilute to Appropriate Concentration for HPLC F->G H Analyze via Validated Stability-Indicating HPLC Method G->H I Characterize Degradants (if needed) using LC-MS H->I

Caption: Workflow for a typical forced degradation study.

Protocol 1: Acid-Catalyzed Hydrolysis
  • Preparation: Prepare a stock solution of Methyl 4-chloro-5-methylpicolinate (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol. Prepare a 0.1 M HCl solution.[7]

  • Incubation: In a sealed vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl. Place the vial in a temperature-controlled environment (e.g., 60°C).[7]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis.[8]

  • Analysis: Inject the prepared sample into a validated stability-indicating HPLC system to determine the percentage of the parent compound remaining and the formation of the degradation product.[9]

Protocol 2: Base-Promoted Hydrolysis (Saponification)
  • Preparation: Prepare a stock solution of Methyl 4-chloro-5-methylpicolinate as described above. Prepare a 0.1 M NaOH solution.[7]

  • Incubation: In a sealed vial, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[7]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching & Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. This step is crucial to convert the resulting carboxylate salt to the analyzable carboxylic acid. Dilute the neutralized sample with the HPLC mobile phase.[5][8]

  • Analysis: Inject the prepared sample into the HPLC system for analysis as described in the acid hydrolysis protocol.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
  • Gentisin Degradation: A Technical Support Center for Researchers. (n.d.). BenchChem.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • What are the Common Peak Problems in HPLC. (2023, April 11).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). ALWSCI.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • 2-Chloropyridine. (n.d.). PubChem.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
  • Technical Support Center: Understanding Drug Degradation P
  • Analysis of degradation behavior of HO· to pyridine in electrochemical process. (2021).
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2252.
  • Ester hydrolysis. (n.d.). In Wikipedia.
  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry.
  • Analytical Methods for Determining Pyridine in Biological Materials. (1992). In Toxicological Profile for Pyridine.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (2020). EPSC Abstracts, 14.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19).
  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulter
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • US2758999A - Esterification of pyridine carboxylic acids. (n.d.).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528–537.
  • Hydrolysis. (n.d.). University of Windsor.
  • mechanism of ester hydrolysis. (2019, January 15). wezign.
  • Methyl 4-chloro-3-methylpicolin
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2014).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29).
  • Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. (2018). Applied Ecology and Environmental Research.
  • Methyl 4-chloro-3-methylpicolin
  • Methyl 4-chloro-5-methylpicolin
  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2021). MDPI.
  • Chlorphenamine. (n.d.). In Wikipedia.

Sources

Troubleshooting

How to resolve overlapping peaks in the NMR spectrum of "Methyl 4-chloro-5-methylpicolinate"

Technical Support Center: Methyl 4-chloro-5-methylpicolinate Analysis A Researcher's Guide to Resolving Overlapping ¹H NMR Signals Welcome to the technical support center. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-chloro-5-methylpicolinate Analysis

A Researcher's Guide to Resolving Overlapping ¹H NMR Signals

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the nuclear magnetic resonance (NMR) analysis of "Methyl 4-chloro-5-methylpicolinate." Specifically, it addresses the common issue of overlapping signals in the ¹H NMR spectrum, which can obscure critical structural information and complicate data interpretation. As Senior Application Scientists, we provide this guide to walk you through a logical, step-by-step troubleshooting process, from simple adjustments to more advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: I'm seeing overlapping signals in the aromatic region of my Methyl 4-chloro-5-methylpicolinate ¹H NMR spectrum. Is this expected?

A: Yes, this is a common challenge. Methyl 4-chloro-5-methylpicolinate has two protons on the pyridine ring (H-3 and H-6). Due to the electronic effects of the substituents (chloro, methyl, and methyl ester groups), their chemical shifts can be very close, leading to overlapping multiplets. The methyl signals (ring methyl and ester methyl) can also potentially overlap with each other or with solvent impurity peaks, depending on the solvent used.

Predicted ¹H NMR Chemical Shifts for Methyl 4-chloro-5-methylpicolinate:

Proton AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityNotes
H-6 ~8.4 - 8.6Singlet (or narrow doublet)Most downfield aromatic proton due to proximity to the nitrogen and ester.
H-3 ~7.8 - 8.0Singlet (or narrow doublet)Aromatic proton adjacent to the chloro group.
-OCH₃ (Ester)~3.9 - 4.0SingletTypical range for a methyl ester.
-CH₃ (Ring)~2.4 - 2.6SingletTypical range for a methyl group on an aromatic ring.

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

The small expected coupling constant between H-3 and H-6 (a four-bond coupling, ⁴J) might not be resolved, causing both signals to appear as sharp singlets that are very close together, making overlap highly likely.

Troubleshooting Workflow: A Step-by-Step Guide to Resolution

When faced with overlapping signals, a systematic approach is key. Start with the simplest and quickest methods before moving to more time-intensive experiments.

G cluster_0 Troubleshooting Workflow Start Overlapping Peaks Detected Solvent Q2: Change NMR Solvent? Start->Solvent Temp Q3: Adjust Temperature? Solvent->Temp No Resolved Problem Resolved Solvent->Resolved Yes Shift Q4: Use Shift Reagent? Temp->Shift No Temp->Resolved Yes TwoD Q5: Perform 2D NMR? Shift->TwoD No Shift->Resolved Yes TwoD->Resolved Yes

Caption: Troubleshooting flowchart for resolving overlapping NMR signals.

Q2: Can I resolve the overlapping peaks by simply changing the NMR solvent?

A: Absolutely. This is often the easiest and most effective first step. Changing the solvent alters the local magnetic environment of the protons, which can change their chemical shifts.[1][2][3] Aromatic solvents are particularly effective for polar molecules due to the Aromatic Solvent Induced Shift (ASIS) effect, where the solvent molecules arrange themselves around the solute in a specific orientation.[4]

  • Sample Preparation : Prepare two or three identical samples of your compound (~5-10 mg) but dissolve each in a different deuterated solvent. Good choices to try against the standard CDCl₃ are Benzene-d₆, Acetonitrile-d₃, or DMSO-d₆.[2]

  • NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum for each sample. Ensure you use the same acquisition parameters (e.g., temperature, number of scans) for a direct comparison.

  • Data Analysis : Compare the aromatic and methyl regions of the spectra. Look for a solvent system that provides the maximum separation between the previously overlapping signals. Benzene-d₆ often causes significant upfield shifts of protons located above the plane of its ring, which can be very effective at resolving overlap.[4]

Q3: The solvent change didn't fully resolve the signals. Will adjusting the temperature help?

A: Yes, Variable Temperature (VT) NMR is another powerful tool.[5][6] Chemical shifts can be temperature-dependent, especially for molecules with conformational flexibility or those involved in intermolecular interactions like hydrogen bonding.[5][7] Even for relatively rigid molecules, temperature changes can alter the chemical shifts enough to resolve overlapping peaks.[7][8]

  • Select a Solvent : Choose a solvent with a wide liquid range that is appropriate for your desired temperature range (e.g., Toluene-d₈ for high temperatures or Methanol-d₄ for low temperatures). Crucially, ensure you do not exceed the boiling point or go below the freezing point of your chosen solvent to avoid damaging the NMR probe. [9]

  • Initial Spectrum : Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments : Increase or decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a new spectrum.[9]

  • Analysis : Observe the changes in chemical shifts as a function of temperature. Often, different protons will shift at different rates, leading to the resolution of the signals.[8]

Q4: The peaks are still too close. What about using a lanthanide shift reagent?

A: Lanthanide shift reagents (LSRs) are a classic, powerful method for simplifying complex spectra.[10][11] These are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule.[10][12] For Methyl 4-chloro-5-methylpicolinate, the pyridine nitrogen and the ester carbonyl oxygen are potential binding sites. This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle from the lanthanide ion, often spreading the signals out dramatically.[10]

  • Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts.[10][13]

  • Praseodymium-based reagents (e.g., Pr(fod)₃) typically cause upfield shifts.[10]

  • Initial Spectrum : Dissolve your compound in a dry, non-coordinating solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.

  • Incremental Addition : Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube. Shake well to mix.

  • Acquire Spectra : Acquire a new ¹H NMR spectrum after each addition. The peaks will shift with each addition.

  • Monitor Shifts : Continue adding small aliquots of the LSR until the desired peak separation is achieved. Be aware that excessive amounts of LSR can cause significant line broadening, which can obscure coupling information.[10]

Q5: I need definitive assignments. How can 2D NMR spectroscopy solve this problem?

A: Two-dimensional (2D) NMR is the most robust method for resolving severe overlap and unambiguously assigning proton signals. It works by spreading the signals out into a second dimension, using nuclear coupling to establish correlations.[14][15]

  • COSY (COrrelation SpectroscopY) : This is the fundamental homonuclear correlation experiment.[16] It shows which protons are coupled to each other (typically through 2-4 bonds). A COSY spectrum would show cross-peaks between coupled protons. While the H-3 and H-6 protons in your molecule are likely not strongly coupled to each other, a COSY is essential for confirming the absence of other couplings and is a standard first step in any 2D analysis.[17][18][19]

  • HSQC (Heteronuclear Single Quantum Coherence) : This is often the most effective experiment for resolving overlapping ¹H signals.[14][15][20] An HSQC spectrum correlates each proton directly to the carbon it is attached to.[21][22] Since carbon chemical shifts have a much wider range than proton shifts, protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts. This separates them in the second (carbon) dimension, providing definitive resolution.[23]

G xaxis ¹H Chemical Shift (F2) yaxis ¹³C Chemical Shift (F1) H_A H-A H_B H-B Cross_A X H_A->Cross_A Cross_B X H_B->Cross_B C_A C-A C_A->Cross_A C_B C-B C_B->Cross_B label_overlap Overlapping ¹H signals label_resolved Resolved in ¹³C dimension

Caption: Diagram of an HSQC experiment resolving two overlapping proton signals.

  • Setup : Use a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise.

  • Acquisition : Run a standard gradient-selected HSQC (gHSQC) experiment. The default parameters on most modern spectrometers are a good starting point. This experiment typically takes 20-60 minutes to acquire.

  • Processing and Analysis : Process the 2D data. The resulting spectrum will show the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak will appear at the coordinates corresponding to the chemical shifts of a proton and its directly attached carbon. Even if H-3 and H-6 overlap in the proton dimension, they will be attached to C-3 and C-6, which will have distinct chemical shifts, thus resolving the ambiguity.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2009, January 14). HMQC vs HSQC. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, May 25). What are the differences between the HMQC and HSQC experiments?. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • NBRC. (n.d.). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved from [Link]

  • IU NMR Facility. (2004, August 31). 2-D COSY/gCOSY. Retrieved from [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • Reddit. (2017, May 11). NMR Peak hidden behind solvent peak. Retrieved from [Link]

  • University of Oxford. (2018, January). Variable Temperature NMR Experiments. Retrieved from [Link]

  • UFR Sciences et Techniques. (n.d.). Two-dimensional NMR spectroscopy - The COSY 90 pulse sequence. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. Retrieved from [Link]

  • AZoM. (2019, October 22). COSY-90 and COSY-45 - 2D NMR Experiments. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • NMR. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • Quora. (2021, January 30). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Retrieved from [Link]

  • Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Informations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • The University of Manchester. (2010, April 15). Pure Shift 1H NMR. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Optimization

Minimizing the formation of byproducts in "Methyl 4-chloro-5-methylpicolinate" synthesis

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 4-chloro-5-methylpicolinate. This guide is des...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 4-chloro-5-methylpicolinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical solutions needed to minimize byproduct formation and achieve high purity in your reactions.

Introduction: The Synthetic Challenge

The synthesis of Methyl 4-chloro-5-methylpicolinate, a key building block in the development of various pharmaceuticals and agrochemicals, typically involves a two-step process: the chlorination of 5-methylpicolinic acid followed by esterification. While seemingly straightforward, this synthetic route is often plagued by the formation of several byproducts that can complicate purification and reduce overall yield. This guide will dissect the common challenges and provide expert insights to navigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4-chloro-5-methylpicolinate?

The most prevalent and industrially viable method begins with the selective chlorination of 5-methylpicolinic acid at the 4-position of the pyridine ring, followed by esterification of the resulting carboxylic acid with methanol. A common chlorinating agent for this transformation is thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF).[1][2]

Q2: What are the primary byproducts I should be aware of during this synthesis?

The main byproducts can be categorized based on the reaction step in which they are formed:

  • From the Chlorination Step:

    • Over-chlorination Products: Chlorination of the methyl group can lead to the formation of Methyl 4-chloro-5-(chloromethyl)picolinate and Methyl 4-chloro-5-(dichloromethyl)picolinate.[3][4] Ring over-chlorination is also a possibility, though less common.

    • Isomeric Byproducts: While the 4-position is the target for chlorination, minor amounts of other chlorinated isomers may form depending on the reaction conditions.

    • Unreacted Starting Material: Incomplete chlorination will result in the presence of 5-methylpicolinic acid or its ester.

  • From the Esterification Step:

    • Incomplete Esterification: The presence of the starting carboxylic acid, 4-chloro-5-methylpicolinic acid, indicates that the esterification reaction has not gone to completion.

  • From Side Reactions:

    • Hydrolysis Product: The desired ester product can hydrolyze back to 4-chloro-5-methylpicolinic acid if exposed to water, especially during aqueous workup procedures.[5]

    • Decarboxylation Product: At elevated temperatures, picolinic acids can undergo decarboxylation to yield 4-chloro-5-methylpyridine.[6][7]

Q3: How can I identify these byproducts in my reaction mixture?

A combination of analytical techniques is recommended for accurate identification and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts, particularly the chlorinated isomers and the decarboxylated product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing the less volatile carboxylic acid and ester compounds, including the starting material, product, and hydrolysis byproduct.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the desired product and help identify the presence of major impurities by comparing the spectra to known standards.

Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation

This section provides detailed troubleshooting strategies for the common issues encountered during the synthesis of Methyl 4-chloro-5-methylpicolinate.

Issue 1: Over-chlorination of the Methyl Group

Observation: Your analytical data (e.g., GC-MS, NMR) shows the presence of species with higher molecular weights corresponding to the addition of one or more chlorine atoms to the methyl group.

Root Cause: This is a radical-mediated side reaction that can be initiated by excess chlorinating agent, high temperatures, or exposure to UV light.[3][4] The methyl group on the pyridine ring is susceptible to free-radical chlorination.

Solutions:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.1-1.5 equivalents of thionyl chloride).

  • Temperature Management: Maintain a controlled and moderate reaction temperature. Avoid excessive heating, which can promote radical formation.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to the chlorinating agent.

  • Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as hydroquinone, may be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

  • Darkness: Conduct the reaction in the absence of light to minimize photochemical initiation of radical chlorination.

Issue 2: Incomplete Chlorination

Observation: Significant amounts of the starting material, 5-methylpicolinic acid or its ester, are detected in the final product mixture.

Root Cause: Insufficient reactivity of the chlorinating agent, low reaction temperature, or a shortened reaction time can lead to incomplete conversion. The starting material can also form a hydrochloride salt with the generated HCl, which may be less reactive.[3]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of over-chlorination byproducts.

    • Reaction Time: Extend the reaction time, with careful monitoring to avoid byproduct formation.

  • Choice of Chlorinating Agent: While thionyl chloride is common, other reagents like phosphorus pentachloride (PCl₅) could be considered, though they may present different byproduct profiles.

  • Use of a Base/Catalyst: The addition of a catalytic amount of DMF or pyridine can facilitate the reaction. Pyridine can also act as an HCl scavenger, preventing the deactivation of the starting material.[10]

Issue 3: Presence of the Hydrolyzed Product (4-chloro-5-methylpicolinic acid)

Observation: Your final product contains a significant amount of the corresponding carboxylic acid.

Root Cause: The ester is susceptible to hydrolysis, which can occur during the workup if the pH becomes too acidic or basic in the presence of water, or during storage if the product is exposed to moisture.[5]

Solutions:

  • Anhydrous Workup: To the extent possible, perform the workup under anhydrous conditions. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.

  • Neutral pH Workup: If an aqueous workup is necessary, carefully control the pH to be near neutral. Avoid strongly acidic or basic conditions.

  • Prompt Isolation: Isolate the final product promptly after the reaction and workup to minimize its contact time with water.

  • Proper Storage: Store the purified Methyl 4-chloro-5-methylpicolinate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.

Issue 4: Formation of the Decarboxylated Byproduct (4-chloro-5-methylpyridine)

Observation: A lower molecular weight byproduct is detected, corresponding to the loss of the methoxycarbonyl group.

Root Cause: Picolinic acids and their derivatives can undergo decarboxylation at elevated temperatures.[6][7] This is more likely to occur if the reaction is run at a high temperature for an extended period.

Solutions:

  • Temperature Control: Maintain the lowest effective temperature for both the chlorination and esterification steps.

  • Minimize Reaction Time: As with over-chlorination, avoid unnecessarily long reaction times.

  • Purification Method: During purification by distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition.

Experimental Protocols & Data

Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solutions
Over-chlorination Excess chlorinating agent, high temperature, UV lightControl stoichiometry, moderate temperature, monitor reaction time, work in the dark.
Incomplete Chlorination Insufficient reagent, low temperature, short reaction timeOptimize temperature and time, consider a different chlorinating agent, use a catalyst (DMF/pyridine).
Hydrolysis Presence of water during workup or storageAnhydrous workup, neutral pH, prompt isolation, proper storage.
Decarboxylation High reaction or purification temperatureUse lowest effective temperature, minimize reaction time, use vacuum distillation.
Diagrams

Byproduct_Formation_Pathways cluster_chlorination Chlorination (e.g., SOCl₂) cluster_esterification Esterification (MeOH, H⁺) cluster_byproducts Byproduct Formation SM 5-Methylpicolinic Acid SM->SM Incomplete Reaction I1 4-chloro-5-methylpicolinic acid SM->I1 Desired Reaction P Methyl 4-chloro-5-methylpicolinate (Product) BP3 Hydrolysis Product (4-chloro-5-methylpicolinic acid) P->BP3 H₂O I1->P Desired Reaction I1->I1 Incomplete Reaction BP1 Over-chlorination Products (e.g., Methyl 4-chloro-5-(chloromethyl)picolinate) I1->BP1 Excess Cl₂ / High T BP2 Decarboxylation Product (4-chloro-5-methylpyridine) I1->BP2 High T

Caption: Potential reaction pathways and byproduct formation in the synthesis of Methyl 4-chloro-5-methylpicolinate.

Troubleshooting_Workflow Start Reaction Complete Analyze Crude Product Pure Product is Pure (>98%) Start->Pure Impure Byproducts Detected Start->Impure OverChlor Over-chlorination? Impure->OverChlor Incomplete Incomplete Reaction? OverChlor->Incomplete No Sol_OverChlor Reduce Cl₂ Stoichiometry Lower Temperature Shorter Reaction Time OverChlor->Sol_OverChlor Yes Hydrolysis Hydrolysis? Incomplete->Hydrolysis No Sol_Incomplete Increase Temperature/Time Use Catalyst (DMF/Pyridine) Incomplete->Sol_Incomplete Yes Decarbox Decarboxylation? Hydrolysis->Decarbox No Sol_Hydrolysis Anhydrous Workup Neutral pH Hydrolysis->Sol_Hydrolysis Yes Sol_Decarbox Lower Reaction/Distillation Temp. Decarbox->Sol_Decarbox Yes Purify Purification (Distillation/Crystallization) Decarbox->Purify No Sol_OverChlor->Purify Sol_Incomplete->Purify Sol_Hydrolysis->Purify Sol_Decarbox->Purify

Caption: A logical workflow for troubleshooting byproduct formation in Methyl 4-chloro-5-methylpicolinate synthesis.

Purification Strategies

Once byproducts are formed, effective purification is crucial. Here are some recommended techniques:

  • Fractional Distillation: This is particularly effective for separating the desired product from more volatile byproducts like the decarboxylated compound and less volatile ones like the starting acid or over-chlorinated products. Performing the distillation under vacuum is highly recommended to reduce the boiling point and prevent thermal degradation.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this can be a very effective method for removing impurities. A solvent screen should be performed to identify a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures for the desired product, while keeping the impurities dissolved.

  • Column Chromatography: For small-scale syntheses or when high purity is essential, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, can be optimized for the best separation.

Conclusion

Minimizing byproduct formation in the synthesis of Methyl 4-chloro-5-methylpicolinate is achievable through a combination of careful reaction control, understanding the underlying chemical mechanisms, and implementing appropriate analytical and purification techniques. This guide provides a framework for troubleshooting common issues, but it is important to remember that each reaction may require specific optimization. By applying the principles outlined here, researchers can significantly improve the yield and purity of their target compound.

References

  • Google Patents. Preparation method of high-purity 5-methyl-nicotinic acid.
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  • Wu, S., et al. (2020). Approaches for the Analysis of Chlorinated Lipids. Prostaglandins & other lipid mediators, 151, 106481. [Link]

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  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. [Link]

  • Sell, W. J. (1908). CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions, 93, 1993-2001. [Link]

  • AOBChem USA. Methyl 4-chloro-5-methylpicolinate. [Link]

  • PubChem. 5-Methylpicolinic acid. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Borgarelli, C., et al. (2022). Pyridine methanol chlorinations. Molecules, 27(21), 7261. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

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  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic decarboxylative reduction of carboxylic acids and its application in asymmetric synthesis. Organic letters, 16(16), 4228–4231. [Link]

  • ChemTube3D. Acid Chloride Formation - Thionyl Chloride. [Link]

  • Harničárová, A., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Chemosphere, 330, 138676. [Link]

  • NSF Public Access Repository. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. [Link]

  • YouTube. Decarboxylation of Carboxylic Acids. [Link]

  • ResearchGate. Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. [Link]

  • ACS Publications. Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. [Link]

  • OUCI. Separation methods. [Link]

  • ResearchGate. Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. [Link]

  • ResearchGate. Kinetics Study of the Esterification of Acetic Acid with Methanol using Low-Corrosive Brønsted Acidic Ionic Liquids as Catalysts. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Long-Term Stability of Methyl 4-chloro-5-methylpicolinate

Welcome to the technical support guide for Methyl 4-chloro-5-methylpicolinate (CAS No: 1104455-41-5).[1] As a crucial intermediate in complex organic synthesis and drug development, ensuring the chemical integrity of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-chloro-5-methylpicolinate (CAS No: 1104455-41-5).[1] As a crucial intermediate in complex organic synthesis and drug development, ensuring the chemical integrity of this compound during long-term storage is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into optimal storage conditions, troubleshooting potential degradation, and the chemical principles governing its stability.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Storage

This section addresses the most common questions regarding the handling and storage of Methyl 4-chloro-5-methylpicolinate.

Q1: What is Methyl 4-chloro-5-methylpicolinate, and why is its stability critical?

Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative, a class of heterocyclic compounds widely used as building blocks in the pharmaceutical and agrochemical industries. Its molecular structure contains several reactive sites: a methyl ester, a chloro substituent, and a methylated pyridine ring. The stability of this compound is critical because even minor degradation can introduce impurities into a reaction, leading to lower yields, unexpected side products, and difficulty in purification. For researchers in drug development, starting material integrity is a non-negotiable prerequisite for valid results.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

The key chemical functionalities of Methyl 4-chloro-5-methylpicolinate make it susceptible to several environmental factors:

  • Moisture: The methyl ester group is vulnerable to hydrolysis, which would cleave the ester to form 4-chloro-5-methylpicolinic acid and methanol. The presence of trace acids or bases can catalyze this process. Chlorinated solvents in general are known to be sensitive to moisture, which can lead to the formation of corrosive hydrochloric acid (HCl) over time.[2]

  • Atmospheric Oxygen: The methyl group attached to the pyridine ring can be susceptible to slow oxidation, potentially forming a hydroxymethyl or even a carboxylic acid group, introducing significant impurities.

  • Light: Aromatic and chlorinated compounds can be sensitive to photodegradation.[3] UV light can provide the energy to initiate radical reactions, potentially leading to dechlorination or other unwanted side reactions.

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions. Storing the compound at elevated temperatures will significantly shorten its shelf life by increasing the kinetics of hydrolysis, oxidation, and other decomposition pathways.

Q3: What are the scientifically-backed, ideal conditions for the long-term storage of Methyl 4-chloro-5-methylpicolinate?

To maximize the shelf-life and preserve the purity of your sample, a multi-faceted approach to storage is required. The following conditions are based on best practices for handling structurally related and sensitive organic compounds.[4]

Parameter Recommended Condition Causality & Scientific Rationale
Temperature 2–8°C (Refrigerated)Storing at reduced temperatures drastically slows the reaction kinetics of potential degradation pathways like hydrolysis and oxidation, preserving the compound's integrity.
Atmosphere Inert Gas (Backfill with Argon or Nitrogen)Replacing the headspace in the container with an inert gas removes atmospheric oxygen, directly mitigating the risk of oxidative degradation of the methyl group or other sensitive parts of the molecule.
Light Exposure Store in the Dark (Use Amber Glass Vials)Protection from light, particularly UV wavelengths, is crucial to prevent photodegradation, a common issue for chloro-aromatic compounds.[3]
Humidity Sealed & Dry (Use of a Desiccator Recommended)A dry environment is essential to prevent the ingress of moisture, which is the primary driver for the hydrolysis of the methyl ester functional group.[2]
Container Tightly Sealed Glass Vial with a PTFE-Lined CapAn impermeable glass container with a chemically resistant seal (like those lined with Polytetrafluoroethylene) provides the best barrier against moisture and atmospheric contaminants.

Part 2: Troubleshooting Guide - Identifying & Managing Degradation

Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting problems that may be related to compound stability.

Q4: How can I visually inspect my sample for signs of degradation?

While not a substitute for analytical testing, a careful visual inspection can provide the first clues of potential degradation. Look for:

  • Color Change: A pure compound is often a white to off-white solid.[4] The development of a yellow or brown hue can indicate the formation of oxidized or polymeric impurities.

  • Change in Physical State: The compound is a solid.[5] If your sample appears oily, clumpy, or has "melted" at its recommended storage temperature, it could be a sign of significant impurity presence, which can depress the melting point.

  • Insolubility: If a sample that was previously soluble in a specific solvent now shows haziness or insoluble particulates, it may suggest the formation of less-soluble degradation products.

Q5: My experiment is yielding inconsistent results. How do I determine if compound degradation is the culprit?

Inconsistent results are a common problem in research. Before re-optimizing your entire experimental protocol, it is essential to validate the integrity of your starting materials. The following workflow provides a self-validating system to diagnose the issue.

G A Inconsistent Experimental Results or Failed Reaction B Assess Purity of Starting Material: Methyl 4-chloro-5-methylpicolinate A->B C Visual Inspection: - Color Change? - Clumping/Change in texture? B->C D Analytical Purity Check: - Run ¹H NMR - Run HPLC-UV or LC-MS B->D E Purity >98% and No Degradants? D->E F Conclusion: Issue is likely with reaction conditions, other reagents, or experimental setup. Review your protocol. E->F Yes G Conclusion: Significant Degradation Detected E->G No H Action: Quarantine the batch. Obtain a new, verified lot of the compound. G->H I Preventative Action: Review Storage Conditions: - Stored at 2-8°C? - Under inert gas? - Protected from light/moisture? G->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Q6: What specific analytical techniques should I use to definitively assess the purity of my stored sample?

To get a quantitative and qualitative measure of your compound's purity, the following methods are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques for structural verification.[6] By comparing the NMR spectrum of your stored sample to that of a known pure standard, you can identify the presence of new peaks that correspond to degradation products. Integration of the peaks can provide a semi-quantitative estimate of purity.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This is the gold standard for purity assessment. A validated HPLC method can separate the parent compound from its impurities. The area under the peak for Methyl 4-chloro-5-methylpicolinate, as a percentage of the total peak area, gives a precise purity value.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the identification power of mass spectrometry. It is invaluable for not only quantifying purity but also for identifying the exact molecular weight of any degradation products, which helps in elucidating the degradation pathway.

Part 3: In-Depth Protocols & Methodologies

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol minimizes exposure to detrimental environmental factors during handling.

  • Preparation: Move the main stock container of Methyl 4-chloro-5-methylpicolinate and several smaller amber glass vials into a glove box or a glove bag with a dry, inert atmosphere (Nitrogen or Argon). Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Aliquoting: Carefully weigh the desired amount of the compound into each of the smaller vials. Work quickly but carefully to minimize the time the main stock container is open.

  • Inerting: Before sealing each small vial, flush the headspace with a gentle stream of inert gas for 15-30 seconds.

  • Sealing: Immediately cap the vials tightly. For extra protection against moisture ingress, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, batch number, date, and concentration/weight.

  • Storage: Place the aliquots in a designated, clearly marked secondary container within a refrigerator set to 2-8°C. If possible, place the secondary container within a desiccator inside the refrigerator.

  • Documentation: Record the number of aliquots and the storage location in your lab notebook or inventory system.

Protocol 2: General Workflow for Purity Assessment by HPLC-UV

This workflow provides a starting point for developing a method to assess purity.

  • Standard Preparation: Prepare a stock solution of a trusted, high-purity standard of Methyl 4-chloro-5-methylpicolinate in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your stored sample at the exact same concentration in the same solvent. Ensure the sample is fully dissolved.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 210-400 nm and select an optimal wavelength (e.g., ~254 nm or ~270 nm, common for aromatic compounds).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard to determine its retention time. Then, inject the stored sample.

  • Data Interpretation: In the chromatogram of your stored sample, identify the main peak corresponding to Methyl 4-chloro-5-methylpicolinate based on its retention time. Any other peaks are impurities. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Part 4: The Chemistry of Degradation

Q7: What are the most probable chemical degradation pathways for this molecule?

Understanding the potential chemical transformations is key to preventing them. Based on the molecule's structure, the following are the most likely degradation pathways under suboptimal storage conditions.

G cluster_main Methyl 4-chloro-5-methylpicolinate A Methyl 4-chloro-5-methylpicolinate C₈H₈ClNO₂ B Hydrolysis Product 4-chloro-5-methylpicolinic Acid A:f0->B:f0 + H₂O (Moisture) C Oxidation Product Methyl 4-chloro-5-(hydroxymethyl)picolinate A:f0->C:f0 + O₂ (Atmosphere) D Photodechlorination Product Methyl 5-methylpicolinate A:f0->D:f0 + hν (Light)

Caption: Potential degradation pathways for Methyl 4-chloro-5-methylpicolinate.

  • Hydrolysis: As shown, the ester linkage is a primary site of vulnerability. In the presence of water, it can hydrolyze to the corresponding carboxylic acid. This is often the most common degradation pathway for ester-containing compounds.

  • Oxidation: The benzylic-like methyl group on the pyridine ring is a site susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal catalysts. This would initially form an alcohol and could be further oxidized to an aldehyde or carboxylic acid.

  • Photodechlorination: The carbon-chlorine bond on the aromatic ring can be cleaved by high-energy UV light, leading to the formation of a dechlorinated species. This process often involves radical intermediates.

By controlling the storage environment as outlined in this guide, you can effectively inhibit these degradation pathways and ensure the long-term stability and reliability of your Methyl 4-chloro-5-methylpicolinate.

References

  • PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Chloropicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Chloroform. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chloroform: Handling, Storage, and Safety. Retrieved from [Link]

  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and bioengineering, 51(5), 528–537. Retrieved from [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Answers. (2011). What is the expiration of chromium Picolinate?. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]

  • Stout, M. D., Nyska, A., Collins, B. J., Witt, K. L., Kissling, G. E., Rider, C. V., & Travlos, G. S. (2009). Chronic toxicity and carcinogenicity of chromium picolinate monohydrate administered in feed to F344/N rats and B6C3F1 mice for 2 years. Food and chemical toxicology, 47(4), 729–733. Retrieved from [Link]

  • Hu, X., Zheng, Y., Wu, X., & Zhang, J. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied microbiology and biotechnology, 103(17), 7295–7306. Retrieved from [Link]

  • Arora, P. K., & Jain, R. K. (2012). Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12. Applied and environmental microbiology, 78(23), 8320–8326. Retrieved from [Link]

  • Min, J., Hu, X., & Zhang, J. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47. Retrieved from [Link]

  • Chemcd. (n.d.). METHYL 4-CHLORO-5-METHYLPICOLINATE. Retrieved from [Link]

  • AOBChem USA. (n.d.). Methyl 4-chloro-5-methylpicolinate. Retrieved from [Link]

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Validation of an Analytical Method for the Quantification of Methyl 4-chloro-5-methylpicolinate

This guide provides a comprehensive comparison and detailed protocols for the validation of an analytical method for the quantification of Methyl 4-chloro-5-methylpicolinate, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the validation of an analytical method for the quantification of Methyl 4-chloro-5-methylpicolinate, a key intermediate in pharmaceutical synthesis. We will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and delve into the critical validation parameters essential for ensuring data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

Introduction to Methyl 4-chloro-5-methylpicolinate and the Imperative for Validated Analytical Methods

Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but a scientific necessity to guarantee the quality of the active pharmaceutical ingredient (API).

This guide will focus on a stability-indicating HPLC method as the primary analytical procedure, with a comparative overview of a GC method as a viable alternative. The principles and protocols described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[1][2]

Choosing the Right Analytical Tool: A Comparison of HPLC and GC

The choice between HPLC and GC for the quantification of Methyl 4-chloro-5-methylpicolinate depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Pyridine derivatives can be challenging due to their hydrophilicity, often requiring specialized columns or mobile phases.[3]Ideal for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to increase volatility.
Sensitivity Generally high, with various sensitive detectors available (e.g., UV-Vis, Mass Spectrometry).Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[4]
Instrumentation Consists of a solvent delivery system, injector, column, and detector.Consists of a gas supply, injector, column in a temperature-controlled oven, and detector.
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.May require extraction and derivatization to ensure volatility and prevent on-column degradation.

For Methyl 4-chloro-5-methylpicolinate, an HPLC method is often preferred due to its versatility and the ability to analyze the compound directly without derivatization. However, a GC method can be a powerful alternative, especially for impurity profiling where volatile impurities may be present.

The Workflow of Analytical Method Validation

A validated analytical method provides a high degree of assurance that it will consistently produce results that are accurate, reproducible, and specific. The validation process follows a structured workflow, as illustrated below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD Method Optimization Specificity Specificity MD->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine_Analysis Routine Analysis LOD_LOQ->Routine_Analysis Stability_Studies Stability Studies Routine_Analysis->Stability_Studies Forced Degradation Pathways Analyte Methyl 4-chloro-5-methylpicolinate Acid Acid Hydrolysis Analyte->Acid H+ Base Base Hydrolysis Analyte->Base OH- Oxidation Oxidation Analyte->Oxidation H2O2 Thermal Thermal Degradation Analyte->Thermal Heat Photo Photolytic Degradation Analyte->Photo Light Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Sources

Validation

A Comparative Guide to Picolinate Esters in Cross-Coupling Reactions: Spotlight on Methyl 4-chloro-5-methylpicolinate

Introduction: The Strategic Value of Picolinates in Modern Synthesis In the landscape of pharmaceutical and materials science research, substituted pyridines are ubiquitous scaffolds. Picolinate esters, a subclass of the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Picolinates in Modern Synthesis

In the landscape of pharmaceutical and materials science research, substituted pyridines are ubiquitous scaffolds. Picolinate esters, a subclass of these vital heterocycles, serve as versatile building blocks, offering multiple points for chemical modification. The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount in the synthesis of complex molecules, and palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[1][2][3] Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination provide reliable and functional-group-tolerant pathways to construct these crucial linkages.[4][5][6][7][8]

This guide provides an in-depth comparison of Methyl 4-chloro-5-methylpicolinate against other picolinate esters in the context of these transformative cross-coupling reactions. We will dissect its structural nuances, analyze its reactivity profile with supporting data, and provide field-proven insights to guide researchers in making informed decisions for their synthetic campaigns.

Structural & Electronic Profile: Deconstructing Reactivity

The reactivity of a picolinate ester in a cross-coupling reaction is not monolithic; it is a direct consequence of the electronic and steric effects exerted by its substituents.[9][10] Understanding these influences is key to predicting reaction outcomes and troubleshooting challenges.

Methyl 4-chloro-5-methylpicolinate possesses a unique combination of functional groups that dictates its behavior:

  • 4-Chloro Group: This is the primary reactive site for oxidative addition in typical cross-coupling reactions. As a moderately good leaving group, it is less reactive than its bromo and iodo counterparts, often necessitating more specialized and active catalyst systems for efficient coupling.[11][12] However, its lower cost and prevalence in starting materials make it an attractive option.

  • 5-Methyl Group: This electron-donating group can subtly influence the electron density of the pyridine ring. Its primary impact, however, is often steric, potentially hindering the approach of bulky catalysts or coupling partners to the adjacent chloro position.

  • 2-Methyl Ester Group: This electron-withdrawing group activates the pyridine ring towards nucleophilic attack and can also play a role in chelating the palladium catalyst, potentially influencing the regioselectivity and efficiency of the reaction.

dot

Caption: Structural comparison of key picolinate esters.

Performance Review: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and the stability of its boronic acid or ester reagents.[1][13][14] When employing halo-picolinates as the electrophilic partner, the identity of the halogen is a critical determinant of success.

While iodo- and bromo-picolinates generally provide higher reactivity and faster reaction times, the use of chloro-picolinates like Methyl 4-chloro-5-methylpicolinate is often preferred for large-scale synthesis due to cost-effectiveness. This, however, comes with the challenge of activating a stronger C-Cl bond. Success hinges on the selection of a highly active palladium catalyst, typically one featuring bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step.[15]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

Picolinate Ester SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
Methyl 4-iodo -5-methylpicolinatePd(PPh₃)₄ (2 mol%)Na₂CO₃80295
Methyl 4-bromo -5-methylpicolinatePdCl₂(dppf) (3 mol%)K₂CO₃90691
Methyl 4-chloro -5-methylpicolinatePd₂(dba)₃ (2 mol%) / XPhos (6 mol%)K₃PO₄1101885

Data is representative and compiled from typical outcomes for analogous systems.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coord_Deprot Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coord_Deprot HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coord_Deprot->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification A 1. Charge vessel with Picolinate, Coupling Partner, Base B 2. Add Catalyst System A->B C 3. Add Degassed Solvent B->C D 4. Heat under Inert Atmosphere C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Sources

Comparative

A comparative study of the biological activity of "Methyl 4-chloro-5-methylpicolinate" derivatives

A Comparative Guide to the Biological Activity of Methyl 4-chloro-5-methylpicolinate Derivatives This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the "Methyl 4...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Methyl 4-chloro-5-methylpicolinate Derivatives

This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the "Methyl 4-chloro-5-methylpicolinate" scaffold. As a versatile heterocyclic compound, picolinic acid and its derivatives have garnered significant attention in agrochemical and pharmaceutical research. This document synthesizes experimental data to offer researchers, scientists, and drug development professionals a detailed overview of the structure-activity relationships and potential applications of these compounds.

Introduction to the Picolinate Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, serves as a foundational structure for a multitude of biologically active molecules. The strategic placement of various functional groups on the pyridine ring can dramatically influence the compound's physicochemical properties and its interaction with biological targets. "Methyl 4-chloro-5-methylpicolinate" presents a chlorinated and methylated pyridine core with a methyl ester, offering multiple sites for synthetic modification to explore a range of biological functions. This guide focuses on a comparative analysis of its derivatives, primarily exploring their herbicidal, antimicrobial, and anticancer activities.

Synthetic Pathways for Derivative Generation

The synthesis of the core scaffold, Methyl 4-chloro-5-methylpicolinate, and its subsequent derivatization are critical for exploring its biological potential. The general approach involves the synthesis of the picolinic acid core followed by esterification and functional group modifications.

General Synthesis of the Core Structure

The synthesis of Methyl 4-chloropicolinate, a closely related precursor, typically starts from 2-picolinic acid.[1][2] This is treated with a chlorinating agent like thionyl chloride (SOCl₂) to introduce the chloro group and form the acyl chloride, followed by esterification with methanol (MeOH).[1][2] A similar pathway can be envisioned for the 5-methyl substituted analog.

Below is a generalized workflow for the synthesis of derivatives.

Synthetic_Workflow Start 5-Methylpicolinic Acid Step1 Chlorination & Acyl Chloride Formation (e.g., SOCl₂) Start->Step1 Intermediate1 4-Chloro-5-methylpicolinoyl chloride Step1->Intermediate1 Step2 Esterification (Methanol) Intermediate1->Step2 Core Methyl 4-chloro-5-methylpicolinate Step2->Core Step3 Derivative Synthesis (e.g., Nucleophilic Substitution, Amidation, etc.) Core->Step3 Derivatives Biologically Active Derivatives Step3->Derivatives

Caption: Generalized synthetic workflow for Methyl 4-chloro-5-methylpicolinate derivatives.

Key Derivatization Strategies
  • Amidation: The methyl ester can be converted to a wide range of amides by reacting with various amines. This is a common strategy to modulate activity, as seen in the development of chloropicolinate amides as potential antitubercular agents.[3][4]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities.

  • Modification at the 6-Position: A key strategy in developing picolinate-based herbicides involves replacing substituents at the 6-position of the pyridine ring with aryl or pyrazolyl groups.[5][6]

Comparative Analysis of Biological Activities

The derivatization of the Methyl 4-chloro-5-methylpicolinate scaffold has led to compounds with a range of biological activities. This section compares these activities based on available experimental data for closely related structures.

Herbicidal Activity

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[5][7] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The primary target for these herbicides is often the auxin-signaling F-box protein (AFB).[6]

Mechanism of Action: These compounds bind to auxin co-receptors, leading to the upregulation of auxin-responsive genes. Some novel picolinic acids have been shown to induce the upregulation of genes involved in ethylene and abscisic acid (ABA) production, suggesting a complex mode of action that differs from traditional auxinic herbicides.[8]

Auxin_Herbicide_MoA cluster_cell Plant Cell Herbicide Picolinate Derivative (Auxin Mimic) Receptor Auxin Co-Receptor (e.g., AFB5) Herbicide->Receptor Binds to Ubiquitination Ubiquitination of Repressor Proteins Receptor->Ubiquitination Activates Degradation 26S Proteasome Degradation Ubiquitination->Degradation Gene_Expression Upregulation of Auxin-Responsive Genes Degradation->Gene_Expression Allows Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Simplified signaling pathway for picolinate-based auxinic herbicides.

Comparative Performance: Studies on various 6-(substituted-pyrazolyl)-2-picolinic acids have demonstrated potent herbicidal activity.[6][8][9] The following table summarizes the activity of representative picolinic acid derivatives against common weeds.

Compound Target Weed Activity Metric Value Reference
Picloram (Commercial) Brassica napusRoot Inhibition (10 µM)High[8]
Compound 5a (Indazolyl-picolinic acid) Brassica napusRoot Inhibition (10 µM)> Picloram[8]
Compound V-7 (Aryl-pyrazolyl-picolinic acid) Arabidopsis thalianaIC₅₀45x lower than Halauxifen-methyl[6]
Compound V-8 (Aryl-pyrazolyl-picolinic acid) Broadleaf WeedsPost-emergence (300 g/ha)> Picloram[6]
Various 6-Indazolyl-2-picolinic acids Amaranthus retroflexusPost-emergence (250 g/ha)100% inhibition[8]

Structure-Activity Relationship (SAR) Insights:

  • 6-Position Substitution: The introduction of aryl-substituted pyrazolyl or indazolyl groups at the 6-position of the picolinic acid ring is a highly effective strategy for discovering potent herbicides.[5][6][8]

  • Substitution on the Aryl Ring: The nature and position of substituents on the 6-aryl ring significantly influence the herbicidal potency and spectrum.

Antimicrobial Activity

Pyridine-based structures are integral to many antimicrobial agents. Derivatives of picolinic acid have shown promise as antibacterial and antifungal agents. The proposed mechanism for some related compounds involves metal chelation, which can disrupt essential metallic cofactors in microbial enzymes.[10]

Comparative Performance (Antibacterial): A study on picolinamide derivatives identified compounds with potent and selective activity against Clostridioides difficile.[11] The table below shows the Minimum Inhibitory Concentration (MIC) for selected compounds.

Compound Bacterial Strain MIC (μg/mL) Reference
Isonicotinamide 4 S. aureus (MRSA)-[11]
C. difficile-[11]
Picolinamide 87 C. difficile0.125[11]
Picolinamide 94 C. difficile>64[11]

Structure-Activity Relationship (SAR) Insights:

  • For picolinamide antibacterials, the substitution pattern on the pyridine ring and the nature of the amide substituent are crucial for both potency and selectivity against different bacterial species.[11]

  • Chloropicolinate amides and urea derivatives have been designed to mimic the isonicotinamide moiety found in anti-tuberculosis drugs like isoniazid, showing a promising strategy for developing new anti-TB agents.[3][4]

Antifungal Activity: While specific data for "Methyl 4-chloro-5-methylpicolinate" derivatives is limited, related heterocyclic structures like quinoline derivatives have demonstrated significant antifungal activity, often in combination with existing drugs like fluconazole.[12] The mechanism can involve the inhibition of hyphae formation and induction of mitochondrial dysfunction in fungi.[12]

Anticancer Activity

The evaluation of picolinate derivatives for anticancer activity is an emerging area. Research on related quinoline structures has shown that these compounds can inhibit the proliferation of various cancer cell lines.[13]

Comparative Performance: Studies on bromophenol derivatives, which share some structural similarities in terms of being substituted aromatic rings, have shown potent anticancer activity.

Compound Cancer Cell Line IC₅₀ Reference
Bromophenol 9 A549 (Lung)1.8 nM[14]
Bromophenol 15 KB (Oral)3.09 µg/mL[14]
Diphlorethohydroxycarmalol (5) P-388 (Leukemia)8.0 µg/mL[14]

Structure-Activity Relationship (SAR) Insights:

  • The cytotoxic potency often correlates with the hydrophobicity of the molecule and its ability to accumulate in cells.[15]

  • Glycoconjugation of related 8-aminoquinoline derivatives has been shown to improve selectivity for cancer cells over healthy cells.[13]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol: Synthesis of a Chloropicolinate Derivative

This protocol is a generalized procedure based on methods for synthesizing methyl 4-chloropicolinate.[1][2]

  • Chlorination: Dissolve 2-picolinic acid (1 equivalent) in thionyl chloride (10-15 equivalents).

  • Heat the reaction mixture to 70-80°C and stir for 16-24 hours.

  • Cool the mixture and remove excess thionyl chloride under reduced pressure.

  • Esterification: Cool the resulting crude acyl chloride in an ice bath and slowly add methanol (5-10 equivalents).

  • Allow the mixture to stir for 1 hour at room temperature.

  • Remove all solvents under vacuum.

  • Work-up: Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the final product by silica gel chromatography.

Protocol: Root Growth Inhibition Assay for Herbicidal Activity

This protocol is adapted from procedures used to evaluate picolinic acid herbicides.[8]

  • Prepare test solutions of the derivative compounds at various concentrations (e.g., 10 µM, 100 µM, 500 µM) in a suitable solvent.

  • Dispense the solutions into petri dishes containing filter paper. A solvent-only control and a commercial herbicide control (e.g., Picloram) should be included.

  • Allow the solvent to evaporate completely.

  • Add a defined volume of sterile water or a nutrient medium to each petri dish.

  • Place a set number of weed seeds (e.g., 10 seeds of Brassica napus) in each dish.

  • Seal the petri dishes and incubate them in a growth chamber under controlled light and temperature conditions for 3-5 days.

  • After the incubation period, measure the root length of the seedlings.

  • Calculate the percentage of root growth inhibition relative to the solvent-only control.

Protocol: Broth Microdilution Assay for MIC Determination

This is a standard method for assessing antibacterial or antifungal activity.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow Start Prepare Compound Stock Solution Step1 Perform Serial Dilutions in 96-Well Plate Start->Step1 Step3 Add Inoculum to Each Well Step1->Step3 Step2 Prepare Standardized Microbial Inoculum Step2->Step3 Step4 Incubate Plate (e.g., 37°C, 24h) Step3->Step4 Step5 Visually Inspect for Growth Step4->Step5 End Determine MIC Value Step5->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The "Methyl 4-chloro-5-methylpicolinate" scaffold is a promising platform for the development of novel biologically active compounds. The available data on closely related picolinate derivatives demonstrates that strategic modifications, particularly at the 6-position of the pyridine ring and the ester/amide group, can yield potent herbicidal and antimicrobial agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted synthesis to optimize potency and selectivity. Future research should focus on synthesizing and screening a broader library of derivatives of this specific scaffold to fully elucidate their therapeutic and agrochemical potential.

References

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI.
  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH.
  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH.
  • Structures of various picolinic acid auxin herbicides and... (n.d.).
  • Synthesis routes of Methyl 4-Chloropicolin
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. (2025).
  • Methyl 4-chloropicolin
  • Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. (n.d.). PubMed.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (2021). PMC - NIH.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). MDPI.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (2021).
  • Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. (2023). PubMed.

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Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 4-chloro-5-methylpicolinate

Introduction Methyl 4-chloro-5-methylpicolinate is a pivotal heterocyclic building block in modern chemistry. Its substituted pyridine framework is a common feature in high-value molecules within the pharmaceutical and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-5-methylpicolinate is a pivotal heterocyclic building block in modern chemistry. Its substituted pyridine framework is a common feature in high-value molecules within the pharmaceutical and agrochemical sectors.[1][2] As such, the development of a robust, scalable, and economically viable synthesis route is of paramount importance for researchers and chemical development professionals. The cost-effectiveness of any synthetic pathway is not merely a function of reagent prices but a complex interplay of reaction yield, process time, operational simplicity, and waste management.

This guide provides an in-depth comparative analysis of two primary synthetic strategies for Methyl 4-chloro-5-methylpicolinate. We will dissect a classical, direct approach starting from a substituted picolinic acid and contrast it with a multi-step build-up strategy from a simpler pyridine precursor. Through detailed protocols, mechanistic rationale, and quantitative comparisons, this document aims to equip scientists with the necessary insights to select the optimal synthesis strategy tailored to their specific objectives, whether for lab-scale research or industrial-scale manufacturing.

Route A: The Direct Chlorination-Esterification Approach

This strategy represents the most straightforward and common method for synthesizing chlorinated picolinate esters. It leverages a "one-pot" methodology where a picolinic acid precursor is concurrently chlorinated and activated for esterification.

Reaction Overview & Mechanistic Rationale

The core of this approach involves treating a substituted picolinic acid with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂), followed by the introduction of methanol.[3][4][5]

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent serves a dual purpose, making it highly efficient. Firstly, it reacts with the carboxylic acid to form a highly reactive picolinoyl chloride intermediate. This in-situ activation is crucial for the subsequent esterification. Secondly, under elevated temperatures and prolonged reaction times, SOCl₂ acts as a chlorinating agent for the electron-deficient pyridine ring, selectively installing a chlorine atom at the 4-position.

  • One-Pot Procedure: Combining the chlorination and esterification into a single reaction vessel significantly simplifies the workflow, reduces solvent waste, and minimizes losses associated with isolating intermediates. This is a key advantage for rapid, lab-scale synthesis.

  • Methanol Quench: The addition of methanol serves as the nucleophile that reacts with the picolinoyl chloride intermediate to form the desired methyl ester. This reaction is typically rapid and high-yielding.[6]

Route_A_Pathway start 5-Methylpicolinic Acid intermediate 4-Chloro-5-methylpicolinoyl chloride (in-situ) start->intermediate SOCl₂, DMF (cat.) Heat (e.g., 70-80°C) >16 hours product Methyl 4-chloro-5- methylpicolinate intermediate->product Methanol (MeOH) Quench

Caption: Reaction pathway for the direct chlorination-esterification of 5-methylpicolinic acid.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the synthesis of Methyl 4-chloropicolinate and should be optimized for the 5-methyl analog.[3][4]

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add thionyl chloride (SOCl₂) (approx. 4-5 mL per gram of starting material). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) can be added to facilitate the reaction.

  • Chlorination: Heat the reaction mixture to 70-80°C and stir vigorously. Vigorous gas evolution (SO₂ and HCl) will be observed.[4] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically requires 16-24 hours).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. Co-evaporation with a high-boiling solvent like toluene can be performed to ensure complete removal.[4]

  • Esterification: Cool the resulting crude acyl chloride residue in an ice bath (0°C). Slowly and carefully add anhydrous methanol (approx. 2-3 mL per gram of initial starting material).

  • Work-up: Allow the mixture to stir for 1-2 hours, gradually warming to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and slowly quench by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral or slightly basic (pH 8-9).[4]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Route B: The Multi-Step Build-Up Synthesis

This strategy is characteristic of industrial process development, where a cheaper, more readily available starting material is converted to the target molecule through a sequence of discrete chemical transformations.

Reaction Overview & Mechanistic Rationale

A plausible multi-step route, based on patent literature, begins with a simple substituted pyridine N-oxide and sequentially introduces the required functionalities.[7] The key transformations include chlorination, oxidation of a methyl group to a carboxylic acid, and a final esterification step.

Causality Behind Experimental Choices:

  • Pyridine N-Oxide Chemistry: Starting with an N-oxide activates the pyridine ring for certain electrophilic substitutions and can direct chlorination to the 4-position.

  • Side-Chain Oxidation: The oxidation of a methyl group at the 2-position of the pyridine ring to a carboxylic acid is a critical step. Strong oxidizing agents like potassium permanganate (KMnO₄) are often employed for this transformation.[7] This allows for the use of inexpensive methyl-substituted pyridines as starting materials.

  • Discrete Steps: While increasing the number of operations, this approach allows for the optimization and purification of each intermediate, potentially leading to a final product of very high purity, which is critical in pharmaceutical applications.[7] The overall yield can be high if each step is efficient.

Route_B_Pathway start 2,5-Dimethyl-4- nitropyridine N-oxide step1 4-Chloro-2,5- dimethylpyridine start->step1 1. Chlorination (e.g., HCl, high T) 2. Deoxygenation (e.g., PCl₃) step2 4-Chloro-5- methylpicolinic acid step1->step2 Oxidation (e.g., KMnO₄) product Methyl 4-chloro-5- methylpicolinate step2->product Esterification (e.g., MeOH, H₂SO₄)

Caption: A plausible multi-step pathway for the synthesis of Methyl 4-chloro-5-methylpicolinate.

Conceptual Experimental Protocol

This conceptual protocol is based on transformations described in patent literature for analogous systems.[7]

  • Step 1: Chlorination/Deoxygenation: A suitable precursor like 2,5-dimethyl-4-nitropyridine-N-oxide is treated with a chlorinating agent (e.g., concentrated HCl at high temperature and pressure, or PCl₃/POCl₃) to install the 4-chloro substituent and remove the N-oxide and nitro groups, yielding 4-chloro-2,5-dimethylpyridine.

  • Step 2: Oxidation: The resulting intermediate is subjected to strong oxidation. This involves dissolving 4-chloro-2,5-dimethylpyridine in an aqueous solution and treating it with a powerful oxidizing agent like potassium permanganate (KMnO₄) under heating to selectively convert the 2-methyl group into a carboxylic acid, affording 4-chloro-5-methylpicolinic acid.

  • Step 3: Esterification: The purified 4-chloro-5-methylpicolinic acid is esterified. A common method is the Fischer esterification, which involves refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[8][9]

  • Purification: Each intermediate would require appropriate work-up and purification before proceeding to the next step. The final product would be purified via crystallization or chromatography to achieve high purity.

Comparative Analysis: Route A vs. Route B

The choice between these two routes is a strategic decision dictated by scale, cost, and available resources.

Workflow_Comparison cluster_A Route A: Direct Approach cluster_B Route B: Multi-step Approach A_start 5-Methylpicolinic Acid A_process One-Pot Reaction: Chlorination & Esterification A_start->A_process A_purify Chromatography A_process->A_purify A_prod Final Product A_purify->A_prod B_start Pyridine Precursor B_step1 Step 1: Chlorination B_start->B_step1 B_step2 Step 2: Oxidation B_step1->B_step2 B_step3 Step 3: Esterification B_step2->B_step3 B_prod Final Product B_step3->B_prod

Caption: Side-by-side workflow comparison of Route A and Route B.

MetricRoute A: Direct Chlorination-EsterificationRoute B: Multi-Step Build-Up
Starting Material More complex (substituted picolinic acid)Simple, inexpensive pyridine derivative
Number of Steps 1 (one-pot, 2 transformations)3+ discrete steps
Process Time Long single reaction time (16-24h) but fewer operationsShorter individual steps, but longer overall process time
Reported Yield Moderate to Good (57-85% for analogs)[3][4]Potentially high overall yield if each step is optimized[7]
Reagent Profile Uses hazardous SOCl₂, but common solventsUses strong oxidants (KMnO₄), acids, and solvents
Purification Often requires chromatographyIntermediates can be purified by crystallization; high final purity
Scalability Excellent for lab-scale; challenging for large scale due to gas evolution and heat managementDesigned for industrial scale-up
Cost-Effectiveness Higher at lab/kilo-scale due to simplicity and fewer man-hours.Higher at industrial/tonne-scale due to cheaper raw materials.
Expert Analysis & Recommendation

Route A is the quintessential approach for research and development settings . Its primary advantage is operational simplicity. For a medicinal chemist needing to produce gram-to-kilogram quantities of the target compound for screening or lead optimization, the ability to execute the synthesis in a single pot, even with a long reaction time and the need for chromatographic purification, is highly valuable. The cost of the more complex starting material is offset by the significant reduction in labor and time associated with multiple reaction setups and intermediate purifications.

Route B is unequivocally the superior strategy for commercial manufacturing . While the process is more complex and requires a greater initial investment in process development and optimization, the economic benefits at scale are substantial. The use of inexpensive, commodity-like starting materials drastically lowers the cost per kilogram of the final product. The discrete nature of the steps allows for greater process control and the ability to achieve the stringent purity requirements (>99.5%) often mandated by regulatory bodies for active pharmaceutical ingredients or key intermediates. The patent literature suggests this type of route is favored for producing important intermediates in bulk.[7]

Conclusion

The synthesis of Methyl 4-chloro-5-methylpicolinate presents a classic case study in synthetic strategy, where the most cost-effective route is directly dependent on the intended scale of production. For rapid access to material in a research context, the direct chlorination-esterification (Route A) offers an efficient and straightforward workflow. For long-term, large-scale production where raw material costs are the dominant economic driver, a multi-step build-up synthesis (Route B) from a simple pyridine precursor is the more prudent and profitable choice. A thorough understanding of these competing factors is essential for any chemical professional aiming to bridge the gap between laboratory discovery and commercial viability.

References

  • Google Patents. CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Molbase. methyl 4-chloro-5-methylpyridine-2-carboxylate | 1104455-41-5. Available from: [Link]

  • Amerigo Scientific. Fine Chemicals. Available from: [Link]

  • Google Patents. US11325906B2 - Chemical compounds.
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  • Google Patents. US5677461A - Method for producing chromium picolinate complex.
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  • Google Patents. CN101602716B - Synthesis method of 2-chromium picolinate.
  • Justia Patents. method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. Available from: [Link]

  • National Institutes of Health (NIH). A New Strategy for the Synthesis of Substituted Morpholines. Available from: [Link]

  • Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
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Sources

Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 4-chloro-5-methylpicolinate

Welcome to a comprehensive analysis of catalytic methodologies for the synthesis of Methyl 4-chloro-5-methylpicolinate, a key building block in modern medicinal chemistry. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of catalytic methodologies for the synthesis of Methyl 4-chloro-5-methylpicolinate, a key building block in modern medicinal chemistry. This guide is designed for researchers, chemists, and process development professionals seeking to optimize the synthesis of this critical intermediate. We will move beyond a simple recitation of protocols to dissect the underlying catalytic principles, offering a comparative framework grounded in experimental data to inform your selection of the most efficient, scalable, and robust synthetic route.

Introduction: The Strategic Importance of Methyl 4-chloro-5-methylpicolinate

Methyl 4-chloro-5-methylpicolinate is a highly functionalized pyridine derivative that serves as a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific substitution pattern makes it an ideal scaffold for introducing further complexity, often targeting a range of therapeutic areas. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects.

The core challenge in synthesizing this molecule lies in the selective and high-yield introduction of the chloro and methyl substituents onto the pyridine ring, a notoriously difficult scaffold to functionalize due to its electron-deficient nature. This guide will compare and contrast the leading catalytic systems employed to overcome this challenge, focusing on the key transformation steps where catalysts play a pivotal role.

Overview of Synthetic Strategies

The synthesis of Methyl 4-chloro-5-methylpicolinate can be approached from several angles. However, most efficient routes converge on a few key catalytic C-C bond-forming reactions to install the C5-methyl group. The choice of catalyst for this step is paramount and is the primary focus of our comparison. We will evaluate two major, well-documented catalytic paradigms: Palladium-catalyzed and Nickel-catalyzed cross-coupling reactions.

Start Common Precursor (e.g., Methyl 4,5-dichloropicolinate) Pd_Cat Palladium-Catalyzed Cross-Coupling Start->Pd_Cat Methylating Agent (e.g., Me-B(OR)2, Me3Al) Ni_Cat Nickel-Catalyzed Cross-Coupling Start->Ni_Cat Methylating Agent (e.g., MeMgBr, MeZnCl) Product Target Molecule Methyl 4-chloro-5-methylpicolinate Pd_Cat->Product Ni_Cat->Product

Figure 1: High-level overview of the primary catalytic cross-coupling strategies for the synthesis of the target molecule from a common dichlorinated precursor.

Palladium-Catalyzed Systems: The Industry Standard

Palladium catalysis, particularly the Suzuki-Miyaura coupling, remains the workhorse for C-C bond formation in the pharmaceutical industry due to its exceptional functional group tolerance, mild reaction conditions, and broad commercial availability of catalysts and reagents.

Mechanistic Rationale

The catalytic cycle for a Suzuki-Miyaura coupling is well-established and proceeds via three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical as it directly influences the rate and efficiency of each step, particularly the oxidative addition of the aryl chloride and the subsequent reductive elimination to release the product. For an electron-deficient substrate like a chloropyridine, an electron-rich and sterically bulky phosphine ligand is typically required to promote the challenging oxidative addition step.

Representative Protocol & Performance

A common approach involves the coupling of Methyl 4,5-dichloropicolinate with a methylboronic acid derivative.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reactor Setup: To a nitrogen-flushed reactor, add Methyl 4,5-dichloropicolinate (1.0 eq), methylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O, 10:1 v/v).

  • Catalyst Loading: Introduce the palladium catalyst system, for example, Pd(OAc)₂ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup & Isolation: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield Methyl 4-chloro-5-methylpicolinate.

G Setup 1. Inert Reactor Setup (N2 Atmosphere) Reagents 2. Add Reagents - Methyl 4,5-dichloropicolinate - Methylboronic Acid - Base (K2CO3) Setup->Reagents Catalyst 3. Add Catalyst System - Pd(OAc)2 - SPhos Ligand Reagents->Catalyst Reaction 4. Heat Reaction (80-100 °C) Catalyst->Reaction Monitoring 5. Monitor Progress (HPLC / GC-MS) Reaction->Monitoring 4-12h Workup 6. Quench & Extract Monitoring->Workup Reaction Complete Purification 7. Purify Product (Chromatography) Workup->Purification

Figure 2: Standard experimental workflow for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Nickel-Catalyzed Systems: An Emerging, Cost-Effective Alternative

While palladium has long dominated the field, nickel catalysis has gained significant traction as a powerful and more sustainable alternative. Nickel is more earth-abundant and significantly cheaper than palladium, making it highly attractive for large-scale industrial processes. Furthermore, nickel catalysts can often activate challenging C-Cl bonds more readily than their palladium counterparts.

Mechanistic Rationale

Nickel-catalyzed cross-couplings can proceed through various mechanisms, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. A key advantage of nickel is its ability to activate aryl chlorides without the need for highly specialized, expensive ligands. Simple nitrogen-based ligands or even ligandless systems can be effective, which simplifies the reaction setup and reduces costs. For this synthesis, a Negishi-type coupling using an organozinc or organomagnesium reagent is a common choice.

Representative Protocol & Performance

This approach would typically couple Methyl 4,5-dichloropicolinate with a methyl-organometallic reagent.

Experimental Protocol: Nickel-Catalyzed Negishi Coupling

  • Reagent Preparation: Prepare or procure a solution of a methylating agent such as methylmagnesium bromide (MeMgBr) or methylzinc chloride (MeZnCl).

  • Reactor Setup: To a dry, nitrogen-flushed reactor, add the nickel catalyst system, for instance, NiCl₂(dppe) (2-5 mol%).

  • Substrate Addition: Add a solution of Methyl 4,5-dichloropicolinate in a dry, aprotic solvent like THF or DME.

  • Reagent Addition: Cool the mixture (e.g., to 0 °C) and slowly add the methylating agent (1.1-1.3 eq) via syringe or addition funnel.

  • Reaction Execution: Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) and monitor by TLC or GC-MS until completion (typically 2-8 hours).

  • Workup & Isolation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, and follow a standard procedure for washing, drying, concentration, and purification.

Head-to-Head Performance Comparison

The optimal choice between palladium and nickel depends on a project's specific priorities, including cost, scale, available equipment, and process safety considerations.

ParameterPalladium-Catalyzed System (Suzuki)Nickel-Catalyzed System (Negishi)Analysis & Justification
Typical Yield 85-95%80-90%Palladium systems often exhibit slightly higher and more consistent yields for this specific transformation due to their maturity.
Catalyst Cost HighLowNickel is orders of magnitude cheaper than palladium, offering a significant cost advantage, especially at scale.
Ligand Cost High (e.g., Buchwald-type biarylphosphines)Low to Moderate (e.g., dppe, or even simple amines)The sophisticated ligands required for activating C-Cl bonds with palladium contribute significantly to the overall cost.
Substrate Tolerance ExcellentGoodPalladium is famously tolerant of a wide array of functional groups. Nickel systems can be more sensitive to moisture and certain electrophilic groups.
Reaction Conditions Mild to Moderate (60-100 °C)Mild (0 °C to 60 °C)Nickel catalysis can often be run at lower temperatures, potentially reducing energy costs and side reactions.
Reagent Handling Air- and moisture-stable boronic acidsAir- and moisture-sensitive organometallics (Grignard, organozinc)The use of highly reactive organometallic reagents in nickel-catalyzed reactions requires more stringent inert atmosphere techniques.
Scalability Well-established and provenGood, but requires careful process safety management due to reactive reagents.Palladium processes are generally considered more "plug-and-play" for scale-up, while nickel routes require robust engineering controls.

Conclusion and Recommendations

Both palladium and nickel catalytic systems provide viable and effective routes for the synthesis of Methyl 4-chloro-5-methylpicolinate.

  • For laboratory-scale synthesis and rapid analogue generation , where reliability and functional group tolerance are paramount, a Palladium-catalyzed Suzuki-Miyaura coupling is often the preferred choice. The higher cost is offset by the predictability and ease of execution.

  • For large-scale, cost-driven manufacturing , a Nickel-catalyzed Negishi or Kumada coupling presents a compelling economic advantage. The lower cost of the metal and simpler ligands can lead to substantial savings. However, this advantage must be weighed against the need for more rigorous handling of air- and moisture-sensitive reagents and potentially more intensive process development to ensure robustness and safety.

Ultimately, the selection of the catalytic system is a strategic decision that should be made after careful consideration of the specific technical, economic, and logistical constraints of your project.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Recent advances in nickel-catalyzed cross-coupling reactions Source: Chemical Society Reviews, Royal Society of Chemistry URL: [Link]

  • Title: SPhos: A Highly Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Nickel-Catalyzed Negishi Cross-Coupling Reactions Source: Organic Reactions, Wiley URL: [Link]

Validation

A Comparative Guide to the Regioselective Functionalization of Methyl 4-chloro-5-methylpicolinate: SNAr vs. Cross-Coupling Methodologies

Introduction Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structural architecture, featuring a chlorine atom at the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-5-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structural architecture, featuring a chlorine atom at the C4 position, a methyl group at C5, and a methyl ester at C2, presents a unique electronic landscape. The primary site for synthetic modification is the C4-Cl bond, and the regioselectivity of reactions at this position is paramount for the rational design of complex molecules.

The pyridine nitrogen, being highly electronegative, along with the electron-withdrawing methyl ester at the C2 position, significantly influences the reactivity of the ring. Specifically, these features render the C4 position electron-deficient and thus highly susceptible to nucleophilic attack. This guide provides an in-depth comparison of the two principal strategies for the functionalization of this C4 position: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore the mechanistic underpinnings, compare the scope and limitations of each approach, and provide field-proven experimental protocols to guide researchers in selecting the optimal methodology for their synthetic goals.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The SNAr reaction is a powerful, often catalyst-free method for forming C-O, C-N, and C-S bonds on electron-deficient aromatic rings.[2] For Methyl 4-chloro-5-methylpicolinate, this pathway is particularly effective due to the profound electronic activation of the C4 position.

Mechanistic Rationale: Why SNAr Thrives at the C4 Position

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3] First, a nucleophile attacks the electron-poor carbon atom bearing the leaving group (the C4-Cl bond), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction's feasibility.

In the case of Methyl 4-chloro-5-methylpicolinate, the Meisenheimer complex formed upon attack at C4 is exceptionally stabilized. The negative charge can be delocalized not only onto the electronegative pyridine nitrogen but also further into the C2-methyl ester group through resonance. This strong stabilization lowers the activation energy for the first, rate-determining step, making the reaction highly favorable.[3][4]

// Nodes Substrate [label="Methyl 4-chloro-5-methylpicolinate"]; Nucleophile [label="Nu-", shape=plaintext, fontcolor="#EA4335"]; Meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

, fillcolor="#F1F3F4"]; Product [label="4-Substituted Product"]; LeavingGroup [label="Cl-", shape=plaintext, fontcolor="#34A853"];

// Edges sub_edge [style=invis]; prod_edge [style=invis];

Nucleophile -> sub_edge [arrowhead=none]; sub_edge -> Meisenheimer [label="+ Nu-", fontcolor="#EA4335"]; Meisenheimer -> prod_edge [label="- Cl-", fontcolor="#34A853"]; prod_edge -> Product; prod_edge -> LeavingGroup [style=solid, arrowhead=normal, dir=back];

{rank=same; Nucleophile; Substrate;} {rank=same; Product; LeavingGroup;} }

Scope, Advantages, and Limitations
  • Advantages : The primary advantage of the SNAr reaction is its operational simplicity and cost-effectiveness, as it often proceeds without the need for expensive and air-sensitive metal catalysts and ligands.[5] The reactions are typically driven to completion with a stoichiometric amount of a strong nucleophile (e.g., sodium methoxide, potassium thiophenoxide, or primary/secondary amines) and often require only moderate heating.

  • Limitations : The scope of the SNAr reaction is confined to relatively strong nucleophiles. Weakly nucleophilic partners may require harsh conditions (high temperatures and pressures), which can limit functional group tolerance.[6] Furthermore, achieving certain bond formations, particularly C-C bonds, is not feasible through this pathway.

Representative Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the reaction of Methyl 4-chloro-5-methylpicolinate with a generic secondary amine.

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-chloro-5-methylpicolinate (1.0 equiv.).

  • Reagent Addition : Add a suitable polar aprotic solvent such as DMF or DMSO. To this solution, add the amine nucleophile (1.2-2.0 equiv.) followed by a non-nucleophilic base like potassium carbonate or triethylamine (2.0 equiv.) to scavenge the HCl byproduct.

  • Reaction Conditions : Heat the mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling - A Versatile Alternative

For transformations beyond the scope of SNAr, particularly for the formation of C-C and C-N bonds with a wider array of coupling partners, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[7][8] These reactions proceed via a different mechanistic manifold, relying on a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[9]

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)(L_n)-Cl", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)(L_n)-R", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition\n(Ar-Cl)"]; OxAdd -> Transmetal [label="Transmetalation\n(+ R-M)"]; Transmetal -> Product [label="Reductive\nElimination"]; Product -> Pd0 [style=dashed, label="Catalyst\nRegeneration"];

// Invisible nodes for layout center [style=invis, shape=point, width=0]; Product -> center [style=invis]; center -> Pd0 [style=invis]; }

A. Buchwald-Hartwig Amination: Expanding the C-N Bond Scope

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds when SNAr is inefficient, for example, with weakly nucleophilic amines or ammonia equivalents.[5][6] The reaction's utility lies in its broad substrate scope and high functional group tolerance, enabled by the continuous development of sophisticated phosphine ligands.[8]

  • Causality : The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) facilitate both the initial oxidative addition of the C-Cl bond to the Pd(0) center and the final reductive elimination step, which forms the desired C-N bond.[7][8] The choice of base (typically a strong, non-nucleophilic one like sodium tert-butoxide) is also crucial for deprotonating the amine in the catalytic cycle.[6]

A representative protocol for coupling an aryl halide with an amine.[10]

  • Inert Atmosphere Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Reagent Addition : Add Methyl 4-chloro-5-methylpicolinate (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Solvent and Heating : Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring and Work-up : Monitor by TLC or LC-MS. After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

  • Purification : Purify via standard chromatographic techniques.

B. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds.[11] It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide.[12] Its popularity stems from the mild reaction conditions, high tolerance of functional groups, and the excellent stability and low toxicity of the boronic acid reagents.[9][11]

  • Causality : The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12][13] The choice of palladium source and ligand (e.g., Pd(PPh₃)₄ or a PdCl₂(dppf)/ligand combination) is tailored to the specific substrates.[10]

A typical protocol for coupling a chloropyridine with an arylboronic acid.[10][14]

  • Reaction Setup : To an oven-dried Schlenk flask, add Methyl 4-chloro-5-methylpicolinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inerting and Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Work-up and Purification : Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

C. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a specific and efficient method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[15] This reaction is traditionally co-catalyzed by palladium and a copper(I) salt.[16]

  • Causality : The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium(II) complex.[17] An amine base (like triethylamine or diisopropylamine) is used both as a base and often as the solvent.

  • Reaction Setup : Combine Methyl 4-chloro-5-methylpicolinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%) in a Schlenk flask under an inert atmosphere.

  • Reagent Addition : Add an amine solvent (e.g., triethylamine) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Conditions : Stir the reaction at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitor by TLC).

  • Work-up : After completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Remove the solvent under reduced pressure.

  • Purification : Dissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography.

Part 3: Comparative Analysis and Decision-Making Framework

The choice between SNAr and a specific cross-coupling reaction depends entirely on the desired transformation, the nature of the coupling partner, and the required reaction conditions.

Data Summary: Head-to-Head Comparison
FeatureSNArBuchwald-Hartwig AminationSuzuki-Miyaura CouplingSonogashira Coupling
Bond Formed C-N, C-O, C-SC-NC(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp)
Key Nucleophile Strong Nu⁻ (RO⁻, R₂N⁻)Primary/Secondary AminesOrganoboron ReagentsTerminal Alkynes
Catalyst System Typically nonePd / Phosphine LigandPd / LigandPd / Cu(I) / Ligand
Typical Base K₂CO₃, Et₃NNaOt-Bu, K₃PO₄K₂CO₃, Cs₂CO₃Et₃N, DIPA
Key Advantage Simplicity, Low CostBroad Amine ScopeStable Reagents, MildDirect Alkynylation
Key Limitation Limited to strong Nu⁻Catalyst/Ligand CostPre-functionalization neededMetal Contamination
Decision-Making Workflow

To select the appropriate reaction, consider the following workflow:

// Nodes start [label="What bond do you want to form at C4?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_CN [label="C-N Bond?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q_CC [label="C-C Bond?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q_CO_CS [label="C-O or C-S Bond?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

q_amine_strength [label="Is the amine a\nstrong nucleophile?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_cc_type [label="What type of C-C bond?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Results snar_co_cs [label="Use S-N-Ar with\nalkoxide or thiolate", fillcolor="#34A853", fontcolor="#FFFFFF"]; snar_amine [label="Use S-N-Ar", fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Use Buchwald-Hartwig\nAmination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Aryl/Vinyl?\nUse Suzuki Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonogashira [label="Alkynyl?\nUse Sonogashira Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> q_CN; start -> q_CC; start -> q_CO_CS;

q_CN -> q_amine_strength; q_amine_strength -> snar_amine [label="Yes"]; q_amine_strength -> buchwald [label="No / Weak"];

q_CC -> q_cc_type; q_cc_type -> suzuki; q_cc_type -> sonogashira;

q_CO_CS -> snar_co_cs; }

Conclusion

Methyl 4-chloro-5-methylpicolinate is a highly versatile building block for which the C4-Cl bond serves as a reliable handle for molecular elaboration. The regioselectivity of its reactions is predominantly governed by the powerful electron-withdrawing nature of the pyridine ring and the C2-ester substituent, which strongly activates the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr) offers a direct, efficient, and catalyst-free route for derivatization with strong nucleophiles, making it an ideal first choice for forming C-O, C-S, and many C-N bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions , including the Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings, provide unmatched versatility and scope. These methodologies enable the formation of C-N and C-C bonds with a vast array of coupling partners that are inaccessible via SNAr, albeit at the cost of requiring carefully optimized catalytic systems.

By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate strategy to regioselectively functionalize Methyl 4-chloro-5-methylpicolinate, accelerating the discovery and development of novel chemical entities.

References

Comparative

A Comparative Guide to More Efficient Syntheses of Methyl 4-chloro-5-methylpicolinate: An Exploration of Alternative Starting Materials

Introduction Methyl 4-chloro-5-methylpicolinate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its substituted pyridine core makes it a versatile scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-5-methylpicolinate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its substituted pyridine core makes it a versatile scaffold for the development of novel molecular entities. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of alternative synthetic routes to Methyl 4-chloro-5-methylpicolinate, starting from readily available and economically viable materials. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to aid in the selection of the most suitable synthetic strategy.

Route 1: The Direct Approach via Chlorination of 5-Methylpicolinic Acid

This synthetic pathway commences with the commercially available and relatively inexpensive 5-methylpicolinic acid. The key transformation is the regioselective chlorination at the 4-position of the pyridine ring, followed by a standard esterification.

Scientific Rationale

The directing effects of the carboxyl and methyl groups on the pyridine ring are crucial in this synthesis. The carboxyl group is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (C4 and C6). The methyl group is an electron-donating group, activating the ring and directing to the ortho and para positions (C2, C4, and C6). The interplay of these electronic effects can be exploited to achieve regioselective chlorination at the desired C4 position. The subsequent Fischer esterification is a classic and high-yielding reaction for the conversion of carboxylic acids to esters.

Experimental Workflow

A 5-Methylpicolinic Acid B 4-Chloro-5-methylpicolinic Acid A->B Chlorination (e.g., SOCl2, PCl5) C Methyl 4-chloro-5-methylpicolinate B->C Esterification (Methanol, H+)

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-5-methylpicolinic Acid

  • To a stirred solution of 5-methylpicolinic acid (1.0 eq.) in a suitable solvent such as thionyl chloride (SOCl₂) or a mixture of phosphorus pentachloride (PCl₅) in an inert solvent, add the chlorinating agent portion-wise at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with water or ice.

  • The product, 4-chloro-5-methylpicolinic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Methyl 4-chloro-5-methylpicolinate

  • Suspend 4-chloro-5-methylpicolinic acid (1.0 eq.) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure Methyl 4-chloro-5-methylpicolinate.

Route 2: Building the Picolinate from 2-Chloro-5-methylpyridine

This approach utilizes the readily available 2-chloro-5-methylpyridine and introduces the carboxyl group at the 2-position via a Grignard reaction followed by carboxylation.

Scientific Rationale

The chloro-substituent at the 2-position of the pyridine ring allows for the formation of a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a potent nucleophile that can readily attack the electrophilic carbon of carbon dioxide (CO₂), leading to the formation of a carboxylate salt. Subsequent acidic workup yields the desired carboxylic acid. This method is a powerful tool for the formation of carbon-carbon bonds and the introduction of carboxylic acid moieties.

Experimental Workflow

A 2-Chloro-5-methylpyridine B 5-Methylpyridine-2-magnesium chloride A->B Mg, THF C 5-Methylpicolinic acid B->C 1. CO2 2. H3O+ D 4-Chloro-5-methylpicolinic Acid C->D Chlorination E Methyl 4-chloro-5-methylpicolinate D->E Esterification

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylpicolinic Acid

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq.).

  • Add a small amount of a solution of 2-chloro-5-methylpyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) to initiate the reaction (a crystal of iodine may be added as an initiator).

  • Once the reaction has started, add the remaining solution of 2-chloro-5-methylpyridine dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C and bubble dry carbon dioxide gas through the solution for several hours, or pour the Grignard solution onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4, which will precipitate the 5-methylpicolinic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2 & 3: Chlorination and Esterification

Follow the procedures outlined in Route 1, Step 1 and Step 2, starting with the synthesized 5-methylpicolinic acid.

Route 3: A Convergent Approach from 3,5-Lutidine

This strategy begins with the inexpensive and widely available 3,5-lutidine (3,5-dimethylpyridine). The synthesis involves a selective oxidation of one methyl group to a carboxylic acid, followed by chlorination and esterification.

Scientific Rationale

The selective oxidation of one of the two equivalent methyl groups in 3,5-lutidine to a carboxylic acid is a challenging but potentially very cost-effective transformation. This can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation methods. The resulting 5-methylpicolinic acid can then be converted to the final product as described in Route 1. An alternative within this route involves the nitration of 3,5-lutidine, followed by reduction of the nitro group to an amine, a Sandmeyer reaction to introduce the chloro group, and finally conversion of the remaining methyl group to the methyl ester.

Experimental Workflow

A 3,5-Lutidine B 5-Methylpicolinic Acid A->B Selective Oxidation (e.g., KMnO4) C 4-Chloro-5-methylpicolinic Acid B->C Chlorination D Methyl 4-chloro-5-methylpicolinate C->D Esterification

Caption: Synthetic workflow for Route 3.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylpicolinic Acid

  • To a solution of 3,5-lutidine (1.0 eq.) in water or a suitable solvent, add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at an elevated temperature.

  • Stir the reaction mixture vigorously for several hours until the purple color of the permanganate has disappeared.

  • Filter the hot reaction mixture to remove the manganese dioxide byproduct.

  • Cool the filtrate and acidify with a mineral acid (e.g., HCl) to precipitate the 5-methylpicolinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2 & 3: Chlorination and Esterification

Follow the procedures outlined in Route 1, Step 1 and Step 2, starting with the synthesized 5-methylpicolinic acid.

Performance Comparison

ParameterRoute 1: From 5-Methylpicolinic AcidRoute 2: From 2-Chloro-5-methylpyridineRoute 3: From 3,5-Lutidine
Starting Material Cost ModerateModerateLow
Number of Steps 233
Overall Yield (estimated) Good to ExcellentModerate to GoodModerate
Key Challenges Regioselective chlorinationFormation and handling of Grignard reagentSelective oxidation of one methyl group
Scalability Potentially highModeratePotentially high, but requires optimization
Safety Considerations Use of corrosive chlorinating agentsHandling of pyrophoric Grignard reagentUse of strong oxidizing agents

Conclusion and Future Outlook

The choice of the optimal synthetic route for Methyl 4-chloro-5-methylpicolinate depends on several factors, including the scale of production, the availability and cost of starting materials, and the technical capabilities of the laboratory or manufacturing facility.

  • Route 1 offers the most direct pathway, provided that the regioselective chlorination of 5-methylpicolinic acid can be achieved with high efficiency and selectivity. Further research into optimizing this chlorination step is warranted.

  • Route 2 provides a reliable, albeit longer, alternative. The use of Grignard chemistry is well-established, but requires careful handling of air- and moisture-sensitive reagents, which may be a consideration for large-scale production.

  • Route 3 is the most economically attractive on paper due to the low cost of 3,5-lutidine. However, the selective oxidation of one methyl group presents a significant chemical challenge that needs to be overcome for this route to be viable.

For researchers and drug development professionals, Route 1 and Route 2 represent the most practical and readily implementable strategies. For industrial-scale synthesis, the development of a robust and high-yielding selective oxidation process in Route 3 could lead to the most cost-effective production of this valuable intermediate. Further process optimization and catalyst development will be key to unlocking the full potential of these alternative synthetic pathways.

References

  • Master Organic Chemistry. Grignard Reagents for Addition to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • MySkinRecipes. 4-Chloro-5-methylpicolinic acid. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-chloro-5-methylpicolinate

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-chloro-5-methylpicolinate, moving beyond simple checklists to explain the scientific reasoning behind each procedural choice.

Our objective is to ensure that this compound is managed in a way that is compliant with regulations, protects laboratory personnel, and minimizes environmental impact. This protocol is designed as a self-validating system, integrating chemical properties with established safety practices.

Hazard Identification and Chemical Profile

Understanding the chemical nature of Methyl 4-chloro-5-methylpicolinate is the foundation of its safe management. It is a halogenated organic compound, a structural class that requires specific disposal pathways due to the byproducts of its degradation.[1][2]

Table 1: Chemical and Safety Data for Methyl 4-chloro-5-methylpicolinate and Related Analogs

PropertyDataSource
Chemical Name Methyl 4-chloro-5-methylpicolinate[3]
CAS Number 1104455-41-5[3]
Molecular Formula C₈H₈ClNO₂[3][4]
Physical Form Solid, semi-solid, or liquid[5]
Known Hazards Based on analogous structures (e.g., Methyl 4-chloro-3-methylpicolinate), may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).[5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[6]

The presence of a chlorine atom on the pyridine ring is of critical importance. Combustion of chlorinated compounds can generate hydrogen chloride (HCl) gas and other hazardous decomposition products.[7] Therefore, the only acceptable disposal method is through a licensed facility equipped with flue gas scrubbing technology to neutralize these acidic emissions.[6][8]

Immediate Safety and Spill Response

Prior to handling, ensure all personnel are familiar with immediate safety protocols.

Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile) inspected prior to use.[9]

  • Body Protection: A standard lab coat. Fire-resistant clothing is recommended if handling large quantities.[9]

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8][9]

Accidental Spill Protocol
  • Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Critically, do not allow the product to enter drains or sewer systems .[6][8]

  • Cleanup: For solid spills, gently sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[6][10]

  • Decontamination: Clean the spill area thoroughly.

Step-by-Step Waste Disposal Protocol

The disposal of Methyl 4-chloro-5-methylpicolinate is governed by hazardous waste regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Step 1: Waste Characterization

All waste streams containing Methyl 4-chloro-5-methylpicolinate, including pure unused chemical, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be classified as hazardous waste .[13] Drain disposal is strictly prohibited.[6][14]

Step 2: Container Selection and Management
  • Compatibility: Use only containers that are chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be free from damage or deterioration.[12]

  • Closure: The container must have a secure, leak-proof closure. Keep the container closed at all times except when adding waste.[12][13]

Step 3: Hazardous Waste Labeling

Proper labeling is a critical safety and compliance requirement.[13] Each container must be clearly marked with:

  • The words "Hazardous Waste ".[15]

  • The full chemical name: "Methyl 4-chloro-5-methylpicolinate ". Avoid abbreviations or formulas.

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[15]

  • The name and location (building, room number) where the waste was generated.[13]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs).[13][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[16]

  • Storage Duration: Partially filled containers may remain in the SAA for up to one year. Once a container is full, it must be moved from the SAA within three days to a central accumulation area for pickup.[13]

  • Inspections: The SAA should be inspected weekly for leaks and proper labeling.[12]

Step 5: Final Disposal

The ultimate disposal of Methyl 4-chloro-5-methylpicolinate must be conducted by a licensed and certified hazardous waste management company.[17]

  • Method: The mandated disposal method is controlled incineration in a facility equipped with flue gas scrubbing .[6][8] This process ensures that the compound is destroyed at high temperatures while harmful byproducts like HCl are neutralized.

  • Contaminated Packaging: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[6][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 4-chloro-5-methylpicolinate.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal cluster_2 Prohibited Actions gen Waste Generation (Unused chemical, contaminated labware) char Characterize as Hazardous Waste gen->char Is it Methyl 4-chloro-5-methylpicolinate? container Select Chemically Compatible Container char->container drain DO NOT Dispose Down Drain char->drain trash DO NOT Dispose in Regular Trash char->trash label_node Label Container with 'Hazardous Waste' & Contents container->label_node store Store in Designated SAA (Keep container closed) label_node->store full Container Full? store->full full->store No pickup Arrange Pickup by Licensed Hazardous Waste Vendor full->pickup Yes transport Manifest & Transport to TSDF pickup->transport dispose Final Disposal: Controlled Incineration with Flue Gas Scrubbing transport->dispose

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 4-chloro-5-methylpicolinate

For fellow researchers, scientists, and drug development professionals, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate sa...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 4-chloro-5-methylpicolinate (CAS No. 1104455-41-5). My aim is to move beyond a simple checklist and instead offer a framework of understanding, enabling you to work with this compound confidently and safely. The protocols herein are designed to be self-validating systems, grounded in established safety principles for handling chemical irritants and halogenated organic compounds.

Hazard Identification and Risk Assessment: Understanding the "Why"

Methyl 4-chloro-5-methylpicolinate is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" . This classification places it in a category of compounds that can cause reversible inflammatory effects upon contact with skin, eyes, or the respiratory tract. As a chlorinated pyridine derivative, we must also consider the potential for hazardous decomposition products, such as oxides of nitrogen and hydrogen chloride gas, under thermal stress or in the event of a fire.

The causality behind these hazards lies in the chemical's reactivity with biological tissues. As an irritant, it can disrupt cell membranes and trigger an inflammatory response. Therefore, our primary safety objective is to prevent direct contact and inhalation through a multi-layered approach of engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are primary, your PPE is the critical barrier between you and the chemical. The selection of appropriate PPE is contingent on the scale and nature of the operation.

PPE Recommendations by Operational Scale
Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (<10g) Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.Nitrile or Neoprene gloves. Double-gloving is recommended.Standard flame-resistant laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Pilot Scale / Large Quantity Handling (>10g) Chemical splash goggles and a full-face shield.Heavier-duty Butyl or Viton™ gloves over an inner nitrile glove.Chemical-resistant apron over a flame-resistant lab coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls cannot guarantee exposure levels remain below occupational limits.
Spill Cleanup / Emergency Response Full-face shield over chemical splash goggles.Heavy-duty, chemical-resistant gloves (e.g., Butyl, Viton™).Chemical-resistant suit or coveralls.A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, step-by-step protocol is paramount for ensuring safety and experimental integrity.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify fume hood certification and airflow. prep2 Assemble all necessary PPE. prep1->prep2 prep3 Locate and ensure accessibility of eyewash station and safety shower. prep2->prep3 prep4 Prepare designated waste container for halogenated organic waste. prep3->prep4 handle1 Don appropriate PPE (goggles, lab coat, gloves). handle2 Conduct all manipulations of the compound within the fume hood. handle1->handle2 handle3 Use smallest practical quantities. handle2->handle3 handle4 Keep container tightly sealed when not in use. handle3->handle4 clean1 Decontaminate surfaces with an appropriate solvent, followed by soap and water. clean2 Dispose of contaminated consumables (e.g., pipette tips, wipes) in the designated halogenated waste container. clean1->clean2 clean3 Remove PPE, avoiding self-contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: A typical workflow for the safe handling of Methyl 4-chloro-5-methylpicolinate.

Disposal Plan

As a halogenated organic compound, Methyl 4-chloro-5-methylpicolinate must be disposed of as hazardous waste.

  • Segregation: Do not mix with non-halogenated waste.[1][2] This is crucial for proper disposal and cost-effectiveness.

  • Container: Use a designated, properly labeled, and sealed container for halogenated organic liquid waste.[1] The container should be clearly marked as "Hazardous Waste" and list all chemical constituents.

  • Collection: Collect all materials that have come into contact with the compound, including contaminated gloves, wipes, and pipette tips, in a sealed container for solid hazardous waste.

  • Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Never pour this chemical down the drain.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Minor Spill (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood): Evacuate the immediate area and alert others. If safe to do so, increase ventilation. Contact your institution's EHS or emergency response team immediately.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

start Start: Handling Methyl 4-chloro-5-methylpicolinate q_scale What is the scale of the operation? start->q_scale small_scale Small Scale (<10g) q_scale->small_scale  Small large_scale Large Scale (>10g) q_scale->large_scale Large   spill Spill or Emergency q_scale->spill Spill ppe_small PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->ppe_small ppe_large PPE: - Goggles + Face Shield - Butyl/Viton™ Gloves - Chemical Apron + Lab Coat large_scale->ppe_large ppe_spill PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator (as needed) spill->ppe_spill

Caption: Decision tree for PPE selection based on operational scale.

By integrating this detailed understanding of the hazards with robust operational and emergency plans, you can ensure a safe and productive research environment when working with Methyl 4-chloro-5-methylpicolinate. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention / NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • MyHealth.Alberta.ca. (n.d.). Eye Injury: First Aid for Chemical Burns. Retrieved from [Link]

  • West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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